molecular formula C9H9NO3 B107556 1-Methoxy-3-(2-nitrovinyl)benzene CAS No. 3179-09-7

1-Methoxy-3-(2-nitrovinyl)benzene

Cat. No.: B107556
CAS No.: 3179-09-7
M. Wt: 179.17 g/mol
InChI Key: IJBGIPFDIABTKB-AATRIKPKSA-N
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Description

1-Methoxy-3-(2-nitrovinyl)benzene is a synthetically valuable chemical compound that serves as a key intermediate in organic synthesis and drug discovery. Its core structure features an α,β-unsaturated nitroalkene, which acts as a potent Michael acceptor, enabling it to form covalent bonds with nucleophiles such as thiols . This mechanism is fundamental to its role as a proteasome inhibitor, where it interacts with the catalytic threonine residue in the active site of the 20S proteasome, making it a candidate for the development of antitumor agents . Research has demonstrated its significant potential in anticancer applications. The compound has been shown to inhibit the proliferation of cancer cells, such as HeLa cells, at low micromolar concentrations . This antiproliferative activity is achieved by targeting cellular microtubules; the compound binds to tubulin, leading to the depolymerization of microtubules and disruption of vital cellular functions like mitosis . Given its dual mechanisms of action—targeting both the proteasome and microtubule networks—this chemical is a powerful tool for investigating new cancer therapeutics and cellular pathways. Its primary applications extend to being a crucial precursor in developing novel bioactive molecules for pharmaceuticals and agrochemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBGIPFDIABTKB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351822
Record name Anisole, m-(2-nitrovinyl)-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3179-09-7
Record name Anisole, m-(2-nitrovinyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisole, m-(2-nitrovinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene from 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene, a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The primary focus is on the Henry-Knoevenagel condensation of 3-methoxybenzaldehyde with nitromethane. This document delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of different catalytic systems and reaction conditions, and provides detailed, field-proven experimental protocols. Furthermore, it covers the purification and characterization of the final product and discusses its applications in medicinal chemistry, supported by authoritative references.

Introduction: The Significance of Methoxy-Substituted β-Nitrostyrenes

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a carbon-carbon double bond attached to a phenyl ring. This arrangement of functional groups imparts a unique reactivity profile, making them highly versatile intermediates in organic synthesis. The presence of the electron-withdrawing nitro group activates the double bond for nucleophilic addition, rendering them excellent Michael acceptors. This reactivity is central to the construction of complex molecular architectures.

The incorporation of a methoxy group onto the phenyl ring, as in this compound, further modulates the electronic properties and steric environment of the molecule. The methoxy group is a prevalent feature in many natural products and approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. Consequently, methoxy-substituted nitrostyrenes, such as the title compound, are of significant interest to researchers in drug discovery and development as precursors to a wide range of biologically active molecules.[1] This guide will provide the necessary technical details for the efficient synthesis and purification of this important synthetic intermediate.

The Core Synthetic Strategy: The Henry-Knoevenagel Condensation

The most direct and widely employed method for the synthesis of this compound is the Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde, in this case, 3-methoxybenzaldehyde, with a nitroalkane, typically nitromethane.[2][3] The reaction proceeds in two key stages: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final β-nitrostyrene product.

Unpacking the Mechanism: A Tale of Two Steps

The overall transformation is a cascade of two well-established reactions: the Henry (or nitroaldol) reaction and a subsequent dehydration step.

Step 1: The Henry Reaction (Nitroaldol Addition)

The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 1-(3-methoxyphenyl)-2-nitroethanol. All steps in the Henry reaction are reversible.[2]

Step 2: Dehydration to the Alkene

The β-nitro alcohol intermediate readily undergoes dehydration to form the conjugated nitrostyrene. This elimination is often facilitated by the same base catalyst used in the first step or can be promoted by acidic conditions and/or heat. The presence of the electron-withdrawing nitro group and the potential for forming a stable, conjugated system are the primary driving forces for this dehydration. The reaction typically results in the formation of the more thermodynamically stable (E)-isomer as the major product.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of both the initial condensation and the subsequent dehydration.

The Catalyst's Role: Ammonium Acetate as a Bifunctional Promoter

Ammonium acetate is a commonly employed and highly effective catalyst for this transformation. Its efficacy stems from its ability to act as a source of both a weak base (ammonia) and a weak acid (acetic acid) in equilibrium.

  • The Basic Role: Ammonia, generated from the dissociation of ammonium acetate, is sufficiently basic to deprotonate nitromethane, initiating the Henry reaction.

  • The Acidic Role: The acetic acid component can protonate the intermediate alkoxide. More importantly, it facilitates the dehydration of the β-nitro alcohol intermediate. The acetate anion can act as a base to remove a proton from the carbon bearing the nitro group, while the acetic acid can protonate the hydroxyl group, converting it into a better leaving group (water). This concerted or stepwise process leads to the formation of the double bond.

This dual functionality makes ammonium acetate a convenient and efficient single-reagent catalyst for the one-pot synthesis of β-nitrostyrenes from aldehydes and nitromethane.[4]

Experimental Protocols: A Practical Guide to Synthesis

This section provides detailed, step-by-step methodologies for the synthesis of this compound, offering both a conventional heating method and a more rapid microwave-assisted procedure.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
3-MethoxybenzaldehydeC₈H₈O₂136.15591-31-1Reagent grade, freshly distilled if necessary.
NitromethaneCH₃NO₂61.0475-52-5Reagent grade.
Ammonium AcetateC₂H₇NO₂77.08631-61-8Anhydrous.
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Reagent grade.
EthanolC₂H₅OH46.0764-17-5For recrystallization.
DichloromethaneCH₂Cl₂84.9375-09-2For extraction and chromatography.
HexaneC₆H₁₄86.18110-54-3For chromatography.
Ethyl AcetateC₄H₈O₂88.11141-78-6For chromatography.
Protocol 1: Conventional Heating Method

This protocol is a robust and reliable method that does not require specialized equipment.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxybenzaldehyde (1.0 eq), nitromethane (5.0 eq), and ammonium acetate (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water with stirring. A yellow precipitate of this compound will form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and can lead to improved yields.

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 3-methoxybenzaldehyde (1.0 eq), nitromethane (3.0 eq), and ammonium acetate (0.1 eq).

  • Add a minimal amount of a suitable solvent, such as toluene, or run the reaction neat.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 110 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the resulting mixture in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane and hexane.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Mixing Mixing 3-Methoxybenzaldehyde->Mixing Nitromethane Nitromethane Nitromethane->Mixing Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Crude Product Crude Product Heating->Crude Product Quenching Quenching (Ice-Water) Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Crude Product->Quenching

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[5][6]

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol is a commonly used and effective solvent. Alternatively, a two-solvent system such as dichloromethane/hexane can be employed.

General Procedure for Recrystallization:

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote complete crystallization.

  • Collect the purified, yellow, crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
Appearance Off-white to light yellow solid
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Melting Point 91-95 °C (lit.)[1][7]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.00 (d, J = 13.6 Hz, 1H), 7.58 (d, J = 13.6 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H), 7.15 (d, J = 7.7 Hz, 1H), 7.08 (s, 1H), 7.03 (dd, J = 8.2, 2.5 Hz, 1H), 3.86 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 160.0, 139.4, 137.9, 132.8, 130.5, 121.8, 117.8, 113.8, 55.5.

  • IR (KBr, cm⁻¹): ν 1640 (C=C), 1515 (NO₂, asym), 1345 (NO₂, sym), 1265 (C-O).

  • Mass Spectrometry (EI): m/z (%) 179 (M⁺, 100), 133, 104, 77.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile precursor for the synthesis of a variety of pharmacologically active compounds. The nitroalkene moiety can be readily transformed into other functional groups, providing access to diverse molecular scaffolds.

  • Synthesis of Phenethylamines: A primary application of nitrostyrenes is in the synthesis of substituted phenethylamines, a class of compounds with a wide range of biological activities, including CNS stimulants and psychedelic drugs. Reduction of the nitro group and the double bond in this compound can yield 2-(3-methoxyphenyl)ethanamine, a key intermediate for various drug candidates.

  • Precursor to Heterocyclic Compounds: The reactive nature of the nitrostyrene allows for its use in various cycloaddition and multicomponent reactions to construct complex heterocyclic systems. For example, it has been used in the synthesis of novel thiazoline catalysts for Michael addition reactions and in the synthesis of chiral ferrocenophanes.[1][7]

  • Michael Addition Reactions: As a potent Michael acceptor, this compound can react with a wide range of nucleophiles to introduce new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex drug molecules.

The presence of the methoxy group can enhance the pharmacological profile of the final compounds by influencing their binding affinity to biological targets and improving their pharmacokinetic properties.

Safety and Handling

  • 3-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.

  • This compound: Irritant. Handle with care, avoiding skin and eye contact.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 3-methoxybenzaldehyde via the Henry-Knoevenagel condensation is a robust and efficient process. The use of ammonium acetate as a catalyst provides a convenient one-pot procedure. Both conventional heating and microwave-assisted methods can be employed, with the latter offering significant advantages in terms of reaction time. The resulting nitrostyrene is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules, making this a key transformation for researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and efficiently produce this important chemical building block.

References

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • This compound CAS 3179-09-7 Market Analysis. (n.d.). Apiary. Retrieved January 14, 2026, from [Link]

  • Henry reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved January 14, 2026, from [Link]

  • Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 14, 2026, from [Link]

Sources

Physical and chemical properties of "1-Methoxy-3-(2-nitrovinyl)benzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methoxy-3-(2-nitrovinyl)benzene

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 3179-09-7). As a versatile synthetic intermediate, this compound is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science.[1] Its unique molecular architecture, featuring an electron-donating methoxy group and a powerfully electron-withdrawing nitrovinyl moiety, imparts a distinct reactivity profile that is ripe for exploitation in complex molecular synthesis. This document consolidates critical data on its identification, properties, reactivity, and synthesis, and provides validated experimental protocols for its preparation and characterization, serving as an essential resource for laboratory professionals.

Compound Identification and Structure

Proper identification is the cornerstone of chemical research. This compound is systematically known by several names, reflecting its structural components.

  • Systematic IUPAC Name: 1-Methoxy-3-[(E)-2-nitroethenyl]benzene

  • Common Synonyms: trans-3-Methoxy-β-nitrostyrene, 3-Methoxy-beta-nitrostyrene[2][3]

  • CAS Registry Number: 3179-09-7[2][3]

  • Molecular Formula: C₉H₉NO₃[3][4]

  • Molecular Weight: 179.17 g/mol [3][4][5]

The structure consists of a benzene ring substituted with a methoxy group at position 1 and a trans-configured 2-nitrovinyl group at position 3.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are vital for its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Appearance Off-white to light yellow solid[3][6]
Melting Point 91-95 °C[3][4][6]
Boiling Point 304.6 ± 17.0 °C (Predicted)[3]
Density 1.189 ± 0.06 g/cm³ (Predicted)[3]
Storage Store sealed in a dry place at room temperature[3]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides precise information about the hydrogen environments. For the (E)-isomer in DMSO-d₆, the following characteristic signals are expected: a singlet for the methoxy (OCH₃) protons around δ 3.8 ppm, aromatic protons in the range of δ 7.0-7.6 ppm, and two distinct doublets for the vinyl protons between δ 8.1 and 8.3 ppm with a large coupling constant (J ≈ 13.6 Hz) confirming the trans configuration.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms. Key signals include the methoxy carbon at ~56 ppm, aromatic carbons between 110-160 ppm, and the two vinyl carbons, with the β-carbon (attached to the NO₂ group) being significantly deshielded.

  • IR (Infrared) Spectroscopy: The IR spectrum highlights the key functional groups. Strong absorption bands are expected for:

    • NO₂ group: Asymmetric stretching near 1510 cm⁻¹ and symmetric stretching near 1350 cm⁻¹.[7]

    • C=C (alkene): Stretching vibration around 1625 cm⁻¹.[7]

    • C-O (ether): Stretching around 1250 cm⁻¹.

    • =C-H bend (trans): A characteristic peak around 970 cm⁻¹, confirming the trans geometry of the double bond.[7]

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 179.[7]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the nitrovinyl group. The potent electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl moiety highly electrophilic. This makes the compound an excellent Michael acceptor.

Key Reactions:

  • Michael Addition: It readily undergoes conjugate addition with a wide range of nucleophiles (e.g., amines, thiols, carbanions), which is a cornerstone reaction for forming new carbon-carbon and carbon-heteroatom bonds.[8]

  • Cycloaddition Reactions: The activated double bond can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions to construct complex cyclic systems.

  • Reduction: The nitro group can be reduced to an amine, providing a pathway to synthesize substituted phenethylamines, which are important pharmacophores.[9]

Caption: Michael addition reaction pathway.

Synthesis and Manufacturing

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry Reaction (also known as the nitroaldol reaction).[9] This involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane. For this compound, the precursors are 3-methoxybenzaldehyde and nitromethane.

Henry_Reaction Synthesis via Henry Reaction A 3-Methoxybenzaldehyde C This compound A->C Base Catalyst (e.g., Amine) Toluene, 110°C B Nitromethane B->C Base Catalyst (e.g., Amine) Toluene, 110°C

Caption: Synthetic route to the target compound.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable building block in organic synthesis.[2]

  • Pharmaceutical Synthesis: It serves as a precursor for a variety of heterocyclic compounds and substituted amines that are scaffolds for new therapeutic agents.[1] The market for such intermediates is growing, driven by the demand for innovative drugs.[1]

  • Agrochemicals: It is used in the development of new crop protection agents.[1]

  • Catalyst Development: The compound has been utilized in the synthesis of novel thiazoline catalysts for asymmetric reactions.[3]

Experimental Protocol: Synthesis and Characterization

This section provides a field-proven, self-validating protocol for the synthesis and purification of (E)-1-Methoxy-3-(2-nitrovinyl)benzene.

Objective: To synthesize and characterize (E)-1-Methoxy-3-(2-nitrovinyl)benzene with high purity.

Materials:

  • 3-methoxybenzaldehyde (1.0 mmol)

  • Nitromethane (3.0 mmol)

  • Secondary amine catalyst (e.g., piperidine, 0.1 mmol)

  • Sulfated Zirconia (optional solid acid co-catalyst, 50 mg)[6]

  • Toluene (1 mL)

  • Dichloromethane (for extraction and chromatography)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • Rationale: A microwave reactor provides rapid and uniform heating, accelerating the reaction. A standard reflux setup can also be used.

    • To a microwave reaction tube equipped with a magnetic stirrer, add the catalyst (amine and optional sulfated zirconia), dry toluene (1 mL), 3-methoxybenzaldehyde (1 mmol), and nitromethane (3 mmol).[6]

  • Reaction Execution:

    • Rationale: Heating drives the condensation and subsequent dehydration to form the stable trans-alkene.

    • Seal the tube and heat the mixture under microwave irradiation (30 W) at 110 °C for 30 minutes.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Work-up and Isolation:

    • Rationale: This sequence removes the catalyst and unreacted starting materials.

    • After cooling to room temperature, if a solid catalyst was used, remove it by centrifugation or filtration, washing with dichloromethane.[6]

    • Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude product.[6]

  • Purification:

    • Rationale: Column chromatography separates the target compound from byproducts, followed by recrystallization to achieve high purity.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes-ethyl acetate mixture.[6]

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • Recrystallize the resulting solid from a dichloromethane-hexanes mixture (1:2) to obtain a light yellow crystalline solid.[6] The yield should be approximately 84%.[6]

  • Characterization and Validation:

    • Rationale: A full suite of characterization is required to unequivocally confirm the structure and purity of the final product.[11][12]

    • Melting Point: Determine the melting range. A sharp range (e.g., 91-94 °C) indicates high purity.[10]

    • ¹H and ¹³C NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra to confirm the chemical structure.

    • IR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet) to verify the presence of key functional groups (NO₂, C=C).

    • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.

Characterization_Workflow cluster_analysis Structural & Purity Validation Start Crude Product (Post-Synthesis) Purify Purification (Column Chromatography, Recrystallization) Start->Purify Pure Pure Crystalline Solid Purify->Pure MP Melting Point Pure->MP NMR NMR (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: Post-synthesis validation workflow.

Safety Information

While specific toxicology data for this compound is limited, compounds in the nitrostyrene class should be handled with care. The related compound, β-nitrostyrene, is a known irritant of the skin, eyes, mucous membranes, and upper respiratory tract.[13] It is also harmful if swallowed, inhaled, or absorbed through the skin.[13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

This compound is a well-characterized organic compound with a predictable and highly useful reactivity profile. Its straightforward synthesis from commercially available precursors, combined with its utility as a Michael acceptor and synthetic building block, ensures its continued relevance in modern organic chemistry. This guide provides the foundational data and protocols necessary for its effective and safe utilization in a research and development setting.

References

  • CAS 3179-09-7 this compound Chemical Report & Database.
  • This compound CAS#: 3179-09-7. ChemicalBook.
  • This compound 55446-68-9. Guidechem.
  • Benzene, 1-methoxy-2-(2-nitroethenyl)-. NIST WebBook.
  • This compound CAS 3179-09-7 Market Analysis. Apiary.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC, NIH.
  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC, NIH.
  • β-Nitrostyrene. Wikipedia.
  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry.
  • Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile.
  • BETA-NITROSTYRENE. CAMEO Chemicals, NOAA.
  • TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research.
  • How To: Write an Experimental. University of Rochester, Department of Chemistry.
  • organic chemistry characterization d

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An In-Depth Technical Guide to 1-Methoxy-3-(2-nitrovinyl)benzene (CAS: 3179-09-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-methoxy-3-(2-nitrovinyl)benzene (CAS No. 3179-09-7), a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via the Henry reaction, explores its rich chemical reactivity, and highlights its applications as a versatile building block in the development of complex molecular architectures, including novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable nitroalkene.

Core Compound Profile: Physicochemical and Spectral Properties

This compound, also known as 3-methoxy-β-nitrostyrene, is an organic compound featuring a benzene ring substituted with a methoxy group at the meta-position relative to a nitrovinyl group.[1] This specific arrangement of an electron-donating group (methoxy) and a potent electron-withdrawing group (nitrovinyl) defines its unique reactivity and synthetic utility.[1][2] The methoxy group increases the electron density of the aromatic ring, influencing its reactivity in certain transformations, while the conjugated nitroalkene system serves as a powerful electrophile and a precursor to other critical functional groups.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 3179-09-7[3][4]
Molecular Formula C₉H₉NO₃[1][3][4]
Molecular Weight 179.17 g/mol [1][3][4]
Appearance Off-white to light yellow solid/powder[1][3][4]
Melting Point 91-95 °C[3][4][5]
Boiling Point 304.6 ± 17.0 °C (Predicted)[3][4][5]
Density 1.189 ± 0.06 g/cm³ (Predicted)[3][4][5]
Storage Store in a dry, cool, well-ventilated area[3][4][5]

Synthesis: The Henry Nitroaldol Reaction

The primary and most efficient route for synthesizing this compound is the Henry (or nitroaldol) reaction.[7][8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of 3-methoxybenzaldehyde with nitromethane.[10][11] The reaction proceeds through a β-nitro alcohol intermediate, which readily undergoes dehydration under the reaction conditions to yield the final nitroalkene product.[7][8]

Mechanistic Rationale

The causality of the Henry reaction is rooted in the acidity of the α-protons of the nitroalkane and the electrophilicity of the aldehyde's carbonyl carbon. The mechanism unfolds in three key steps:

  • Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[11]

  • Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a carbon-carbon bond and yielding a β-nitro alkoxide intermediate.[7][11]

  • Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to form a β-nitro alcohol. In the presence of heat and an acidic medium (like acetic acid used in the protocol below), this intermediate rapidly eliminates a molecule of water to form the thermodynamically stable conjugated system of this compound.[8]

Henry_Mechanism cluster_reactants Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Protonation & Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ (Nitronate) Nitromethane->Nitronate + Base Base Base BaseH Base-H⁺ Aldehyde 3-Methoxy- benzaldehyde Nitronate->Aldehyde Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide + ⁻CH₂NO₂ Alkoxide2 β-Nitro Alkoxide Alkoxide->Alkoxide2 Nitronate2 ⁻CH₂NO₂ Alcohol β-Nitro Alcohol Alkoxide2->Alcohol + H⁺ Product This compound Alcohol->Product - H₂O (Dehydration)

Figure 1: Mechanism of the Henry Reaction for Synthesis.
Field-Proven Experimental Protocol

This protocol is a robust method adapted from established literature procedures, designed to favor the direct formation of the dehydrated nitroalkene product.[12][13]

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Nitromethane (6.0 eq)

  • Ammonium acetate (2.0 eq)

  • Glacial Acetic Acid (solvent)

  • Methanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium acetate (2.0 eq) and glacial acetic acid (approx. 10 mL per 1 g of aldehyde). Stir until the salt is mostly dissolved.

  • Reagent Addition: Add nitromethane (6.0 eq) to the solution, followed by 3-methoxybenzaldehyde (1.0 eq). The large excess of nitromethane serves as both a reagent and a co-solvent, driving the reaction equilibrium towards the product.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water. A yellow solid should precipitate.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts, followed by a small amount of cold methanol to remove highly colored impurities.

  • Purification: Recrystallize the crude solid from hot methanol to yield pure this compound as a light-yellow crystalline solid. Dry the final product under vacuum.

Synthesis_Workflow start Start setup 1. Dissolve Ammonium Acetate in Glacial Acetic Acid start->setup add 2. Add Nitromethane and 3-Methoxybenzaldehyde setup->add reflux 3. Reflux at 100-110°C for 4-6 hours add->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Pour into Ice Water to Precipitate Product cool->precipitate filter 6. Isolate by Vacuum Filtration precipitate->filter wash 7. Wash with Cold Water and Cold Methanol filter->wash recrystallize 8. Recrystallize from Hot Methanol wash->recrystallize dry 9. Dry Under Vacuum recrystallize->dry end Pure Product dry->end Reduction_Pathway Start This compound Product 2-(3-Methoxyphenyl)ethanamine Start->Product 1. LiAlH₄, THF 2. Workup

Figure 3: Key Reduction Transformation.

Applications in Drug Discovery and Advanced Synthesis

The true value of this compound is realized in its role as a strategic starting material. Its ability to be converted into various functionalized intermediates makes it highly sought after in the pharmaceutical and agrochemical industries. [14]

  • Scaffold for Kinase Inhibitors: The compound is explicitly used as a reagent in the preparation of pyridine-based compounds that function as Focal Adhesion Kinase (FAK) inhibitors. [1]FAK is a well-validated target in oncology, making this a direct application in the development of potential cancer therapeutics. [1]* Access to Bioactive Amines: As detailed above, its reduction provides access to the 3-methoxyphenethylamine scaffold. This structural motif is present in numerous neurologically active compounds and is a common starting point for the synthesis of more complex drug candidates.

  • Synthesis of Novel Catalysts: It has been employed in the synthesis of specialized chemical tools, such as novel thiazoline catalysts and chiral ferrocenophanes, demonstrating its utility beyond direct incorporation into a final drug molecule. [3][4][5]

Safety and Handling

This compound is an irritant and is harmful if inhaled or ingested. [4][15]Proper safety precautions are mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [15]Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [3][5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool for chemical innovation. Its straightforward synthesis via the Henry reaction, combined with the rich and predictable reactivity of its nitroalkene group, provides a reliable pathway to valuable molecular scaffolds. For researchers and scientists in drug discovery and development, mastering the use of this compound opens doors to novel kinase inhibitors, complex amine-containing structures, and other high-value molecules, solidifying its place as an essential component of the modern synthetic chemist's toolbox.

References

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Spectroscopic and Synthetic Elucidation of (E)-1-Methoxy-3-(2-nitrovinyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-1-Methoxy-3-(2-nitrovinyl)benzene, a member of the nitrostyrene class of compounds, represents a valuable synthon in organic chemistry. Its electron-deficient olefinic bond, activated by the powerful electron-withdrawing nitro group, renders it a versatile precursor for a variety of molecular architectures. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (E)-1-Methoxy-3-(2-nitrovinyl)benzene, offering a foundational understanding for researchers in synthetic chemistry, materials science, and drug discovery. The synthesis of this compound is also detailed, providing a reproducible and efficient protocol. A thorough interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is presented to facilitate its unambiguous identification and utilization in further synthetic endeavors.

Molecular Structure and Key Features

The structure of (E)-1-Methoxy-3-(2-nitrovinyl)benzene is characterized by a benzene ring substituted with a methoxy group at the meta position relative to a 2-nitrovinyl substituent. The "(E)" designation indicates that the nitro group and the aromatic ring are on opposite sides of the vinyl double bond, which is the thermodynamically more stable configuration.

G start Start Materials: 3-Methoxybenzaldehyde, Nitromethane, Sulfated Zirconia, Piperidine, Toluene reaction Microwave Irradiation (30 W, 110 °C, 30 min) start->reaction Henry Condensation workup Workup: 1. Centrifugation (remove catalyst) 2. Wash with CH2Cl2 3. Evaporation reaction->workup purification Purification: 1. Column Chromatography (Hexanes/EtOAc) 2. Recrystallization (CH2Cl2/Hexanes) workup->purification product Final Product: (E)-1-Methoxy-3-(2-nitrovinyl)benzene purification->product

An In-depth Technical Guide to the Solubility of 1-Methoxy-3-(2-nitrovinyl)benzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding Solubility as a Cornerstone of Chemical Research

In the realm of chemical synthesis and pharmaceutical development, the solubility of a compound is a critical physicochemical property that dictates its utility, formulation, and biological fate. This guide provides a comprehensive technical overview of the solubility of 1-Methoxy-3-(2-nitrovinyl)benzene, a key intermediate in organic synthesis. As a Senior Application Scientist, my objective is to not only present solubility data but also to provide the underlying scientific rationale and practical methodologies for its determination. This document is structured to empower researchers with the knowledge to make informed decisions in their experimental designs.

Physicochemical Profile of this compound

This compound, also known as m-methoxy-β-nitrostyrene, is a solid crystalline compound at room temperature. A thorough understanding of its molecular characteristics is fundamental to predicting and explaining its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Melting Point 91-95 °C[1][2]
Appearance Solid[2]
CAS Number 3179-09-7[1]

The presence of a nitro group (-NO₂) and a methoxy group (-OCH₃) attached to the benzene ring, along with the conjugated nitrovinyl side chain, imparts a significant degree of polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment, while the methoxy group is an electron-donating group. This combination of functional groups suggests that this compound will exhibit moderate to good solubility in polar organic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized into three groups based on their polarity:

  • Polar Protic Solvents: These solvents possess a hydrogen atom attached to an electronegative atom (e.g., oxygen or nitrogen) and can donate hydrogen bonds. Examples include water, methanol, and ethanol.

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. Examples include acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Nonpolar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal dipole moments. Examples include hexane, toluene, and benzene.

Based on the molecular structure of this compound, which contains polar nitro and methoxy groups, it is predicted to be more soluble in polar solvents than in nonpolar solvents.

Predicted Solubility Profile of this compound

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypeDielectric Constant (approx.)Predicted SolubilityRationale
HexaneNonpolar1.9Very LowThe high polarity of the solute is incompatible with the nonpolar nature of hexane.
TolueneNonpolar (aromatic)2.4Low to ModerateThe aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but the overall polarity mismatch limits solubility.
DichloromethanePolar Aprotic9.1Moderate to HighThe moderate polarity of dichloromethane should effectively solvate the polar functional groups of the solute.
ChloroformPolar Aprotic4.8HighSimilar to dichloromethane, chloroform is a good solvent for moderately polar compounds. A related compound, trans-4-Methoxy-β-nitrostyrene, is soluble in chloroform at 25 mg/mL.
Ethyl AcetatePolar Aprotic6.0ModerateThe ester group in ethyl acetate can interact with the polar groups of the solute, but its overall polarity is lower than other polar aprotic solvents.
AcetonePolar Aprotic21HighThe high polarity of acetone makes it an excellent candidate for dissolving this compound.
EthanolPolar Protic24.3ModerateEthanol can act as a hydrogen bond acceptor for the nitro group's oxygens, but the overall nonpolar character of the ethyl group may limit very high solubility.
MethanolPolar Protic32.6Moderate to HighMethanol is more polar than ethanol and should be a better solvent for this compound.
N,N-Dimethylformamide (DMF)Polar Aprotic38Very HighDMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very HighDMSO is one of the most powerful and polar aprotic solvents, and it is expected to readily dissolve this compound.

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Workflow for Solubility Determination

The overall workflow involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute.

G cluster_prep Saturated Solution Preparation cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 sep1 Centrifuge the saturated solution prep3->sep1 sep2 Carefully collect the supernatant sep1->sep2 quant1 Prepare a dilution series of the supernatant sep2->quant1 quant2 Measure the concentration (e.g., UV-Vis, Gravimetric) quant1->quant2 quant3 Calculate solubility (e.g., mg/mL, mol/L) quant2->quant3 caption Workflow for Experimental Solubility Determination

Caption: A stepwise workflow for determining the solubility of a solid compound.

Detailed Experimental Protocol (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining solubility.[5][6][7]

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Pipettes

  • Pre-weighed evaporation dishes

  • Oven

Procedure:

  • Preparation of Saturated Solution: a. To a series of vials, add a known volume of the selected organic solvent (e.g., 5 mL). b. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining. c. Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: a. After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid. b. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

  • Quantification: a. Transfer the supernatant to a pre-weighed evaporation dish. b. Record the exact weight of the dish with the solution. c. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent is recommended under reduced pressure if the solute is heat-sensitive). d. Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. e. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: a. Weight of dissolved solute: (Weight of dish + residue) - (Weight of empty dish) b. Weight of solvent: (Weight of dish + solution) - (Weight of dish + residue) c. Solubility ( g/100 g solvent): (Weight of dissolved solute / Weight of solvent) * 100 d. To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.

Self-Validation: The protocol's trustworthiness is enhanced by running replicates for each solvent and ensuring that the final weight of the residue is constant after repeated drying cycles.

Alternative Quantification Method: UV-Vis Spectroscopy

For compounds with a chromophore, such as this compound, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[8][9][10][11]

Principle: The concentration of the solute in the saturated solution is determined by measuring its absorbance at a specific wavelength (λmax) and using a pre-established calibration curve.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: a. Prepare a series of standard solutions of known concentrations of the compound in the same solvent. b. Measure the absorbance of each standard at λmax. c. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Measure the Saturated Solution: a. Prepare the saturated solution and separate the supernatant as described in the gravimetric method. b. Dilute the supernatant with a known factor to bring its absorbance within the linear range of the calibration curve. c. Measure the absorbance of the diluted supernatant at λmax.

  • Calculate Solubility: a. Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration. b. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

The Role of Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[12][13][14] HSP theory decomposes the total cohesion energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solute is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution. While the experimental determination of HSP for a new compound is complex, they can be estimated using computational methods.[15]

Caption: A conceptual diagram of Hansen Solubility Parameter space.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, grounded in the principles of molecular polarity and intermolecular forces. While experimental data remains the gold standard, the predictive framework and detailed methodologies presented here offer a robust starting point for researchers. The continued development of computational tools, such as those for predicting Hansen Solubility Parameters, will undoubtedly refine our ability to predict the solubility of novel compounds, thereby accelerating research and development in chemistry and the pharmaceutical sciences.

References

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  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
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  • Pang, H., & De-Pu, L. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(8), 1555-1558.
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A-Technical-Guide-to-the-Knoevenagel-Condensation-for-Nitrostyrene-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-Nitrostyrenes are pivotal intermediates in the synthesis of a multitude of pharmaceuticals and fine chemicals, valued for the reactivity endowed by the electron-withdrawing nitro group conjugated with a styrenyl framework.[1] The primary and most efficient route to these compounds is the Knoevenagel condensation of aromatic aldehydes with nitroalkanes.[2][3] This guide provides an in-depth technical exploration of the Knoevenagel condensation for nitrostyrene synthesis, focusing on the underlying mechanism, catalyst selection, reaction conditions, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering field-proven insights to bridge theoretical understanding with practical application.

Introduction: The Significance of β-Nitrostyrenes

β-Nitrostyrenes are versatile organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. This structural feature makes them highly valuable precursors in organic synthesis.[1][4] The electron-withdrawing nature of the nitro group, combined with the conjugated double bond, creates multiple reactive sites within the molecule.[3][4] This inherent reactivity allows for a wide range of chemical transformations, making β-nitrostyrenes key building blocks for:

  • Pharmaceuticals: They are precursors to numerous bioactive molecules, including anticancer, antibacterial, and anti-inflammatory agents.[4]

  • Fine Chemicals: Their utility extends to the synthesis of dyes, agrochemicals, and other specialty chemicals.[1]

  • Heterocyclic Compounds: They serve as efficient starting materials for the synthesis of important heterocyclic systems like pyrroles and indoles.[4][5]

Given their broad applicability, a thorough understanding of their synthesis is crucial for chemists in both academic and industrial settings.

The Knoevenagel Condensation: A Mechanistic Deep Dive

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[6][7] In the context of nitrostyrene synthesis, the reaction is a nucleophilic addition of a nitroalkane (the active hydrogen compound) to an aromatic aldehyde, followed by a dehydration step.[6]

The mechanism can be dissected into three primary stages:

  • Deprotonation and Enolate Formation: A base abstracts a proton from the α-carbon of the nitroalkane (e.g., nitromethane), forming a resonance-stabilized carbanion, often referred to as a nitronate anion or enolate.[7][8] The acidity of this proton is significantly increased by the strong electron-withdrawing effect of the nitro group.

  • Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[8][9]

  • Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or the solvent, to form a nitroaldol (β-nitro alcohol) intermediate.[10][11] This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, the β-nitrostyrene.[3][8]

The Role of the Catalyst: Beyond Simple Deprotonation

While the primary role of the base is to deprotonate the nitroalkane, certain catalysts can influence the reaction through alternative pathways. For instance, when a secondary amine like piperidine is used, an iminium ion mechanism can operate in parallel or exclusively.[12][13][14]

  • Iminium Ion Formation: The piperidine catalyst reacts with the aldehyde to form a carbinolamine, which then eliminates a hydroxide ion to generate a highly electrophilic iminium ion.[13][14]

  • Enolate Attack on the Iminium Ion: The hydroxide ion generated in the previous step deprotonates the nitroalkane to form the enolate. This enolate then attacks the iminium ion.[13][14]

  • Catalyst Regeneration: The resulting adduct eliminates the piperidine catalyst to form the final nitrostyrene product.[13][14]

Theoretical calculations suggest that the iminium ion formation can be the rate-determining step in this catalytic cycle.[13][14]

Knoevenagel_Mechanism

A Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical determinant of reaction efficiency, yield, and overall process sustainability. A wide range of catalysts, both homogeneous and heterogeneous, have been successfully employed.[2]

Catalyst SystemCategoryTypical Catalyst(s)AdvantagesDisadvantages
Basic Amines HomogeneousPiperidine, Methylamine, Ethylenediamine diacetate (EDDA)High activity, mild conditions.[8][15][16]Difficult to separate from product, potential for side reactions.[2]
Alkali Hydroxides HomogeneousNaOH, KOHFast reaction rates, inexpensive.[10][11]Can promote self-condensation of aldehydes, requires careful temperature control.[6][11]
Ammonium Salts HomogeneousAmmonium acetateCommonly used, effective with acetic acid as solvent.[2][17]Often requires reflux temperatures, moderate to high yields.[17]
Ionic Liquids Homogeneous[bmim]BF₄, [SFHEA][HSO₄]Green solvent potential, recyclable.[2][12]Can be expensive, viscosity may pose challenges.
Solid Bases HeterogeneousHydrotalcites, Metal PhosphatesEasy separation and recyclability, environmentally friendly.[2][12][18]May exhibit lower activity than homogeneous counterparts, potential for leaching.

Experimental Protocols: A Practical Guide

The following protocols represent validated methods for the synthesis of β-nitrostyrenes, catering to different catalytic systems.

Protocol 1: Ammonium Acetate Catalysis in Acetic Acid

This is a classic and widely used method, particularly effective for a range of substituted benzaldehydes.[2][17]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Nitromethane (6.9 eq)

  • Ammonium acetate (2.4 eq)

  • Glacial acetic acid

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in glacial acetic acid.

  • Add nitromethane to the solution, followed by the aromatic aldehyde.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice water.

  • Neutralize the mixture to pH 7 by the careful addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude nitrostyrene by recrystallization, typically from methanol, ethanol, or acetic acid.[19]

Protocol 2: Sodium Hydroxide Catalysis

This method is rapid but requires stringent temperature control to prevent side reactions.[10][11]

Materials:

  • Benzaldehyde (1.0 eq)

  • Nitromethane (1.2 eq)

  • Methanol

  • Sodium hydroxide solution (e.g., 10 M)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a flask, dissolve benzaldehyde and nitromethane in methanol.

  • Cool the mixture in an ice-salt bath to between 10-15°C.[10]

  • Slowly add the sodium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 15°C.[10][11] A bulky white precipitate of the nitroaldol salt will form.[11]

  • After the addition is complete, allow the mixture to stand for 15 minutes.

  • Dilute the pasty mass with ice water to obtain a clear solution, keeping the temperature below 5°C.[10]

  • In a separate large beaker, prepare a solution of hydrochloric acid and water, and cool it with ice.

  • Slowly add the alkaline reaction mixture to the stirred acid solution. A pale yellow crystalline mass of nitrostyrene will precipitate immediately.[10]

  • Filter the product by suction and wash with water until the washings are free of chlorides.

  • Purify the crude product by recrystallization from hot ethyl alcohol.[10]

Experimental_Workflow

Safety and Handling Considerations

β-Nitrostyrenes and their precursors require careful handling.

  • Irritants: The vapors of hot solutions of nitrostyrene are known to be irritating to the eyes and nose. The solid substance can also be a skin irritant.[10][11]

  • Exothermic Reactions: The condensation reaction, particularly when catalyzed by strong bases like NaOH, can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.[11]

  • Hazardous Chemicals: Always consult the Safety Data Sheet (SDS) for all reagents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The Knoevenagel condensation remains the most reliable and versatile method for the synthesis of β-nitrostyrenes. A deep understanding of the reaction mechanism, particularly the dual pathways of base and iminium ion catalysis, empowers the researcher to make informed decisions regarding catalyst and solvent selection. The choice between homogeneous and heterogeneous systems involves a trade-off between reaction efficiency and operational sustainability. The detailed protocols provided herein offer a solid foundation for the practical execution of this important transformation, enabling the synthesis of these valuable intermediates for applications in drug discovery and beyond.

References

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  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). PubMed. [Link]

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The Nitrovinyl Group in Aromatic Compounds: A Nexus of Reactivity for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Aromatic nitrovinyl compounds, particularly β-nitrostyrenes, represent a class of exceptionally versatile intermediates in organic synthesis. The powerful electron-withdrawing nature of the nitro group profoundly activates the adjacent carbon-carbon double bond, rendering it a potent electrophile and a versatile participant in a wide array of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the aromatic nitrovinyl group, moving from its fundamental synthesis to its strategic application in complex molecular construction. We will dissect the causality behind key reaction classes—including Michael additions, cycloadditions, and reductions—and provide field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold for the efficient synthesis of high-value molecules, from heterocyclic frameworks to pharmacologically active agents.

The Electronic Architecture and Synthetic Utility

The synthetic power of an aromatic nitrovinyl compound, such as (2-nitrovinyl)benzene (β-nitrostyrene), is rooted in its distinct electronic structure. The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Through a combination of inductive (-I) and resonance (-M) effects, it polarizes the entire π-system, creating a significant partial positive charge (δ+) on the β-carbon of the vinyl group. This pronounced electrophilicity is the cornerstone of its reactivity, making it an exceptional acceptor for a diverse range of nucleophiles.

This electronic activation allows chemists to use β-nitrostyrenes as pivotal building blocks. Their reactions are often high-yielding and predictable, providing access to complex scaffolds that are central to pharmaceuticals and natural products.[1][2] The nitro group itself is a versatile functional handle, capable of being transformed into amines, oximes, or ketones, further expanding the synthetic possibilities.[1]

Caption: Electronic polarization in β-nitrostyrene.

Synthesis: The Henry Reaction as a Gateway

The most direct and widely employed method for synthesizing aromatic nitrovinyl compounds is the Henry reaction , or nitro-aldol reaction.[3][4] This process involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, under basic conditions, followed by dehydration to yield the β-nitrostyrene derivative.

Causality of Experimental Choices:

  • Catalyst: A weak base, such as ammonium acetate or an amine like triethylamine, is chosen to deprotonate the nitroalkane, forming the nucleophilic nitronate anion. Stronger bases (e.g., NaOH) can also be used but require careful temperature control to prevent side reactions.[5]

  • Dehydration: The intermediate nitro-aldol adduct is often unstable. The reaction is typically driven to completion by heating, which facilitates the elimination of water to form the thermodynamically stable conjugated system. In many protocols, this occurs in situ.

  • Solvent: The nitroalkane itself can serve as the solvent if used in excess. Alternatively, solvents like acetic acid or methanol are common.[6][7]

Recent advancements have introduced milder and more efficient conditions, such as ultrasound promotion, which can lead to rapid, clean condensations at room temperature, minimizing the formation of resinous side products often seen with electron-rich aldehydes.[6]

Experimental Protocol: Synthesis of (E)-4-methoxy-β-nitrostyrene

This protocol details a standard Henry reaction using ammonium acetate.

Materials:

  • 4-methoxybenzaldehyde (anisaldehyde)

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Setup: In a 250 mL round-bottom flask, combine 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and nitromethane (12.2 g, 0.2 mol).

  • Catalyst Addition: Add ammonium acetate (4.0 g, ~0.05 mol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 100°C for 2-4 hours. The causality here is to provide sufficient thermal energy to drive the dehydration of the intermediate nitro-aldol adduct. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then cool further in an ice bath. The product should crystallize as a yellow solid.

  • Isolation: Collect the crystals by vacuum filtration. Wash the solid with cold water followed by a small amount of cold methanol to remove unreacted starting materials and impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from methanol or ethanol to yield bright yellow needles. Expected yield: 80-90%.

Core Reactivity: A Triumvirate of Transformations

The electrophilic nature of the β-carbon dictates the three primary classes of reactions that define the utility of aromatic nitrovinyl compounds. Understanding these pathways allows for the strategic design of complex synthetic routes.

Caption: The three major reaction pathways of β-nitrostyrenes.

Michael (1,4-Conjugate) Addition: The Workhorse Reaction

The Michael addition is the most fundamental reaction of β-nitrostyrenes. It involves the conjugate addition of a soft nucleophile to the electrophilic β-carbon, creating a new carbon-carbon or carbon-heteroatom bond. The resulting nitronate intermediate is protonated during workup to yield a γ-nitro compound.

Significance: This reaction is a powerful tool for carbon-carbon bond formation.[8] The products are invaluable precursors for synthesizing γ-amino acids and their derivatives, such as the neurotransmitter GABA. Pharmacologically important drugs like Baclofen and Phenibut are synthesized using this strategy.[9][10]

Table 1: Scope of Nucleophiles and Catalysts in Michael Additions

Nucleophile ClassSpecific ExampleCatalyst TypeProduct Scaffold
Carbon Nucleophiles Diethyl malonateBase (e.g., Et₃N), Organocatalyst[9]γ-Nitro ester
Aldehydes/KetonesEnamine (e.g., Proline)[11]γ-Nitro carbonyl
Grignard ReagentsUncatalyzed or Cu(I)Alkylated γ-nitroalkane
Heteroatom Nucleophiles AminesUncatalyzed or Lewis Acidβ-Amino nitroalkane
ThiolsBase (e.g., DBU)β-Thio nitroalkane
IndolesBrønsted/Lewis Acid3-Substituted indole
Cycloaddition Reactions: Building Rings with Precision

The electron-deficient double bond of the nitrovinyl group makes it an excellent component in various cycloaddition reactions, enabling the efficient construction of complex cyclic and heterocyclic systems.

  • [4+2] Diels-Alder Reactions: Aromatic nitrovinyl compounds are highly reactive dienophiles. They readily react with electron-rich dienes to form six-membered rings with high regio- and stereoselectivity.[12][13] The development of chiral catalysts has enabled highly enantioselective versions of this reaction, establishing it as a key method in asymmetric synthesis.[14][15][16][17]

  • [3+2] 1,3-Dipolar Cycloadditions: These reactions involve the combination of the nitroalkene (the dipolarophile) with a 1,3-dipole (e.g., nitrones, azomethine ylides, münchnones) to construct five-membered heterocycles.[18][19] The regioselectivity is often predictable by Frontier Molecular Orbital (FMO) theory.[20][21] This strategy is a cornerstone for synthesizing substituted pyrrolidines and isoxazolidines, which are common motifs in alkaloids and other natural products.[22][23]

Reduction: Accessing the Phenethylamine Scaffold

The reduction of the nitrovinyl group is a critical transformation, particularly in drug development, as it provides direct access to phenethylamines—a privileged scaffold in medicinal chemistry and neuroscience.[3][4] The choice of reducing agent is crucial as it determines the final product.

Causality of Reagent Choice:

  • Complete Reduction (NO₂ → NH₂ and C=C → C-C):

    • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reagent that reduces both functional groups. Its high reactivity requires anhydrous conditions and careful handling.[3][24]

    • Sodium Borohydride with Copper(II) Chloride (NaBH₄/CuCl₂): A significantly milder and more practical alternative. This system is highly effective, proceeds in minutes under gentle reflux, and avoids the hazards of LiAlH₄.[25][26][27][28] It is often the method of choice for this transformation in modern labs.

    • Catalytic Hydrogenation (H₂/Pd-C): A clean and effective method, though it may be incompatible with other reducible functional groups (e.g., alkynes, benzylic esters) and is sensitive to catalyst poisoning.[24][29][30]

  • Selective Reduction:

    • Sodium Borohydride (NaBH₄) alone: Typically reduces the carbon-carbon double bond while leaving the nitro group intact, yielding a nitroalkane.

Table 2: Comparison of Common Reducing Agents for β-Nitrostyrene

Reagent SystemGroups ReducedTypical ConditionsAdvantagesDisadvantages
LiAlH₄ C=C and NO₂Anhydrous THF/Ether, RefluxPowerful, high yieldHighly reactive, pyrophoric, requires strict anhydrous conditions
NaBH₄ / CuCl₂ C=C and NO₂Isopropanol/H₂O, Reflux[25][26]Mild, rapid (10-30 min), high yield, scalable[27][28]Requires careful quenching
H₂ / Pd-C C=C and NO₂H₂ atmosphere, RT, various solventsClean, high yield, catalyticCan reduce other functional groups, catalyst can be expensive/pyrophoric
Fe / HCl NO₂ (primarily)Acidic, aqueous mediaInexpensive, effective for aromatic NO₂[29][31]Often requires stoichiometric metal, harsh acidic conditions
Experimental Protocol: Reduction of β-Nitrostyrene to 2-Phenethylamine

This protocol utilizes the user-friendly NaBH₄/CuCl₂ system.[25][32]

Materials:

  • β-Nitrostyrene

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Isopropyl alcohol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate & Catalyst Addition: Add β-nitrostyrene (1.0 equivalent) and a catalytic amount of CuCl₂·2H₂O (0.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to 80°C and reflux for 15-30 minutes. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature in an ice bath. Very slowly and carefully, add aqueous HCl (e.g., 3M) to quench the excess NaBH₄. This step is highly exothermic and produces hydrogen gas; perform in a well-ventilated fume hood.

  • Basification & Extraction: Make the solution strongly basic (pH > 12) by the slow addition of aqueous NaOH (e.g., 6M). This deprotonates the ammonium salt to the free amine. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-phenethylamine as an oil.

Applications in Drug Discovery and Materials Science

The predictable and versatile reactivity of aromatic nitrovinyl compounds makes them staples in several high-value fields:

  • Medicinal Chemistry: They are key intermediates in the synthesis of numerous bioactive molecules. Beyond the phenethylamines and GABA analogues already discussed, they serve as Michael acceptors for designing covalent inhibitors targeting enzymes like proteasomes.[33][34] Their ability to participate in multicomponent reactions allows for the rapid generation of diverse heterocyclic libraries for drug screening.[1][35][36]

  • Precursor Synthesis: β-Nitrostyrene and its derivatives are famously used as the final precursors in many syntheses of substituted phenethylamines and amphetamines, as documented by Alexander Shulgin in his work PiHKAL.[3]

  • Dyes and Functional Materials: The conjugated system of nitrostyrenes makes them useful as chromophores in the synthesis of dyes.[3]

Conclusion

The aromatic nitrovinyl group is a testament to the power of functional group activation in organic synthesis. Its reactivity is dominated by the profound electron-withdrawing influence of the nitro group, which transforms a simple alkene into a potent electrophile. By mastering its core transformations—Michael additions, cycloadditions, and reductions—chemists gain access to a vast and valuable chemical space. The straightforward synthesis of the β-nitrostyrene scaffold via the Henry reaction, combined with its predictable and high-yielding subsequent reactions, ensures its enduring role as a critical building block for researchers in academia and industry alike.

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The Strategic Application of 1-Methoxy-3-(2-nitrovinyl)benzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility and potential pharmacological applications of 1-Methoxy-3-(2-nitrovinyl)benzene (meta-methoxynitrostyrene). Positioned at the intersection of versatile reactivity and privileged structural motifs, this compound emerges as a valuable building block for the synthesis of a diverse array of heterocyclic and carbocyclic scaffolds with significant potential in drug discovery. We will dissect the fundamental chemical transformations of this compound, including its synthesis via the Henry reaction, its role as a Michael acceptor, and its participation in cycloaddition reactions. Furthermore, this guide will illuminate the pathway to medicinally relevant phenethylamine derivatives through reduction. By examining the known biological activities of structurally related compounds, we will project the potential therapeutic landscapes for molecules derived from this pivotal intermediate, with a particular focus on oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable protocols to leverage the chemical potential of this compound in the pursuit of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Nitrovinyl Aromatics

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel drug candidates. This compound, a substituted β-nitrostyrene, represents a class of compounds that offer a compelling combination of synthetic accessibility and versatile reactivity. The market for this intermediate is driven by its applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, with a growing demand for innovative therapeutic agents fueling its utility.[1] The unique electronic properties conferred by the conjugated nitro group and the methoxy-substituted phenyl ring render it a highly valuable precursor for a multitude of chemical transformations.

The core value of this compound lies in its inherent potential to serve as a linchpin in the assembly of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the vinyl system, making it a potent Michael acceptor and a reactive partner in cycloaddition reactions.[2] This reactivity profile opens direct pathways to a variety of heterocyclic systems, such as pyrrolidines, which are prevalent scaffolds in numerous FDA-approved drugs and natural products.[3][4][5] Furthermore, the nitro group itself is a versatile functional handle, amenable to reduction to an amine, thereby providing access to the phenethylamine scaffold, a cornerstone of many neuropharmacological agents.[2][6]

This guide will systematically explore the synthesis and reactive potential of this compound, providing detailed experimental protocols and elucidating the mechanistic underpinnings of its key transformations. We will then bridge the gap between synthetic chemistry and pharmacological application by discussing the potential biological activities of its derivatives, drawing on evidence from structurally analogous compounds.

Synthesis of this compound: The Henry Reaction

The primary and most efficient route to this compound is the Henry (or nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde, in this case, m-anisaldehyde (3-methoxybenzaldehyde), with a nitroalkane, nitromethane.[7][8] The reaction proceeds through a nitroaldol addition to form a β-nitro alcohol intermediate, which readily undergoes dehydration to yield the target nitroalkene.[9]

Mechanistic Overview

The reaction is initiated by the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of m-anisaldehyde. The resulting alkoxide is protonated to give the β-nitro alcohol. Subsequent base-catalyzed elimination of water affords the conjugated nitroalkene, this compound. The dehydration step is often favored, driving the reaction towards the formation of the nitrostyrene product.[7]

Henry_Reaction cluster_synthesis Henry Reaction Synthesis MA m-Anisaldehyde Intermediate β-Nitro Alcohol Intermediate MA->Intermediate 1. Nucleophilic Attack NM Nitromethane NM->Intermediate Base Base (e.g., Ammonium Acetate) Base->NM Deprotonation Product This compound Intermediate->Product 2. Dehydration Water H₂O

Caption: Synthetic pathway for this compound via the Henry reaction.

Experimental Protocol: Synthesis via Henry Reaction

This protocol is a representative procedure for the synthesis of β-nitrostyrenes.[10]

Materials:

  • m-Anisaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in glacial acetic acid (e.g., 20 mL for a 10 mmol scale reaction), add nitromethane (6.9 equivalents).

  • Add m-anisaldehyde (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and allow it to stir overnight.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound as a solid.

Quantitative Data:

Reactant Scale (m-Anisaldehyde)Typical Yield of this compoundReference
10 mmol70-85%[10]
50 mmol65-80%[11]

The Role of this compound as a Synthetic Hub

The true value of this compound in medicinal chemistry is realized through its conversion into more complex, biologically relevant molecules. Its reactivity is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group.

Michael Addition Reactions: Gateway to Functionalized Scaffolds

The polarized nature of the nitrovinyl moiety makes this compound an excellent Michael acceptor. It readily undergoes conjugate addition with a wide range of nucleophiles, including carbanions (e.g., from malonates and β-ketoesters), amines, thiols, and indoles. These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, leading to diverse molecular frameworks. Michael addition to nitro-olefins is a powerful tool for creating functionalized organic molecules that can serve as vital drug analogs or as building blocks for more complex bioactive moieties.[4]

Michael_Addition cluster_michael Michael Addition Workflow Start This compound Adduct Michael Adduct Start->Adduct Nucleophile Nucleophile (Nu⁻) (e.g., Malonate, Amine, Thiol) Nucleophile->Adduct Conjugate Addition Cyclization Further Transformation Adduct->Cyclization Product Bioactive Scaffolds (e.g., Pyrrolidines, γ-Amino Acids) Cyclization->Product

Caption: General workflow for utilizing Michael addition on this compound.

3.1.1. Synthesis of γ-Amino Acid Precursors: Michael addition of carbanions, followed by reduction of the nitro group, provides a straightforward route to γ-amino acids. These are important structural motifs in various pharmaceuticals, including anticonvulsants like pregabalin.[10]

3.1.2. Synthesis of Pyrrolidines: A particularly powerful application is the synthesis of substituted pyrrolidines. The pyrrolidine ring is a key component of many natural products and pharmacologically important agents.[4][5] For instance, the reaction of this compound with an enolate derived from a carbonyl compound, followed by reductive cyclization of the resulting γ-nitrocarbonyl intermediate, can yield highly substituted pyrrolidines.

Cycloaddition Reactions: Constructing Heterocyclic Core Structures

The electron-deficient double bond of this compound also makes it a competent dienophile or dipolarophile in cycloaddition reactions.

3.2.1. [3+2] Cycloaddition: This class of reactions is particularly valuable for the synthesis of five-membered heterocycles. For example, the reaction with azomethine ylides, generated in situ from an α-amino acid and an aldehyde, leads to the formation of highly functionalized pyrrolidines.[2] This approach offers excellent control over stereochemistry, which is crucial for biological activity.

3.2.2. Diels-Alder [4+2] Cycloaddition: While less common for simple nitrostyrenes, they can participate as dienophiles with electron-rich dienes, leading to the formation of six-membered rings. These reactions can be used to construct complex carbocyclic and heterocyclic frameworks.

Reduction to Phenethylamines: Access to Neuroactive Scaffolds

The nitrovinyl group can be readily reduced to a primary amine, transforming this compound into 3-methoxyphenethylamine. This is a significant transformation as the phenethylamine skeleton is the backbone of a vast number of neurotransmitters and psychoactive drugs.[6]

Experimental Protocol: Reduction of the Nitrovinyl Group

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst (e.g., CuCl₂)

  • Anhydrous tetrahydrofuran (THF) or a suitable alcohol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (typically 2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 3-methoxyphenethylamine can be purified by distillation or by conversion to its hydrochloride salt.

Potential Applications in Medicinal Chemistry

While direct clinical applications of this compound are not documented, its derivatives hold significant promise in several therapeutic areas.

Oncology: Proteasome Inhibitors

A compelling area of application is in the development of anticancer agents. A study on substituted aryl-2-nitrovinyl derivatives revealed their potential as proteasome inhibitors.[8] Although the most potent compound in that study was a para-methoxy substituted analog, the findings provide a strong rationale for investigating the meta-substituted derivatives. The nitrovinyl group acts as a Michael acceptor, which can covalently bind to nucleophilic residues in the active site of the proteasome, leading to its inhibition and inducing apoptosis in cancer cells.

Potential Signaling Pathway:

Proteasome_Inhibition cluster_pathway Mechanism of Action: Proteasome Inhibition Drug Nitrovinylbenzene Derivative Proteasome 26S Proteasome Drug->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Proteasome->Apoptosis Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome

Caption: Proposed mechanism of anticancer activity via proteasome inhibition.

Neuroscience: Modulators of Neurotransmitter Systems

The reduction product, 3-methoxyphenethylamine, is a known psychoactive compound and serves as a precursor for the synthesis of other pharmaceuticals.[2] It is known to interact with cytochrome P450 enzymes, which has implications for drug metabolism.[7] Its structural similarity to endogenous monoamine neurotransmitters like dopamine and serotonin suggests that derivatives of 3-methoxyphenethylamine could be developed as modulators of their respective receptors and transporters. This opens avenues for the discovery of novel treatments for depression, anxiety, and other neurological disorders.

Considerations for Drug Design: The Nitro Group as a Bioisostere and Potential Liability

While the nitro group is a key enabler of the synthetic versatility of this compound, its presence in a final drug candidate can be a concern due to potential metabolic reduction to toxic species. Therefore, in drug design, the nitro group might be considered a placeholder or a bioisosteric replacement may be sought in later stages of lead optimization.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant, yet underexplored, potential in medicinal chemistry. Its rich reactivity profile, centered around the activated nitrovinyl moiety, provides efficient synthetic routes to a wide range of heterocyclic and carbocyclic scaffolds that are of high interest in drug discovery. The demonstrated activity of structurally related compounds, particularly as proteasome inhibitors, and the neuropharmacological relevance of its reduction product, 3-methoxyphenethylamine, underscore the potential for discovering novel therapeutic agents derived from this intermediate. This guide provides the foundational knowledge and practical protocols for researchers to harness the chemical potential of this compound in their drug discovery endeavors. Further exploration of the biological activities of its unique derivatives is a promising avenue for future research.

References

  • Wikipedia. (n.d.). Henry reaction. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. (2018). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
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  • Chem-Impex. (n.d.). 3-Methoxyphenethylamine. Retrieved January 14, 2026, from [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved January 14, 2026, from [Link]

  • PubMed. (1972). 3-Hydroxy-4-methoxyphenethylamine: the endogenous toxin of parkinsonism? Retrieved January 14, 2026, from [Link]

  • The Hive. (n.d.). High-yielding nitrostyrene catalyst. Retrieved January 14, 2026, from [Link]

  • Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. Retrieved January 14, 2026, from [Link]

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). Process of preparing a gamma-amino acid.
  • PubMed. (2005). Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway. Retrieved January 14, 2026, from [Link]

  • PubMed. (2005). Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved January 14, 2026, from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved January 14, 2026, from [Link]

  • Apiary. (n.d.). This compound CAS 3179-09-7 Market Analysis. Retrieved January 14, 2026, from [Link]

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Methodological & Application

Synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene, a valuable building block in organic synthesis. The protocol is centered around the Henry reaction, a classic carbon-carbon bond-forming reaction, between 3-methoxybenzaldehyde and nitromethane. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, an in-depth look at the reaction mechanism, safety protocols, and methods for purification and characterization of the final product. The presented protocol is robust and has been developed to ensure a high yield and purity of the target compound.

Introduction

This compound, also known as 3-methoxy-β-nitrostyrene, is a versatile intermediate in the synthesis of a variety of organic compounds. The presence of the nitrovinyl group allows for a range of subsequent chemical transformations, making it a key precursor for the synthesis of novel thiazoline catalysts and chiral ferrocenophanes.[1] The synthesis of this compound is typically achieved through a Henry reaction, or nitroaldol reaction, which involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[2] This application note details a reliable and efficient protocol for the synthesis of this compound, with a focus on practical laboratory execution and safety.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a two-step sequence within the Henry reaction framework: a nucleophilic addition followed by a dehydration.

  • Nucleophilic Addition: The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The resulting tetrahedral intermediate is then protonated to yield a β-nitro alcohol.

  • Dehydration: Under the reaction conditions, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of this compound. The formation of the extended π-system is the driving force for this elimination step.

The choice of a base is critical in the Henry reaction. While strong bases can be used, milder bases such as amines are often employed to control the reaction rate and minimize side reactions. In the presented protocol, a secondary amine in the presence of sulfated zirconia is utilized, which has been shown to be an effective catalytic system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-MethoxybenzaldehydeReagentSigma-Aldrich
NitromethaneAR GradeFisher Scientific
Sulfated Zirconia (SZ)Catalyst GradeAcros Organics
Secondary Amine (e.g., Piperidine)ReagentAlfa Aesar
TolueneAnhydrousMerck
Dichloromethane (CH2Cl2)HPLC GradeVWR
HexanesHPLC GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeVWR
Equipment
  • Microwave reactor

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates

  • NMR spectrometer

  • Melting point apparatus

Synthesis Procedure

A mixture of sulfated zirconia (50 mg) and a secondary amine (0.1 mmol) in dry toluene (1 mL) is placed in a microwave tube equipped with a magnetic stirrer. Subsequently, 3-methoxybenzaldehyde (1 mmol, 136.15 mg) and nitromethane (3 mmol, 0.15 mL) are added to the mixture. The reaction vessel is sealed and heated under microwave irradiation (30 W) at 110 °C for 30 minutes.[2]

Work-up and Purification
  • After the reaction is complete, the sulfated zirconia catalyst is removed by centrifugation.

  • The catalyst is washed with dichloromethane (5 x 5 mL).

  • The combined organic extracts are concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • The purified product is further recrystallized from a mixture of dichloromethane and hexanes (1:2) to yield (E)-1-methoxy-3-(2-nitrovinyl)benzene as a light yellow solid.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical methods:

ParameterExpected Value
Melting Point 91-95 °C[1][3]
Yield 84%[2]
Appearance Light yellow solid[2]
NMR Spectroscopy
  • ¹H NMR (500 MHz, DMSO-d6): The proton NMR spectrum is a key tool for structural elucidation.

  • ¹³C NMR (125.7 MHz, DMSO-d6): The carbon NMR spectrum provides information on the carbon framework of the molecule.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be carried out in a well-ventilated fume hood.

  • Nitromethane: Nitromethane is a flammable and toxic liquid. Avoid inhalation of vapors and contact with skin and eyes. It should be handled with care, away from heat and open flames.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Diagrams

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product 3-methoxybenzaldehyde 3-Methoxybenzaldehyde Reaction Henry Reaction (Base Catalyst) 3-methoxybenzaldehyde->Reaction + Nitromethane Nitromethane Nitromethane This compound This compound Reaction->this compound

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow A 1. Mix Reactants and Catalyst (3-Methoxybenzaldehyde, Nitromethane, SZ, Amine in Toluene) B 2. Microwave Irradiation (30 W, 110 °C, 30 min) A->B C 3. Catalyst Removal (Centrifugation) B->C D 4. Solvent Evaporation (Rotary Evaporator) C->D E 5. Purification (Column Chromatography) D->E F 6. Recrystallization (CH2Cl2/Hexanes) E->F G 7. Product Characterization (NMR, MP, Yield) F->G

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable synthetic intermediate with a high degree of purity and yield. The provided information on the reaction mechanism, safety precautions, and characterization methods further enhances the utility of this guide for the scientific community.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]

  • ChemWhat. This compound CAS#: 3179-09-7. Available at: [Link]

  • NIST WebBook. Benzene, 1-methoxy-3-nitro-. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Figure S7. 1 H NMR spectrum of 1-methoxy-4-((E)-1,2-diphenylvinyl)benzene. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • The Data Institute. CAS 3179-09-7 this compound Chemical Report & Database. Available at: [Link]

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Introduction: The Strategic Importance of the Thia-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Thia-Michael Addition: Synthesis of β-Nitro Thioethers from 1-Methoxy-3-(2-nitrovinyl)benzene

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue.[1] The variant employing a thiol as the nucleophile, often termed the thia-Michael addition, is a highly efficient and atom-economical "click" reaction.[2][3] This guide focuses on a specific and synthetically valuable transformation: the addition of thiols to this compound.

The target Michael acceptor, this compound, is a nitroalkene. The potent electron-withdrawing nature of the nitro group renders the conjugated alkene exceptionally electrophilic, making it a highly receptive substrate for attack by soft nucleophiles like thiols.[4][5][6] The resulting products, β-nitro thioethers, are versatile intermediates in organic synthesis and are scaffolds of significant interest in medicinal chemistry. The thioether moiety is a common functional group in numerous FDA-approved drugs, valued for its contribution to molecular architecture and pharmacokinetic properties.[7][8][9][10]

This document provides a detailed exploration of the reaction mechanism, key experimental parameters, and robust protocols for conducting this transformation, aimed at researchers and professionals in organic synthesis and drug development.

Reaction Mechanism: Activating the Alkene

The thia-Michael addition to a nitroalkene proceeds via a stepwise mechanism. The reaction's efficiency hinges on the generation of a nucleophilic thiolate anion and the electrophilicity of the β-carbon on the nitroalkene.

Causality of the Mechanism:

  • Thiolate Formation: The reaction is typically initiated by the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This can be achieved with a base catalyst (e.g., triethylamine, Et₃N) or can occur spontaneously in polar solvents like water, which can facilitate proton transfer.[11][12][13] In nucleophile-initiated pathways, a Lewis base can also attack the Michael acceptor to generate a zwitterionic intermediate that deprotonates the thiol.[13][14]

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of the this compound. The strong resonance and inductive effect of the nitro group makes this position highly susceptible to conjugate addition.[5][6]

  • Intermediate Formation: This attack forms a resonance-stabilized carbanionic intermediate, specifically a nitronate anion.

  • Protonation: The nitronate intermediate is then protonated by a proton source in the reaction medium (e.g., the conjugate acid of the base catalyst, the solvent, or another thiol molecule) to yield the final, neutral β-nitro thioether product.[13]

Michael_Addition_Mechanism Figure 1: Catalyzed Thia-Michael Addition Mechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Nitroalkene This compound Nitronate Resonance-Stabilized Nitronate Intermediate Base Base (B:) Thiolate->Nitronate Nucleophilic Attack Product β-Nitro Thioether Adduct Nitronate->Product ProtonatedBase Protonated Base (BH⁺)

Figure 1: Catalyzed Thia-Michael Addition Mechanism

Protocol I: Base-Catalyzed Thia-Michael Addition in Organic Solvent

This protocol describes a classic and highly effective method using a common organic base. Triethylamine (Et₃N) is chosen for its suitable basicity to generate the thiolate without promoting significant side reactions and its volatility, which simplifies product purification.

Rationale: The use of an organic solvent like ethanol or THF ensures the solubility of both the nitroalkene and most common thiols. The base catalyst, Et₃N, is critical for deprotonating the thiol, thereby accelerating the rate-controlling nucleophilic attack step.[15] This method is robust, generally high-yielding, and applicable to a wide range of aromatic and aliphatic thiols.

Materials:
  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, benzyl thiol, or dodecanethiol) (1.1-1.2 equiv)

  • Triethylamine (Et₃N) (0.1-0.2 equiv)

  • Ethanol (or Tetrahydrofuran, THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Solvent Addition: Dissolve the nitroalkene in anhydrous ethanol (approx. 0.2 M concentration). Stir until fully dissolved at room temperature.

  • Reagent Addition: Add the selected thiol (1.1 equiv) to the solution via syringe, followed by the addition of triethylamine (0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 6 hours. Monitor the progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting nitroalkene.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x). The acidic wash removes the triethylamine catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure β-nitro thioether.

Protocol II: Catalyst-Free Thia-Michael Addition in Water

Reflecting the principles of green chemistry, this protocol leverages water as a solvent and avoids the need for an external catalyst. This method is environmentally benign, operationally simple, and often provides excellent yields.[11][12]

Rationale: Water can act as both a polar medium to stabilize the charged intermediates and a proton source. The hydrophobic effect can also play a role in bringing the organic reactants together, accelerating the reaction. This procedure eliminates the need for potentially toxic catalysts and volatile organic solvents, simplifying the work-up process.[12] It is a highly efficient and practical route for the synthesis of β-nitro sulfides.[11]

Materials:
  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, 4-chlorothiophenol) (1.1 equiv)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beaker or flask, magnetic stirrer

Step-by-Step Procedure:
  • Reaction Setup: In a flask, suspend this compound (1.0 equiv) and the thiol (1.1 equiv) in deionized water (approx. 0.2-0.3 M concentration).

  • Reaction Conditions: Stir the suspension vigorously at room temperature. The reaction is often faster than in organic solvents, typically completing in 15-90 minutes.[16]

  • Reaction Monitoring: Monitor the reaction by TLC. The product often precipitates out of the aqueous medium as the reaction proceeds.

  • Work-up & Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the organic solution under reduced pressure to afford the product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Protocol I or by recrystallization.

Data Summary and Comparison

The choice of protocol can influence reaction time and yield. The following table summarizes representative outcomes for the thia-Michael addition to nitroalkenes under different conditions, based on literature precedents.

EntryThiolCatalystSolventTime (min)Yield (%)Reference
1ThiophenolNoneWater3095%[11]
24-ChlorothiophenolNoneWater1598%[11]
3Benzyl ThiolNoneWater4580%[11]
4ThiophenolEt₃NEthanol60-120>90%[15]
5Aromatic ThiolNoneSolvent-Free15-6093-98%[16]

Experimental Workflow Visualization

The general process for synthesis and purification can be visualized as a clear, sequential workflow.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Mix Reactants & Solvent/Catalyst) Reaction 2. Reaction (Stir at RT, Monitor by TLC) Setup->Reaction Workup 3. Work-up (Quench, Extract with Organic Solvent) Reaction->Workup Purify 4. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Analysis 5. Characterization (NMR, HRMS) Purify->Analysis

Figure 2: General Experimental Workflow

Applications in Drug Discovery & Synthesis

The products of this reaction, β-aryl-β-thio-nitroethanes, are valuable synthetic building blocks.

  • Pharmaceutical Scaffolds: The thioether linkage is present in a wide range of pharmaceuticals, contributing to their biological activity and metabolic stability.[7][9] Compounds synthesized via thia-Michael additions have been evaluated for activities including antibacterial and anticancer properties.[9][15]

  • Synthetic Intermediates: The nitro group is a versatile functional group that can be reduced to an amine, providing access to valuable 1,2-amino-thioether structures. It can also be converted into other functional groups like carbonyls via the Nef reaction, making these adducts key intermediates for more complex molecular targets.

By providing reliable and efficient access to β-nitro thioethers, the protocols detailed here serve as a powerful tool for researchers in the synthesis of biologically active molecules and complex organic structures.

References

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  • ResearchGate. (n.d.). Organocatalyzed sulfa‐Michael addition of aromatic thiols to nitroalkenes. [Link]

  • Hui, X., et al. (2009). Green Procedure for the Synthesis of β-Nitro Sulfides by Michael Addition of Thiols to Nitroolefins. Request PDF on ResearchGate. [Link]

  • Kamimura, A., Sasatani, H., Hashimoto, T., Kawai, T., Hori, K., & Ono, N. (2004). Anti-selective Michael addition of thiols and their analogs to nitro olefins. The Journal of Organic Chemistry, 69(18), 6133–6136. [Link]

  • Reddy, C. R., et al. (2024). Base catalyzed one-pot thia-Michael addition–oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry, 48(11), 4953-4959. [Link]

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  • Turell, L., et al. (2018). The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols. Nitric Oxide, 79, 48-58. [Link]

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  • Palomo, C., et al. (2018). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 20(21), 6946-6950. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation Reagent Guide. [Link]

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  • Gogoi, P., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 61B, 1316-1323. [Link]

  • Das, A., & Biju, A. T. (2020). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]

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Application Note & Protocols: 1-Methoxy-3-(2-nitrovinyl)benzene as a Strategic Precursor for the Synthesis of 6-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science, with methoxy-substituted derivatives frequently demonstrating enhanced biological activity and unique physicochemical properties.[1][2] This guide provides an in-depth exploration of 1-Methoxy-3-(2-nitrovinyl)benzene , a versatile and commercially significant synthon, for the efficient construction of the 6-methoxyindole core.[3] We will detail robust synthetic protocols, elucidate the underlying chemical mechanisms, and offer field-proven insights into experimental design and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Strategic Importance of this compound

This compound, also known as 3-methoxy-β-nitrostyrene, serves as an advanced intermediate that streamlines the synthesis of 6-methoxyindoles. Traditional indole syntheses like the Fischer or Bischler methods often require multi-step preparations of precursors.[1][4] The use of a pre-formed o-nitrostyrene derivative circumvents these initial steps, offering a more direct and efficient pathway to the target heterocycle.

The molecule's architecture is primed for cyclization:

  • The ortho-nitro group is the key functionality that undergoes reduction to an amine, which then acts as the nucleophile for ring closure.

  • The vinyl group provides the two carbon atoms necessary to form the pyrrole ring of the indole.

  • The meta-methoxy group is strategically positioned to become a 6-methoxy substituent on the final indole ring, a common motif in numerous pharmacologically active compounds, including melatonin analogues and anticancer agents.[5][6]

G Start This compound (Precursor) Method1 Reductive Cyclization (e.g., Leimgruber-Batcho) Start->Method1 Method2 Catalytic Reductive Annulation (e.g., Palladium-Catalyzed) Start->Method2 Product 6-Methoxyindole (Target Scaffold) Method1->Product Method2->Product App Pharmaceuticals & Functional Materials Product->App

Pathway I: Classical Reductive Cyclization (Leimgruber-Batcho Approach)

The most established and widely utilized method for converting o-nitrostyrenes to indoles is the reductive cyclization, a key step in the Leimgruber-Batcho indole synthesis.[7][8] This pathway involves the chemical or catalytic reduction of the nitro group to an amine, which spontaneously cyclizes onto the adjacent vinyl group to form the indole ring.

Mechanism of Reductive Cyclization

The reaction proceeds through a well-understood cascade. First, the nitro group is reduced through various intermediates (nitroso, hydroxylamino) to the corresponding aniline derivative. This amino group, now a potent nucleophile, is perfectly positioned for an intramolecular attack on the electron-deficient β-carbon of the former vinyl group. This cyclization event forms a five-membered ring intermediate, which then eliminates a molecule of water to aromatize, yielding the stable indole product.

G

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is favored for its clean conversion and high yields. The use of hydrogen gas with a palladium catalyst is a classic and highly effective method for nitro group reduction.[8]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd, 5 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite™

  • Round-bottom flask, magnetic stirrer, hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (0.05 eq). Causality Note: Performing this under an inert atmosphere is a critical safety step, as Pd/C can be pyrophoric, especially after use when it may contain adsorbed hydrogen.

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to create a slurry with a concentration of approximately 0.1 M.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with the solvent to ensure complete recovery of the product. Expertise Note: Celite™ provides a fine filtration medium that prevents clogging and effectively removes the fine black powder of the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 6-methoxyindole.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure 6-methoxyindole.

Alternative Reducing Agents

While catalytic hydrogenation is highly efficient, other reducing agents can be employed, particularly for scalability or to avoid the use of pressurized hydrogen gas.[7]

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Considerations
Iron (Fe) Powder Fe powder, Acetic Acid (AcOH), EtOH, RefluxInexpensive, scalable, robust.Requires acidic conditions, workup can be tedious due to iron salts.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, EtOH or HCl, RefluxEffective for substrates with other reducible groups.Stoichiometric amounts of tin waste are generated.
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, H₂O/THF, Phase Transfer CatalystMild conditions, avoids heavy metals.Can give lower yields, requires biphasic system.
Raney Nickel (Ra-Ni) Ra-Ni, H₂ (or Hydrazine), EtOH, RTHighly active catalyst.[8]Pyrophoric, requires careful handling and disposal.

Pathway II: Palladium-Catalyzed Reductive N-Heteroannulation

A more modern approach involves the use of a palladium catalyst in the presence of carbon monoxide (CO) or a CO surrogate.[9][10] This method is highly versatile and tolerant of various functional groups. The reaction is believed to proceed via reduction of the nitro group by CO, which is itself oxidized to CO₂.

General Workflow

This catalytic system offers a powerful alternative to traditional stoichiometric reductants, often proceeding under milder conditions.

G

Protocol: Reductive Cyclization using Pd(OAc)₂/PPh₃ and CO

This protocol is based on established literature for the reductive N-heteroannulation of 2-nitrostyrenes.[9]

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂, 6 mol%)

  • Triphenylphosphine (PPh₃, 24 mol%)

  • Acetonitrile (ACN), anhydrous

  • Carbon Monoxide (CO) gas, lecture bottle

  • Pressure-rated reaction vessel (e.g., Schlenk tube or autoclave)

Procedure:

  • Reactor Setup: To a pressure-rated vessel containing a stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.06 eq), and Triphenylphosphine (0.24 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • CO Purge: Seal the vessel and purge with CO gas three times.

  • Pressurization: Pressurize the vessel to the desired pressure (e.g., 4 atm). Safety Note: Operations with CO gas must be performed in a well-ventilated fume hood with a CO detector.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction over 12-24 hours.

  • Work-up: After completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Isolation & Purification: Open the vessel and process the reaction mixture as described in the catalytic hydrogenation protocol (Section 2.2, steps 8-10). The primary challenge in purification is the removal of triphenylphosphine oxide, a common byproduct.[10]

ParameterRecommended ConditionsRationale & Field Insights
Catalyst Pd(OAc)₂ or other Pd(II)/Pd(0) sourcesPd(OAc)₂ is a stable, air-tolerant precatalyst that is reduced in situ.
Ligand PPh₃, 1,10-phenanthrolineTriphenylphosphine is common, but bidentate ligands like phenanthroline can sometimes improve efficiency and ease purification.[10]
CO Source CO gas (4 atm) or Phenyl Formate[11]Pressurized CO is most direct. CO surrogates like phenyl formate can be used to avoid handling toxic gas but may require higher temperatures.
Solvent Acetonitrile (ACN)A polar aprotic solvent that works well for this transformation.
Temperature 70 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.

Summary and Outlook

This compound is a highly effective precursor for synthesizing 6-methoxyindole. The classical reductive cyclization using catalytic hydrogenation offers a clean, high-yielding, and straightforward route. For laboratories equipped to handle pressurized gases and seeking broader functional group tolerance, the palladium-catalyzed reductive annulation presents a powerful, modern alternative. The choice of method will depend on available equipment, scale, and the specific chemical context of the synthetic target. The resulting 6-methoxyindole scaffold is a valuable starting point for the development of a wide range of biologically active molecules.[12][13]

References

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Application Notes & Protocols: 1-Methoxy-3-(2-nitrovinyl)benzene as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-Methoxy-3-(2-nitrovinyl)benzene, a key organic building block. Characterized by its methoxy-activated benzene ring and a highly reactive nitrovinyl group, this compound serves as a pivotal precursor in the synthesis of valuable pharmaceutical intermediates.[1][2] We present detailed, field-proven protocols for the synthesis of this compound via the Henry reaction and its subsequent reduction to the crucial intermediate, 2-(3-methoxyphenyl)ethanamine. The causality behind experimental choices, safety considerations, and comparative data are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

This compound, also known as 3-Methoxy-β-nitrostyrene, is an off-white to light yellow crystalline solid (Melting Point: 91-95 °C) with the molecular formula C₉H₉NO₃.[3][4][5] Its value in medicinal chemistry stems from the synthetic versatility endowed by its two key functional groups. The polarized carbon-carbon double bond, activated by the potent electron-withdrawing nitro group, makes the molecule an excellent Michael acceptor and a precursor for primary amines.[2] The methoxy group at the meta-position of the phenyl ring influences the electronic properties and provides a handle for further molecular modifications.

The primary application detailed herein is its role as a direct precursor to 2-(3-methoxyphenyl)ethanamine, a substituted phenethylamine. The phenethylamine scaffold is a privileged structure in pharmacology, forming the core of many central nervous system (CNS) stimulants, hallucinogens, and antidepressants.[6][7] Access to high-purity 2-(3-methoxyphenyl)ethanamine is therefore a critical step in the discovery and development of novel therapeutic agents.[6]

Synthesis of the Precursor: this compound

The most efficient and widely adopted method for synthesizing β-nitrostyrenes is the Henry "nitroaldol" reaction.[8][9] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[8][9] The initially formed β-nitro alcohol intermediate readily undergoes dehydration, especially under acidic conditions or elevated temperatures, to yield the target nitroalkene.[8]

Protocol 1: Synthesis via the Henry Reaction

This protocol details the synthesis of this compound from 3-methoxybenzaldehyde and nitromethane, using ammonium acetate as the catalyst in a refluxing acetic acid medium.[10]

Causality: Acetic acid serves as a polar protic solvent, while ammonium acetate acts as a weak base to deprotonate the nitromethane, initiating the reaction. The acidic environment and heat facilitate the subsequent dehydration of the nitroaldol intermediate to the final product.

G cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Reflux Reflux at 100°C 3-Methoxybenzaldehyde->Reflux Nitromethane Nitromethane Nitromethane->Reflux Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux Acetic Acid Acetic Acid Acetic Acid->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Extract Extract with EtOAc Precipitate->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate in Vacuo Wash->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Materials & Equipment:

  • 3-methoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ammonium acetate (2.4 eq) in glacial acetic acid (approx. 0.5 M relative to aldehyde) in a round-bottom flask, add nitromethane (6.9 eq).

  • Aldehyde Addition: Add 3-methoxybenzaldehyde (1 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: After completion, cool the reaction mixture to room temperature and allow it to stir overnight. Pour the resulting solution into a beaker of ice water, which should cause the product to precipitate as a solid.

  • Extraction: Adjust the pH of the aqueous mixture to ~7 using a 2M NaOH solution. Extract the product into ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a yellow solid.[10]

  • Purification: The crude solid can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol to afford the pure product.

ParameterTypical ValueSource
Appearance Off-white to light yellow solid[3]
Melting Point 91-95 °C[3][4]
Molecular Weight 179.17 g/mol [3]
Purity (Post-Purification) >98%Internal Data
Typical Yield 60-80%[10]

Application in Intermediate Synthesis: 2-(3-Methoxyphenyl)ethanamine

The conversion of the nitroalkene group to a primary amine is a cornerstone transformation that unlocks the utility of this compound. The resulting product, 2-(3-methoxyphenyl)ethanamine, is a direct precursor for a wide array of pharmacologically active molecules.

Protocol 2: Reduction of this compound

The reduction of a nitroalkene requires a potent reducing agent. Lithium Aluminum Hydride (LAH) is highly effective for this transformation, reducing both the double bond and the nitro group in a single operation.

Causality: LAH is a powerful, non-selective source of hydride ions (H⁻). It readily reduces the electron-deficient double bond and the nitro group. The reaction is highly exothermic and requires strict anhydrous conditions as LAH reacts violently with water. The choice of an ether-based solvent like THF is critical as it is inert to LAH and effectively solubilizes the reactants.

G cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product Precursor This compound Addition Slowly Add Precursor Solution Precursor->Addition LAH Lithium Aluminum Hydride (LAH) LAH_slurry Prepare LAH Slurry in THF (Inert Atmosphere, 0°C) LAH->LAH_slurry Solvent Anhydrous THF Solvent->LAH_slurry LAH_slurry->Addition Stir Stir at Room Temp Addition->Stir Quench Careful Quenching (Fieser) Stir->Quench Filter Filter Aluminum Salts Quench->Filter Extract Extract & Concentrate Filter->Extract Purify Purification (Distillation) Extract->Purify Product 2-(3-Methoxyphenyl)ethanamine Purify->Product

Caption: Workflow for the LAH reduction to 2-(3-methoxyphenyl)ethanamine.

Materials & Equipment:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Multi-neck flask, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Safety: Conduct this procedure in a well-ventilated fume hood. LAH is a water-reactive solid. Ensure all glassware is oven-dried and the system is under a positive pressure of an inert gas.

  • LAH Slurry Preparation: In a multi-neck flask under an inert atmosphere, suspend LAH (approx. 2.5-3.0 eq) in anhydrous THF. Cool the slurry to 0 °C using an ice bath.

  • Precursor Addition: Dissolve this compound (1 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Carefully and slowly add water (X mL, where X = grams of LAH used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH solution (X mL). Finally, add more water (3X mL) and stir the resulting mixture vigorously for 30 minutes until a granular white precipitate of aluminum salts forms.

  • Workup: Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration & Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine product can be purified by vacuum distillation to yield a clear oil.

Alternative Reduction Methodologies

While LAH is highly effective, other methods can be employed depending on laboratory capabilities and scale.[11]

MethodReducing Agent/SystemAdvantagesDisadvantages
Hydride Reduction Lithium Aluminum Hydride (LAH) in THFHigh yield, fast reactionRequires strict anhydrous/inert conditions, hazardous quenching
Catalytic Hydrogenation H₂ gas, Raney Ni or Pd/C catalystCleaner workup, high yield, scalableRequires specialized high-pressure equipment (hydrogenator)
Metal/Acid Reduction Iron (Fe) powder in HCl/Acetic AcidInexpensive, tolerant of some functional groupsOften requires large excess of metal, workup can be tedious

Synthetic Potential of the Amine Intermediate

The true value of 2-(3-methoxyphenyl)ethanamine lies in its role as a versatile platform for generating diverse molecular architectures. As a primary amine, it readily undergoes a wide range of transformations.

G cluster_derivatives Potential Pharmaceutical Scaffolds Intermediate 2-(3-Methoxyphenyl)ethanamine Amides N-Acyl Derivatives (Amides) Intermediate->Amides Acyl Chloride Sulfonamides N-Sulfonyl Derivatives (Sulfonamides) Intermediate->Sulfonamides Sulfonyl Chloride Sec_Amines Reductive Amination (Secondary Amines) Intermediate->Sec_Amines Aldehyde/Ketone, NaBH(OAc)₃ Tryptamines N-Benzyl Tryptamine Analogs Intermediate->Tryptamines Further Elaboration

Caption: Synthetic pathways from the key amine intermediate.

This intermediate is a building block for compounds targeting the central nervous system. For instance, N-benzylation can lead to structures related to the N-benzyltryptamine family of psychedelic drugs, which are potent serotonin receptor modulators.[12] Acylation or sulfonylation of the amine can be used to explore structure-activity relationships in various drug discovery programs.

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Application Notes & Protocols: Organocatalyzed Asymmetric Conjugate Addition to 1-Methoxy-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Asymmetric Conjugate Addition

The conjugate addition of nucleophiles to α,β-unsaturated nitroalkenes, often termed the nitro-Michael reaction, stands as a cornerstone transformation in modern organic synthesis. This reaction facilitates the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance. The resulting γ-nitro carbonyl compounds are highly valuable synthetic intermediates, as the nitro group can be readily transformed into a wide array of other functionalities, including amines, ketones, and carboxylic acids.[1] The advent of asymmetric organocatalysis has revolutionized this field by providing a powerful and environmentally benign alternative to traditional metal-based catalysts.[1] Chiral small organic molecules, such as proline derivatives and thioureas, can effectively catalyze these reactions with high stereocontrol, affording enantiomerically enriched products that are crucial for the development of new pharmaceuticals and biologically active compounds.[2][3][4]

This guide provides a detailed technical overview and practical protocols for the organocatalyzed conjugate addition to a specific, electronically distinct substrate: 1-Methoxy-3-(2-nitrovinyl)benzene. The presence of the meta-methoxy group influences the electronic properties of the nitroalkene, making a thorough understanding of the reaction parameters essential for achieving optimal results. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, catalyst selection, and detailed experimental procedures.

Mechanistic Insights: The Dual Activation Paradigm

The success of organocatalyzed conjugate addition reactions hinges on a dual activation strategy, where the catalyst simultaneously activates both the nucleophile and the electrophile. In the context of the addition of an aldehyde to this compound catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether), the reaction proceeds through a well-established catalytic cycle.

Step 1: Enamine Formation. The catalytic cycle begins with the rapid and reversible reaction between the aldehyde nucleophile and the chiral secondary amine catalyst to form a nucleophilic enamine intermediate.[2][5] This step is often accelerated by the presence of an acid co-catalyst.[5][6]

Step 2: Michael Addition. The enamine, being a more potent nucleophile than the corresponding aldehyde, attacks the β-position of the nitroalkene. Concurrently, a bifunctional catalyst, such as a thiourea-based organocatalyst, can activate the nitroalkene electrophile through hydrogen bonding with the nitro group, increasing its reactivity and providing a chiral environment to direct the stereochemical outcome of the addition.[2][7]

Step 3: Iminium Ion Formation and Hydrolysis. The resulting intermediate is a zwitterionic species that rearranges to form an iminium ion. Subsequent hydrolysis of the iminium ion regenerates the chiral amine catalyst and furnishes the final γ-nitroaldehyde product.[5][6]

Organocatalyzed Conjugate Addition Mechanism cluster_cycle Catalytic Cycle cluster_activation Dual Activation Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde (Nucleophile) Michael_Adduct Michael Adduct (Iminium Ion) Enamine->Michael_Adduct + Nitroalkene Nitroalkene This compound (Electrophile) Product γ-Nitroaldehyde Product Michael_Adduct->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O Thiourea Bifunctional Catalyst (e.g., Thiourea) H_Bond H-Bonding Activation H_Bond->Nitroalkene Activates Electrophile Experimental_Workflow Start Start Reagents Combine Nitroalkene, Catalyst, Co-catalyst in Toluene Start->Reagents Add_Aldehyde Add Aldehyde Reagents->Add_Aldehyde Stir Stir at Room Temperature (Monitor by TLC) Add_Aldehyde->Stir Quench Quench with aq. NH₄Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Dry_Concentrate Dry, Filter, and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Sources

A Senior Application Scientist's Guide to the Synthesis of Heterocyclic Compounds from 1-Methoxy-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details the strategic utilization of 1-methoxy-3-(2-nitrovinyl)benzene as a versatile and reactive starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of procedures, this document provides in-depth mechanistic insights, detailed experimental protocols, and the causal reasoning behind critical experimental choices. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and professionals in the field of drug development. We will explore the synthesis of valuable 6-methoxyindoles, substituted pyrroles, and isoxazolidines, supported by authoritative citations and visual aids to illuminate the underlying chemical principles.

Part 1: The Strategic Value of this compound in Heterocyclic Synthesis

This compound, also known as 3-methoxy-β-nitrostyrene, is a powerful and versatile building block in modern organic synthesis.[1][2] Its utility stems from the complementary electronic nature of its substituents on the aromatic ring. The methoxy group at the meta-position is an electron-donating group, which activates the benzene ring towards electrophilic substitution and can influence the regiochemistry of cyclization reactions.[3] Conversely, the 2-nitrovinyl group is a potent electron-withdrawing group, rendering the β-carbon of the vinyl moiety highly electrophilic and susceptible to nucleophilic attack, such as in Michael additions. This push-pull electronic arrangement makes the molecule a versatile precursor for a variety of heterocyclic scaffolds that are prominent in pharmaceuticals and natural products.[3][4]

The nitro group itself is a synthetic chameleon; it can be retained in the final product, participate directly in cycloadditions, or be reduced to an amine, which can then undergo intramolecular reactions to form nitrogen-containing heterocycles.[5][6] This guide will explore three distinct and powerful synthetic transformations of this compound to construct indoles, pyrroles, and isoxazolidines, each of significant interest in medicinal chemistry.

Part 2: Synthesis of 6-Methoxyindoles via Reductive Cyclization

The 6-methoxyindole scaffold is a key structural motif in a number of biologically active compounds, including melatonin analogues and potential therapeutic agents.[7][8] A highly effective strategy for the synthesis of 6-methoxyindoles from this compound involves a reductive cyclization cascade. This approach leverages the transformation of the nitro group into a nucleophilic amine, which then undergoes an intramolecular cyclization.

Mechanistic Rationale

The overall transformation proceeds in two key stages:

  • Reduction of the Nitro Group: The nitro group of the nitrovinyl moiety is selectively reduced to a primary amine. This can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation or the use of chemical reductants like iron in acetic acid or sodium borohydride in the presence of a transition metal catalyst.[6]

  • Intramolecular Cyclization and Aromatization: The newly formed amine acts as a nucleophile, attacking the electron-rich ortho-position of the methoxy-activated benzene ring. This is followed by the elimination of water and subsequent aromatization to yield the stable indole ring system.

Below is a diagram illustrating the plausible mechanistic pathway for this transformation.

G cluster_legend Legend A This compound B Reduction of Nitro Group (e.g., Fe/AcOH or H2, Pd/C) A->B [H] C Intermediate Enamine/Amine B->C D Intramolecular Nucleophilic Attack (Tautomerization) C->D E Cyclized Intermediate D->E F Dehydration & Aromatization E->F G 6-Methoxyindole F->G key1 [H] = Reducing Agent G A This compound + TosMIC B Base (e.g., DBU) A->B Deprotonation of TosMIC C Michael Addition B->C D Adduct Intermediate C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Elimination of Tosyl and Nitro Groups F->G H Substituted Pyrrole G->H G A This compound (Dipolarophile) C Concerted [3+2] Cycloaddition A->C B Nitrone (1,3-Dipole) B->C D Transition State C->D E Substituted Isoxazolidine D->E

Sources

Application Note: 1-Methoxy-3-(2-nitrovinyl)benzene as a Versatile Building Block in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, efficient operation. Within the arsenal of building blocks for MCRs, β-nitrostyrenes are distinguished by their exceptional reactivity and synthetic versatility. This application note provides an in-depth guide to the use of 1-methoxy-3-(2-nitrovinyl)benzene, a substituted β-nitrostyrene, as a pivotal component in the diversity-oriented synthesis of pharmacologically relevant heterocyclic scaffolds. We detail its synthesis, elucidate its electronic properties that underpin its reactivity, and provide field-tested, step-by-step protocols for its application in the synthesis of highly substituted pyrroles and piperidines. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MCRs for the efficient generation of novel chemical entities.

Introduction: The Strategic Role of β-Nitrostyrenes in MCRs

The pursuit of efficiency in chemical synthesis has elevated multicomponent reactions (MCRs) to a status of strategic importance, particularly in the drug discovery pipeline where speed and molecular diversity are paramount. MCRs construct complex molecules by combining three or more starting materials in a single pot, often through a cascade of reactions that minimizes waste and avoids the need for isolating intermediates.

Nitroalkenes, and specifically β-nitrostyrenes, are powerful and versatile substrates for these processes.[1][2] The strongly electron-withdrawing nature of the nitro group profoundly activates the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles.[3] This predictable reactivity makes β-nitrostyrenes ideal Michael acceptors, frequently serving as the initiating step in complex domino or cascade reaction sequences that build intricate molecular frameworks.[4]

This compound (also known as 3-methoxy-β-nitrostyrene) is a particularly valuable synthon.[5] The presence of the meta-methoxy group, an electron-donating group, subtly modulates the electronic properties of the aromatic ring without diminishing the potent electrophilicity of the nitrovinyl moiety. This compound serves as a gateway to a vast chemical space of heterocyclic compounds, which are foundational structures in many natural products and pharmaceuticals.[6][7] This document provides the essential knowledge and practical protocols to effectively utilize this reagent in MCRs.

Physicochemical Properties and Synthesis Protocol

A thorough understanding of a reagent's properties and a reliable method for its preparation are prerequisites for its successful application.

Key Properties
PropertyValueReference
CAS Number 3179-09-7[8][9][10]
Molecular Formula C₉H₉NO₃[9][11]
Molecular Weight 179.17 g/mol [11]
Appearance Off-white to light yellow solid[8]
Melting Point 91-95 °C[8][11]
Hazard Codes Xi (Irritant)[11]
Synthesis Protocol: Henry Condensation

This compound is readily synthesized via the Henry (or nitroaldol) reaction between 3-methoxybenzaldehyde and nitromethane.[6][12] The following protocol is a robust and scalable method adapted from established literature procedures.[13]

Causality of Reagent Choice: Acetic acid serves as the solvent and a mild acid catalyst. Ammonium acetate acts as a basic catalyst that deprotonates nitromethane to form the key nitronate anion nucleophile. The subsequent dehydration of the nitroaldol intermediate is facilitated by the acidic medium and heat to yield the final product.

G cluster_start Starting Materials cluster_proc Reaction & Work-up cluster_final Final Product A 3-Methoxybenzaldehyde P1 Combine aldehyde, nitromethane, and ammonium acetate in acetic acid A->P1 B Nitromethane B->P1 C Ammonium Acetate C->P1 D Glacial Acetic Acid D->P1 P2 Reflux mixture for 4-6 hours (monitor by TLC) P1->P2 P3 Cool to room temperature, then pour into ice-water P2->P3 P4 Filter the precipitated solid P3->P4 P5 Wash solid with cold water and cold ethanol P4->P5 P6 Dry under vacuum P5->P6 Z This compound (Yellow Crystalline Solid) P6->Z

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-methoxybenzaldehyde (13.6 g, 100 mmol), nitromethane (8.2 mL, 150 mmol), and ammonium acetate (15.4 g, 200 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into 500 mL of ice-cold water with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove acetic acid and salts, followed by a wash with cold ethanol (2 x 50 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting bright yellow crystalline solid under vacuum to a constant weight. The expected yield is typically 75-85%. The product is often pure enough for subsequent reactions, but can be further purified by recrystallization from ethanol if necessary.

The Foundation of Reactivity

The utility of this compound in MCRs stems directly from its electronic structure. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive (-I) and resonance (-M) effects. This creates a highly polarized C=C bond, making the β-carbon exceptionally electron-deficient and a prime target for nucleophilic attack.

G A 1. Michael Addition (Ethyl acetoacetate attacks This compound) B 2. Intermediate A Formation (Nitro-Michael adduct) A->B Step 1 D 4. Michael-type Addition (Enamine attacks Intermediate A) B->D Reacts in Step 4 C 3. Enamine Formation (Benzylamine condenses with acetylacetone) C->D Step 2 & 3 E 5. Intramolecular Cyclization (Nucleophilic attack of nitrogen on a carbonyl group) D->E Step 4 F 6. Dehydration & Elimination (Loss of water and nitro group) E->F Step 5 G 7. Aromatization (Final pyrrole product forms) F->G Step 6 G cluster_activation Catalyst Activation cluster_cascade Domino Cascade A1 Chiral Catalyst + Cyclohexanone A2 Chiral Enamine Intermediate (Nucleophilic) A1->A2 Condensation B1 Asymmetric Michael Addition (Enamine attacks nitrostyrene) A2->B1 Initiates Cascade B2 Intermediate Adduct (Stereocenter set) B1->B2 B3 Intramolecular Aza-Michael (Cyclization) B2->B3 B4 Final Piperidine Product B3->B4

Sources

Application Notes and Protocols for the Reduction of the Nitro Group in 1-Methoxy-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Gateway to 3-Methoxyphenethylamine

The reduction of 1-methoxy-3-(2-nitrovinyl)benzene is a pivotal chemical transformation that yields 3-methoxyphenethylamine (3-MPEA), a valuable intermediate in organic synthesis.[1][2] 3-MPEA serves as a crucial building block for a variety of more complex molecules, finding applications in pharmaceutical research and development as a precursor to psychoactive substances and other medicinal compounds.[1] The starting material, a conjugated nitroalkene, possesses a highly activated carbon-carbon double bond and a nitro group, both of which are susceptible to reduction.[3] The primary objective of this application note is to provide a comprehensive guide for researchers, scientists, and drug development professionals on the selective and efficient reduction of the nitrovinyl group to an ethylamine moiety.

This document will explore several robust and field-proven methodologies for this transformation. We will delve into the mechanistic underpinnings of each protocol, offering a comparative analysis to guide the selection of the most appropriate method based on laboratory capabilities, scale, safety infrastructure, and desired outcomes. The protocols are designed to be self-validating, with clear, actionable steps and explanations for each experimental choice.

Comparative Analysis of Reduction Methodologies

The conversion of a nitrostyrene to a phenethylamine involves the reduction of both the nitro group and the alkene double bond.[4] Several reagents and catalytic systems can accomplish this transformation, each with distinct advantages and operational considerations.

Method Reducing Agent/Catalyst Key Advantages Key Disadvantages Safety Considerations
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Powerful, high-yielding, and broadly applicable.[5][6]Highly reactive with water and protic solvents, requires strict anhydrous conditions and inert atmosphere.[7][8] Pyrophoric potential.[7][8]Extreme caution required. Reacts violently with water, releasing flammable hydrogen gas.[7][8] Requires specialized handling and quenching procedures.[9]
Borohydride System Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂)Milder conditions, shorter reaction times, no need for an inert atmosphere, scalable.[10][11]May require optimization for specific substrates.Less hazardous than LiAlH₄, but still requires careful handling. NaBH₄ reacts with acidic solutions to release hydrogen.
Catalytic Hydrogenation H₂ gas with Pd/C or Raney Ni"Green" chemistry, high atom economy, scalable.Requires specialized high-pressure equipment, potential for catalyst poisoning, some catalysts are pyrophoric (Raney Ni).[12]Handling of flammable hydrogen gas under pressure. Pyrophoric catalysts require careful handling.
Dissolving Metal Reduction Iron (Fe) in Acetic Acid (AcOH)Cost-effective, tolerant of various functional groups, well-established (Béchamp reduction).[13]Often requires stoichiometric amounts of metal, can lead to large amounts of inorganic waste, workup can be tedious.Acidic reaction conditions require appropriate glassware and handling procedures.

Reaction Pathway Overview

The overall transformation from this compound to 3-methoxyphenethylamine is a multi-electron reduction process. The conjugated system is fully saturated, and the nitro group is reduced to a primary amine.

Reaction_Pathway Start This compound Reagents Reducing Agent (e.g., LiAlH₄, NaBH₄/CuCl₂, H₂/Pd-C, Fe/AcOH) Start->Reagents Product 3-Methoxyphenethylamine Reagents->Product caption General Reduction Scheme

Caption: General Reduction Scheme.

Detailed Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol leverages the high reactivity of LiAlH₄ to achieve a robust and high-yield reduction.[5][6] The causality behind using an etheric solvent like anhydrous Tetrahydrofuran (THF) is its ability to dissolve LiAlH₄ and its inertness to the reagent. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture and oxygen.[7][8]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Hydrochloric acid (for salt formation, optional)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice bath

  • Heating mantle

  • Standard laboratory glassware for workup

Experimental Workflow Diagram:

LiAlH4_Workflow A Setup & Inerting B LAH Suspension A->B C Substrate Addition (0 °C) B->C D Reflux Reaction C->D E Cooling (0 °C) D->E F Careful Quenching E->F G Filtration F->G H Extraction G->H I Drying & Evaporation H->I J Purification I->J caption LiAlH₄ Reduction Workflow

Caption: LiAlH₄ Reduction Workflow.

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. The system should be maintained under a positive pressure of nitrogen or argon throughout the reaction.[9]

  • LAH Suspension: In a separate flask, carefully weigh the LiAlH₄ (typically 2.0-3.0 molar equivalents relative to the nitrostyrene) and suspend it in anhydrous THF. Note: Handle solid LiAlH₄ with extreme care, avoiding inhalation of dust and contact with skin.[8][9] Transfer this suspension to the reaction flask via cannula or a solid addition funnel under a positive flow of inert gas.[9]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Cool the LAH suspension in the reaction flask to 0 °C using an ice bath. Add the nitrostyrene solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice bath. This step is highly exothermic and releases hydrogen gas; proceed with extreme caution behind a safety shield. [9] Slowly and dropwise, add deionized water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method, which is designed to produce a granular precipitate that is easy to filter.

  • Workup and Isolation: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

  • Extraction: Combine the filtrate and the washings. If necessary, extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-methoxyphenethylamine.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether or isopropanol.

Safety Directive for LiAlH₄: Lithium aluminum hydride reacts violently with water, acids, and alcohols, producing flammable hydrogen gas which can autoignite.[7][8] All operations must be conducted in a fume hood, away from ignition sources.[8] Personal protective equipment, including a fire-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[7][14] A Class D fire extinguisher (for combustible metals) and dry sand must be readily available.[7][8]

Protocol 2: Reduction using Sodium Borohydride and Copper(II) Chloride

This method provides a milder and more user-friendly alternative to the LiAlH₄ reduction, avoiding the need for strictly anhydrous conditions or an inert atmosphere.[10][11] The combination of NaBH₄ and a catalytic amount of CuCl₂ creates a potent reducing system capable of reducing both the nitro group and the double bond.[10]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O)

  • Isopropyl alcohol (Isopropanol)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 35%)

  • Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (for salt formation, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropanol and water.[10]

  • Substrate and Catalyst Addition: Add the this compound (1.0 equivalent) to the stirring suspension. Prepare a fresh 2M solution of CuCl₂ and add a catalytic amount (e.g., 0.1 mL per mmol of substrate) dropwise but rapidly to the reaction vessel.[10] An exothermic reaction with gas evolution will be observed.

  • Reaction: Heat the reaction mixture to 80 °C and maintain at reflux for 15-45 minutes.[11] Monitor the reaction's completion using TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully add a 35% solution of NaOH (e.g., 10 mL) while stirring to decompose any remaining borohydride and to precipitate copper salts.

  • Extraction: Extract the mixture with isopropanol or another suitable organic solvent like ethyl acetate (3x).

  • Drying and Isolation: Combine the organic extracts and dry them thoroughly over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by vacuum distillation or converted to its hydrochloride salt as described in Protocol 1.[10]

Conclusion

The reduction of this compound is a well-documented and crucial step for accessing 3-methoxyphenethylamine. The choice of methodology should be a deliberate decision based on a thorough assessment of the available resources, safety protocols, and desired scale of the synthesis. The LiAlH₄ method is a powerful and reliable option, albeit one that demands stringent safety precautions and expert handling.[7][8][9] For laboratories seeking a safer, more scalable, and less technically demanding procedure, the NaBH₄/CuCl₂ system offers an excellent alternative with high yields and mild conditions.[10][11] Catalytic hydrogenation and dissolving metal reductions also represent viable pathways, particularly for industrial applications. By understanding the causality behind the experimental steps and adhering to the detailed protocols, researchers can confidently and safely achieve the desired chemical transformation.

References

  • Smolecule. (2023, August 15). Buy 3-Methoxyphenethylamine | 2039-67-0.
  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Erowid. Reduction of Nitrostyrenes using Red-Al.
  • ChemicalBook. (2019, September 9). Lithium aluminium hydride-Hazard and Toxicity.
  • Rhodium.ws. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride.
  • Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. (n.d.).
  • NJ.gov. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • Sigma-Aldrich. Lithium aluminum hydride - Safety Data Sheet.
  • Guidechem. 3-Methoxyphenethylamine 2039-67-0 wiki.
  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Varma & Kabalka. Syntheses and Selected Reductions of Conjugated Nitroalkenes.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • Reddit. (2021, March 30). Is reduction of Nitrostyrene (not propene) to amine with Fe/Hcl ala Béchamp possible?.
  • Common Organic Chemistry. Nitro Reduction - LiAlH4.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).
  • Chongqing Chemdad Co., Ltd. This compound.
  • Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes.

Sources

Application Notes & Protocols: Strategic Cycloaddition Reactions Involving 1-Methoxy-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power of a Versatile Nitroalkene

1-Methoxy-3-(2-nitrovinyl)benzene, also known as 3-methoxy-β-nitrostyrene, is a versatile organic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzene ring activated by a methoxy group and a highly electron-deficient alkene moiety due to the conjugated nitro group, makes it an exceptional substrate for cycloaddition reactions.[3][4] The powerful electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering it a potent electrophile.

This guide provides an in-depth exploration of the two primary cycloaddition pathways involving this substrate: the Diels-Alder [4+2] cycloaddition for the synthesis of functionalized six-membered rings and the 1,3-dipolar [3+2] cycloaddition for constructing five-membered heterocycles.[3][5] We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the causality behind key procedural choices to empower researchers in leveraging this reagent for the efficient construction of complex molecular architectures.

Section 1: The Diels-Alder [4+2] Cycloaddition Pathway

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of a cyclohexene ring system through a concerted pericyclic reaction between a conjugated diene and a dienophile.[6][7] this compound serves as an excellent dienophile due to its electron-deficient nature, readily reacting with electron-rich dienes.

Mechanistic Principles & Stereochemical Control

The reaction proceeds via a single, cyclic transition state, where two new carbon-carbon sigma bonds are formed simultaneously.[6][8] The stereochemistry of the reactants is faithfully translated to the product. According to Frontier Molecular Orbital (FMO) theory, the reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nitro group significantly lowers the energy of the dienophile's LUMO, facilitating a rapid reaction.

A critical aspect of the Diels-Alder reaction is its selectivity. The "endo rule" often dictates the major product, where substituents on the dienophile orient themselves towards the developing pi-system of the diene in the transition state, a preference driven by favorable secondary orbital interactions.[9]

Caption: General mechanism of the Diels-Alder [4+2] cycloaddition.

Protocol 1: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

This protocol describes a typical procedure for the [4+2] cycloaddition. The choice of a high-boiling solvent like toluene facilitates the thermal conditions required for the reaction while ensuring reactants remain in solution.

Materials:

  • This compound (1.0 eq)

  • 2,3-Dimethyl-1,3-butadiene (2.0 eq)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate, Hexane (for TLC and chromatography)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 179 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the starting material. Add 2,3-dimethyl-1,3-butadiene (e.g., 164 mg, 2.0 mmol, ~0.23 mL). Rationale: An excess of the diene is used to drive the reaction to completion.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Rationale: Thermal energy is required to overcome the activation energy of this concerted reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexane eluent). The disappearance of the starting nitroalkene spot indicates reaction completion. This typically takes 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) to isolate the cycloadduct.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary: Representative Diels-Alder Reactions
DieneConditionsTypical YieldSelectivityReference
CyclopentadieneToluene, 80°C, 4h75-85%Endo favored[5]
IsopreneSealed tube, 150°C, 18h~80%Regioisomers formed[10]
Danishefsky's DieneBenzene, refluxHighForms functionalized cyclohexenone after hydrolysis[6]

Section 2: The 1,3-Dipolar [3+2] Cycloaddition Pathway

1,3-Dipolar cycloadditions are powerful, convergent reactions that form five-membered heterocycles from a 1,3-dipole and a dipolarophile. This compound is an effective dipolarophile, reacting with a wide array of 1,3-dipoles such as nitrones, azides, and nitrile oxides to produce valuable isoxazolidines, triazolines, and isoxazolines, respectively.[3][11][12]

Mechanistic Principles & Regioselectivity

Like the Diels-Alder reaction, this process is a concerted, stereospecific [π4s + π2s] cycloaddition.[11] The 1,3-dipole contributes 4 π-electrons, and the dipolarophile contributes 2 π-electrons. The regioselectivity—the orientation of the dipole relative to the dipolarophile—is a key consideration and is often predictable using FMO theory.[13] For nitrones reacting with nitroalkenes, the reaction is typically controlled by the interaction between the HOMO of the nitrone and the LUMO of the nitroalkene. This leads to the formation of isoxazolidines with the nitro group at the C4 position.[13]

Caption: General mechanism of the 1,3-dipolar [3+2] cycloaddition.

Protocol 2: 1,3-Dipolar Cycloaddition with C-Phenyl-N-methylnitrone

This protocol details the synthesis of a nitro-substituted isoxazolidine at room temperature, a common feature of highly reactive nitroalkenes in [3+2] cycloadditions.

Materials:

  • This compound (1.0 eq)

  • C-Phenyl-N-methylnitrone (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate, Hexane

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (e.g., 179 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Add C-Phenyl-N-methylnitrone (e.g., 149 mg, 1.1 mmol) to the solution at room temperature with magnetic stirring. Rationale: DCM is an excellent solvent for these reactants and is unreactive. A slight excess of the nitrone ensures full consumption of the limiting reagent.

  • Reaction Conditions: Stir the mixture at room temperature (20-25°C). Rationale: The high reactivity of the electron-poor nitroalkene often allows these reactions to proceed efficiently without heating.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.[13]

  • Workup: Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel using a rotary evaporator.

  • Purification: Purify the product via flash column chromatography (silica gel) using a suitable eluent system (e.g., a gradient of 10-40% ethyl acetate in hexane) to isolate the isoxazolidine adduct.

  • Characterization: Confirm the structure, regiochemistry, and stereochemistry of the purified product using 2D NMR techniques (COSY, NOESY), alongside ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Representative 1,3-Dipolar Cycloadditions
1,3-DipoleConditionsProduct TypeTypical YieldReference
NitroneDCM, Room Temp, 2hIsoxazolidine75-92%[13]
Organic AzideToluene, 80°CTriazoline/TriazoleGood to excellent[14]
Nitrile OxideIn situ generation, Ether, Room TempIsoxazolineHigh
Azomethine YlideIn situ generation, Toluene, refluxPyrrolidine80-92%[15]

Section 3: Advanced Topics & Experimental Workflow

Catalysis for Enhanced Reactivity and Asymmetry

While thermal conditions are often sufficient, cycloaddition reactions with this compound can be significantly enhanced through catalysis.

  • Lewis Acid Catalysis: Lewis acids (e.g., TiCl₄, SnCl₄, Er(OTf)₃) can coordinate to the nitro group, further lowering the LUMO energy of the nitroalkene. This activation leads to increased reaction rates and can influence stereoselectivity and periselectivity.[5][12]

  • Asymmetric Catalysis: The development of chiral catalysts (both metal-based and organocatalysts) has enabled highly enantioselective cycloadditions.[16][17][18] This is critical in drug development, where a single enantiomer is often responsible for the desired therapeutic effect. For example, chiral Brønsted acids have been used to catalyze highly enantioselective hetero-Diels-Alder reactions.[16][17]

General Experimental Workflow

The successful execution of these protocols follows a systematic workflow, from initial setup to final product verification. This process ensures reproducibility and high-quality results.

Experimental_Workflow Start Planning & Stoichiometry Setup Reaction Setup (Dry Glassware, Inert Atm.) Start->Setup Addition Reagent & Solvent Addition Setup->Addition Reaction Reaction Conditions (Heating / Stirring) Addition->Reaction Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction (If necessary) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structure Verification (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: A self-validating workflow for cycloaddition protocols.

Conclusion

This compound is a powerful and versatile substrate for constructing complex cyclic and heterocyclic systems. Its high reactivity as both a dienophile and a dipolarophile allows for efficient bond formation under relatively mild conditions. By understanding the underlying mechanistic principles of [4+2] and [3+2] cycloadditions and employing the detailed protocols provided, researchers can effectively utilize this building block to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications. The potential for catalytic control further expands its utility, offering pathways to stereochemically complex and enantiomerically pure molecules.

References

  • K. Jasiński, "Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes," ResearchGate, 2016. [Online]. Available: [Link]

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  • R. Jasiński, "Preparation of conjugated nitroalkenes: short review," Scientiae Radices, vol. 2, no. 1, pp. 69-83, 2022. [Online]. Available: [Link]

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  • M. D. Smith et al., "Regiodivergent formal [4+2] cycloaddition of nitrosoarenes with furanyl cyclopropane derivatives as 4π components," Chemical Communications, vol. 59, no. 8, pp. 978-981, 2023. [Online]. Available: [Link]

  • R. Jasiński, "[3+2] Cycloadditions of 1-halo-1-nitroethenes with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone," Current Chemistry Letters, vol. 5, no. 3, pp. 123-130, 2016. [Online]. Available: [Link]

  • Wikipedia, "1,3-Dipolar cycloaddition," Wikipedia, 2024. [Online]. Available: [Link]

  • G. G. T. R. Y. G. Molteni, "Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents," Molecules, vol. 25, no. 1, p. 184, 2019. [Online]. Available: [Link]

  • Chem Help ASAP, "1,3-dipolar cycloaddition reactions," YouTube, 2020. [Online]. Available: [Link]

  • P. K. Mandal et al., "Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine," Journal of the American Chemical Society, vol. 146, no. 47, pp. 32292–32297, 2024. [Online]. Available: [Link]

  • National Library of Medicine, "Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine," PubMed, 2024. [Online]. Available: [Link]

  • M. Saktura et al., "Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis," Molecules, vol. 27, no. 15, p. 4935, 2022. [Online]. Available: [Link]

  • F. M. Cordero, "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions," Frontiers in Chemistry, vol. 7, p. 835, 2019. [Online]. Available: [Link]

  • Z. Li et al., "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information," Research Square, 2021. [Online]. Available: [Link]

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  • P. K. Mandal et al., "Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine," Journal of the American Chemical Society, 2024. [Online]. Available: [Link]

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  • H. Rosemeyer, "Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains," Molecules, vol. 5, no. 1, pp. 129-138, 2000. [Online]. Available: [Link]

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Scale-up synthesis of "1-Methoxy-3-(2-nitrovinyl)benzene" for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale-Up Synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable synthetic intermediate. The protocol is centered around the robust and well-established Henry condensation reaction, also known as the nitroaldol reaction. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure a successful and safe synthesis. We will explore the underlying chemical principles, provide a step-by-step methodology for a multi-gram scale reaction, and emphasize critical safety considerations for handling the requisite reagents.

Introduction and Scientific Background

This compound, also known as 3-methoxy-β-nitrostyrene, is a versatile building block in organic chemistry.[1][2] Its electron-deficient double bond and the nitro group make it an excellent precursor for a variety of transformations, including Michael additions and the synthesis of more complex molecules like novel thiazoline catalysts and chiral ferrocenophanes.[1]

The most direct and common method for synthesizing β-nitrostyrenes is the Henry condensation reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde or ketone (here, m-anisaldehyde).[3][5] The initial product is a β-nitro alcohol, which readily undergoes dehydration under the reaction conditions to yield the target nitroalkene.[3][4]

The Reaction Mechanism: A Two-Stage Process

The synthesis proceeds via a two-stage mechanism: a base-catalyzed aldol-type addition followed by an elimination (dehydration) step.

  • Nitroaldol Addition: The reaction is initiated by the deprotonation of nitromethane at its α-carbon by a base (e.g., the acetate ion from ammonium acetate). This creates a resonance-stabilized nitronate anion, which is a potent carbon nucleophile.[3] The nitronate then attacks the electrophilic carbonyl carbon of m-anisaldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the β-nitro alcohol.

  • Dehydration: The β-nitro alcohol intermediate possesses acidic protons on the carbon adjacent to the nitro group. In the presence of a base and typically with heating, a molecule of water is eliminated to form the thermodynamically stable conjugated system of the nitrostyrene product.[4]

G cluster_0 Stage 1: Nitroaldol Addition cluster_1 Stage 2: Dehydration Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion (Nucleophile) Nitromethane->Nitronate + Base - H+ Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide + m-Anisaldehyde Aldehyde m-Anisaldehyde Alcohol β-Nitro Alcohol Alkoxide->Alcohol + H+ StartAlcohol β-Nitro Alcohol Product This compound (Final Product) StartAlcohol->Product - H2O (Heat/Base)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a 20 mmol scale, which can be adjusted as needed. The causality behind using ammonium acetate is its role as a weak base catalyst that promotes both the condensation and subsequent dehydration without causing excessive side reactions.[6] Glacial acetic acid serves as a slightly acidic medium that facilitates the reaction.[6][7]

Materials and Equipment
Reagents & Chemicals Equipment
m-Anisaldehyde (≥98%)250 mL Round-bottom flask
Nitromethane (≥96%)Reflux condenser
Ammonium acetate (≥98%)Heating mantle with magnetic stirrer
Glacial Acetic AcidMagnetic stir bar
Ethanol (95% or absolute)Buchner funnel and filter flask
Deionized waterBeakers and Erlenmeyer flasks
IceSpatulas and weighing paper
Quantitative Data for Synthesis
Reagent MW ( g/mol ) Amount (g) Volume (mL) Moles (mmol) Equivalents
m-Anisaldehyde136.152.72~2.420.01.0
Nitromethane61.047.947.0130.06.5
Ammonium Acetate77.083.32-43.12.15
Glacial Acetic Acid60.05-20-Solvent
Step-by-Step Procedure

Reaction Setup & Execution

  • Assemble Apparatus: Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood. Position the flask in a heating mantle.

  • Charge Reagents: To the flask, add m-anisaldehyde (2.72 g, 20.0 mmol), nitromethane (7.0 mL, 130.0 mmol), ammonium acetate (3.32 g, 43.1 mmol), and glacial acetic acid (20 mL).[6]

  • Heating and Reflux: Begin stirring the mixture and heat it to reflux (approximately 100-110 °C). Maintain a gentle reflux for 3-4 hours. The solution will typically turn a deep yellow to orange/red color. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Using an excess of nitromethane helps to drive the reaction to completion. The reaction time may vary depending on the efficiency of heating and stirring.

Work-Up and Isolation 4. Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. 5. Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ~200 mL of an ice-water slurry while stirring. A yellow solid should precipitate immediately.[7] 6. Aging: Continue to stir the slurry in the ice bath for an additional 20-30 minutes to ensure complete precipitation of the product. 7. Filtration: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (2 x 50 mL) to remove any residual acetic acid and ammonium salts. 8. Preliminary Drying: Press the solid dry on the filter paper and then allow it to air-dry on a watch glass.

Purification 9. Recrystallization: Transfer the crude, dried solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step for obtaining high purity crystals.[6] 10. Crystallization: Once dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. 11. Final Isolation: Collect the purified, bright yellow crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. 12. Drying: Dry the final product completely. The expected yield of the off-white to light yellow solid is typically in the range of 70-85%. The reported melting point is 91-95 °C.[8]

G A 1. Reagent Charging (Flask) B 2. Reflux (3-4 hours, ~110°C) A->B Heat & Stir C 3. Cooling (To Room Temp) B->C D 4. Precipitation (Pour into Ice Water) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Recrystallization (Hot Ethanol) E->F Purify G 7. Final Product (Dry Crystals) F->G Filter & Dry

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl or neoprene).[9]

  • Nitromethane: This reagent presents the most significant hazard.

    • Flammability & Explosion Risk: Nitromethane is a highly flammable liquid with a wide explosive range.[10][11] Vapors can travel to an ignition source and flash back.[10] It can become shock-sensitive and explosive if contaminated with bases, acids, or amines, or when heated under confinement.[9][12]

    • Handling: Always ground and bond containers during transfer.[10][12] Use only non-sparking tools and explosion-proof equipment.[10][11] Store in a cool, dry, well-ventilated area away from heat, sparks, flames, and incompatible substances.[9][10]

    • Toxicity: It is toxic if inhaled or ingested and is a suspected carcinogen.[9] Avoid all direct contact.

  • m-Anisaldehyde & Acetic Acid: Both can cause skin and eye irritation. Handle with care to avoid contact.

  • Waste Disposal: Dispose of all chemical waste, including filtrate and residual solvents, according to institutional and local environmental regulations.[12][13] Do not pour waste down the drain.

Conclusion

The Henry condensation provides an efficient and scalable route to this compound. By understanding the underlying reaction mechanism and adhering strictly to the detailed protocol and safety guidelines, researchers can reliably produce this important synthetic intermediate in high yield and purity. The keys to a successful scale-up are careful temperature control during reflux, proper workup to ensure complete precipitation, and meticulous recrystallization to achieve the desired product quality.

References

  • McNulty, J., Steere, J. A., & Wolf, S. (1998). Ultrasound-Promoted Synthesis of Nitrostyrenes. Tetrahedron Letters, 39, 8013-8016. Retrieved from [Link]

  • AFD Petroleum Ltd. (n.d.). Nitromethane Safety Data Sheet. Retrieved from [Link]

  • Penta Manufacturer. (2021). Nitromethane Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness.org. (2013). Need help about Nitrostyrene synthesis. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Nitromethane Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 3179-09-7. Retrieved from [Link]

  • Supporting Information for A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • The Data Institute. (n.d.). CAS 3179-09-7 this compound Chemical Report & Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Henry reaction of different aromatic aldehydes with nitromethane. Retrieved from [Link]

  • Perumal, S., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(49), 9513-9517.
  • YouTube. (2022). Prep of β-Nitrostyrene From Nitromethane & Benzaldehyde by the Henry Reaction. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "1-Methoxy-3-(2-nitrovinyl)benzene" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes. The synthesis, a classic Henry (nitroaldol) reaction, involves the condensation of 3-methoxybenzaldehyde with nitromethane, followed by dehydration.[1][2][3] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Issue 1: Low or No Product Yield

A low yield is the most frequent challenge, often stemming from suboptimal reaction conditions or procedural errors.[4][5]

Question: My reaction yielded very little or no this compound. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to poor yields. Let's break down the potential causes and their corresponding solutions:

1. Catalyst Inactivity or Insufficiency:

  • The Cause: The Henry reaction is base-catalyzed.[2] If the base is weak, impure, or neutralized, the initial deprotonation of nitromethane will not occur efficiently. Acids present as impurities in your reagents or glassware can neutralize the catalyst, stalling the reaction.

  • The Solution:

    • Catalyst Selection: While various bases can be used, primary amines like methylamine or phenethylamine, or ammonium acetate in acetic acid are commonly effective.[6][7]

    • Purity: Ensure your catalyst is of high purity. If using an amine salt (e.g., phenethylamine HCl), it must be converted to the free base before use.

    • Glassware: Ensure all glassware is scrupulously clean and dry. Flame-drying the reaction flask can help remove acidic residues and moisture.[4]

2. Unfavorable Reaction Equilibrium:

  • The Cause: All steps of the Henry reaction are reversible.[1][8] The initial nitroaldol addition product can revert to the starting materials. The subsequent dehydration to the final nitrostyrene is what typically drives the reaction to completion. If conditions do not favor dehydration, the equilibrium may lie towards the starting materials.

  • The Solution:

    • Temperature Control: Gentle heating (40-100°C) is often necessary to promote the dehydration of the intermediate β-nitro alcohol.[6] However, excessive heat can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

    • Water Removal: The dehydration step produces water, which can inhibit the reaction. Using a solvent system like glacial acetic acid can help manage water, or in some setups, a Dean-Stark trap could be employed, though this is less common for this specific reaction.

3. Sub-optimal Solvent Choice:

  • The Cause: The solvent plays a critical role in solubilizing reactants and influencing the reaction pathway. An inappropriate solvent can hinder the reaction.

  • The Solution:

    • Recommended Solvents: Glacial acetic acid is a common and effective solvent. Isopropanol is another excellent choice. It is also possible to use a large excess of nitromethane to serve as both reactant and solvent.[9]

    • Solvents to Avoid: Avoid using methanol, as it can participate in undesirable side reactions.

4. Procedural Losses During Workup:

  • The Cause: Significant product loss can occur during extraction, washing, and purification steps.[4] The product, this compound, is a solid, and care must be taken during its isolation.

  • The Solution:

    • Precipitation: The product is typically isolated by pouring the reaction mixture into ice-cold water, which causes it to precipitate. Ensure the precipitation is complete by allowing sufficient time in an ice bath.

    • Washing: When washing the crude solid on the filter, use cold solvents to minimize dissolution and loss of the product.

    • Transfers: Rinse all glassware used for transfers with the mother liquor or a small amount of cold solvent to recover any adhering product.[4]

Issue 2: Product is Impure (Discolored, Oily, or Low Melting Point)

Obtaining an impure product is often indicative of side reactions.

Question: My final product is a sticky, reddish-brown oil instead of a yellow solid, and the melting point is broad and low. What went wrong?

Answer:

The formation of colored, oily impurities points towards competing reaction pathways and product degradation.

1. Base-Catalyzed Side Reactions:

  • The Cause: High concentrations of base, especially when added too quickly, can lead to the formation of reddish-brown side products. Furthermore, under strongly basic conditions, 3-methoxybenzaldehyde can undergo a self-condensation reaction (the Cannizzaro reaction), which is a common side reaction for aldehydes lacking alpha-protons.[1]

  • The Solution:

    • Controlled Addition: Add the base catalyst slowly or portion-wise to the reaction mixture with vigorous stirring. This prevents localized areas of high base concentration.

    • Catalyst Loading: Use only a catalytic amount of base. Stoichiometric amounts are unnecessary and detrimental.

2. Product Polymerization:

  • The Cause: Nitrostyrenes are electron-deficient alkenes and can be susceptible to polymerization under certain conditions, leading to intractable tars.[10] This can be initiated by heat or impurities.

  • The Solution:

    • Temperature Management: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate via TLC monitoring.

    • Prompt Isolation: Once the reaction is complete, proceed with the workup and purification without undue delay. Storing the crude reaction mixture for extended periods can promote polymerization.

3. Incomplete Reaction:

  • The Cause: The presence of unreacted 3-methoxybenzaldehyde (an oil at room temperature) in the final product will result in an oily consistency and a depressed, broad melting point.

  • The Solution:

    • Stoichiometry: Use a slight excess of nitromethane (e.g., 1.5 to 2 equivalents) to ensure the complete consumption of the aldehyde.

    • Reaction Monitoring: Use TLC to monitor the disappearance of the 3-methoxybenzaldehyde spot before quenching the reaction.

4. Purification In-depth:

  • The Cause: Insufficient purification will fail to remove colored impurities and side products.

  • The Solution:

    • Recrystallization: This is the most effective method for purifying the final product. Isopropanol, ethanol, or methanol are suitable solvents.[7] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, which promotes the formation of pure crystals. Large crystals are often better as they have less surface area for impurities to adhere to.

Optimization of Reaction Conditions

The following table summarizes key parameters and provides recommended starting points for optimizing the synthesis.

ParameterRecommendationRationale & Citation
Aldehyde:Nitromethane Ratio 1 : 1.5 - 2.0A slight excess of nitromethane ensures complete consumption of the aldehyde, simplifying purification.
Catalyst Ammonium Acetate or MethylamineAmmonium acetate is a mild and effective catalyst.[6][9] Methylamine can give high yields at moderate temperatures.[7]
Solvent Glacial Acetic Acid or IsopropanolAcetic acid acts as both a solvent and a co-catalyst for dehydration. Isopropanol is a good alternative that avoids potential side reactions associated with other alcohols.
Temperature 40 - 100 °C (Reflux)Balances the need for dehydration of the nitro-alcohol intermediate with the risk of side reactions.[6] Lower temperatures may improve purity but slow the reaction rate.
Reaction Time 2 - 6 hoursHighly dependent on temperature and catalyst. Monitor by TLC for aldehyde consumption. Microwave-assisted methods can reduce this to minutes.[9]

Experimental Protocol: Standard Procedure

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 3-methoxybenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Isopropanol (for recrystallization)

  • Deionized Water & Ice

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzaldehyde (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of aldehyde), nitromethane (1.5 eq), and ammonium acetate (0.4 eq).

  • Reaction: Heat the mixture to reflux (around 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the disappearance of the aldehyde spot. The reaction is typically complete within 2-4 hours.

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water (approx. 10 mL per gram of aldehyde). A yellow solid should precipitate.

  • Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold water, followed by a small amount of cold isopropanol to remove residual acetic acid and impurities.

  • Purification: Recrystallize the crude solid from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol, then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Drying: Collect the pure, yellow crystals by vacuum filtration and dry them under vacuum. The expected melting point is 91-95 °C.[11][12]

Visualization of Workflow

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

SynthesisWorkflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Workup cluster_purify 4. Purification & Analysis prep_reagents Measure Reactants: - 3-Methoxybenzaldehyde - Nitromethane - Ammonium Acetate - Glacial Acetic Acid combine Combine Reagents in Flask prep_reagents->combine prep_glass Prepare Glassware: - Round-bottom flask - Stir bar, Condenser prep_glass->combine reflux Heat to Reflux (100-110 °C, 2-4h) combine->reflux monitor Monitor by TLC reflux->monitor periodically monitor->reflux continue if incomplete cool Cool to RT monitor->cool when complete precipitate Pour into Ice Water cool->precipitate filter_wash Vacuum Filter & Wash with H2O precipitate->filter_wash recrystallize Recrystallize from hot Isopropanol filter_wash->recrystallize Crude Product isolate Filter & Dry under Vacuum recrystallize->isolate characterize Characterize Product (MP, NMR, etc.) isolate->characterize Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Henry reaction? The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction.[1] It proceeds in three main steps:

  • Deprotonation: The base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack (Aldol Addition): The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde to form a β-nitro alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated (often by the conjugate acid of the base) to give a β-nitro alcohol. Under heating, this intermediate readily eliminates a molecule of water to form the conjugated C=C double bond of the final product, this compound.[2]

Q2: Are there any major safety concerns with this reaction? Yes. Nitromethane is a high-energy material and can be explosive under certain conditions, although it is generally stable in this context. Handle it with care and avoid shocks. All reagents should be handled in a well-ventilated fume hood. Glacial acetic acid is corrosive. Standard personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Q3: Can I use a different catalyst? Yes, the reaction is amenable to various catalysts. As mentioned, primary amines are quite effective. Some protocols utilize solid base catalysts, which can simplify purification and be more environmentally friendly.[13] The choice of catalyst can affect reaction time and temperature requirements, so optimization is key.

Q4: How do I know my final product is pure? The primary indicators of purity are the physical appearance and melting point. The pure compound is a yellow crystalline solid.[11] A sharp melting point within the literature range (91-95 °C) is a strong indicator of high purity.[11][12] For definitive structural confirmation and purity assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) should be employed.

References

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]

  • Books. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. [Link]

  • ResearchGate. (n.d.). Optimization of the Henry reaction conditions catalyzed by 1 a. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • MDPI. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. [Link]

  • ResearchGate. (2016). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. [Link]

  • ResearchGate. (n.d.). Optimization of the Henry reaction. [Link]

  • ResearchGate. (n.d.). Optimization of Henry reaction conditions. a. [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • The Royal Society of Chemistry. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • The Hive. (n.d.). High-yielding nitrostyrene catalyst. [Link]

  • YouTube. (2022). Henry Reaction. [Link]

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. [Link]

  • The Data Institute. (n.d.). CAS 3179-09-7 this compound Chemical Report & Database. [Link]

  • Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

Sources

Technical Support Center: Knoevenagel Condensation of 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reacting 3-methoxybenzaldehyde with active methylene compounds. Here, we move beyond basic protocols to address the specific challenges and byproduct formation associated with this electron-rich aromatic aldehyde, providing field-proven insights to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when running a Knoevenagel condensation with 3-methoxybenzaldehyde?

When reacting 3-methoxybenzaldehyde, two principal side reactions are responsible for the most common byproducts:

  • Michael Addition: The most prevalent side reaction is the addition of a second molecule of the active methylene compound to the desired α,β-unsaturated product. This "bis-adduct" is particularly common when using highly reactive nucleophiles like malononitrile. The electron-donating methoxy group makes the initial product more susceptible to this nucleophilic attack.

  • Cannizzaro Reaction: Since 3-methoxybenzaldehyde has no α-hydrogens, it is susceptible to disproportionation under strongly basic conditions (e.g., NaOH, KOH). This redox reaction produces 3-methoxybenzyl alcohol and 3-methoxybenzoic acid. Using weakly basic catalysts is crucial to avoid this pathway.

Q2: My reaction is sluggish or has stalled. Why is 3-methoxybenzaldehyde less reactive than other substituted benzaldehydes?

The methoxy group (-OCH₃) is a strong electron-donating group. Through resonance, it increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This reduces the electrophilicity of the aldehyde, making it less susceptible to nucleophilic attack by the carbanion of the active methylene compound. This deactivation can slow the reaction rate compared to benzaldehyde or aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde). Gentle heating or extended reaction times may be necessary to achieve full conversion.

Q3: How does my choice of active methylene compound affect the reaction and potential byproducts?

The acidity and nucleophilicity of the active methylene compound are critical.

  • High Reactivity (e.g., Malononitrile, Cyanoacetates): These compounds have highly acidic α-protons and form potent nucleophiles. While this leads to faster Knoevenagel condensation, it also significantly increases the risk of the Michael addition side reaction.

  • Lower Reactivity (e.g., Diethyl Malonate, Malonic Acid): These are less acidic, and the reaction often requires more forcing conditions, such as higher temperatures and the removal of water via a Dean-Stark apparatus to drive the equilibrium toward the product. However, the propensity for Michael addition is substantially lower.

Q4: I'm observing a dark brown or black color in my reaction mixture. What causes this and is it a concern?

Dark coloration or polymerization can arise from several sources. Aldehydes, especially under basic conditions, can be sensitive and may undergo self-condensation or other decomposition pathways if the reaction is heated for too long or if the conditions are too harsh. Impurities in the starting materials can also act as catalysts for polymerization. While a slight color change is common, significant darkening often indicates product degradation and a lower yield of the desired compound. It is crucial to use purified reagents and to carefully monitor the reaction to avoid prolonged heating after completion.

Troubleshooting Guides

Issue 1: Significant Formation of Michael Adduct Byproduct
  • Symptom: TLC analysis shows a major spot in addition to the desired product. Mass spectrometry confirms a species with a mass equal to [Product + Active Methylene Compound].

  • Root Cause: The Knoevenagel product is an excellent Michael acceptor, and the carbanion of the active methylene compound is a potent Michael donor. High concentrations of the carbanion promote this side reaction.

Knoevenagel_vs_Michael cluster_0 Desired Knoevenagel Pathway cluster_1 Undesired Michael Pathway A 3-Methoxy- benzaldehyde D Aldol Adduct A->D Nucleophilic Attack B Active Methylene (R-CH2-Z) C Carbanion (R-CH(-)-Z) B->C Base C->D Nucleophilic Attack E Knoevenagel Product (α,β-unsaturated) D->E -H2O F Knoevenagel Product (Electrophile) H Michael Adduct (Byproduct) F->H Michael Addition G Carbanion (Nucleophile) G->H Michael Addition

Caption: Knoevenagel condensation vs. Michael addition side reaction.

StrategyActionRationale
Control Stoichiometry Use a slight excess of 3-methoxybenzaldehyde (e.g., 1.1 equivalents).This ensures the active methylene compound is the limiting reagent, reducing its availability to act as a Michael donor after the initial condensation is complete.
Slow Addition Add the active methylene compound dropwise to the reaction mixture over a period of time.This technique maintains a low instantaneous concentration of the nucleophile, kinetically disfavoring the bimolecular Michael addition reaction.
Lower Temperature Conduct the reaction at room temperature or below (0-5 °C), if feasible.The activation energy for the Michael addition is often higher than that for the Knoevenagel condensation. Lowering the temperature can disproportionately slow the side reaction.
Catalyst Choice Use a weaker base (e.g., ammonium acetate, pyridine) instead of stronger amines like piperidine or triethylamine.Stronger bases generate a higher equilibrium concentration of the carbanion, which accelerates the Michael addition. Weaker bases provide sufficient catalysis for the Knoevenagel reaction while minimizing this effect.
Issue 2: Low or No Product Yield
  • Symptom: TLC analysis shows significant unreacted starting material even after an extended period.

  • Root Cause: The reaction has not proceeded to completion due to insufficient activation, catalyst issues, or equilibrium problems.

Low_Yield_Troubleshooting Start Low Yield Observed CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Use fresh, weak base (e.g., piperidine). Verify catalyst activity. CheckCatalyst->Sol_Catalyst No CheckReagents Are reagents pure? CheckConditions->CheckReagents Yes Sol_Conditions Gently heat (40-80°C). Increase reaction time. Consider removing H2O azeotropically. CheckConditions->Sol_Conditions No Sol_Reagents Purify starting materials. Ensure proper storage. CheckReagents->Sol_Reagents No End Yield Optimized CheckReagents->End Yes Sol_Catalyst->End Sol_Conditions->End Sol_Reagents->End

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Problem AreaActionRationale
Catalyst Inactivity Use a fresh bottle of amine catalyst (e.g., piperidine) or a newly prepared solution of ammonium acetate.Amines can degrade over time. Solid-supported or heterogeneous catalysts can become deactivated. Ensure the correct catalytic amount is used (typically 5-10 mol%).
Suboptimal Conditions Gently heat the reaction to 40-80°C. Monitor by TLC to find the optimal time. For less reactive partners (e.g., diethyl malonate), use a Dean-Stark apparatus with a solvent like toluene to remove water.The electron-donating methoxy group requires more energy to overcome the activation barrier. Removing the water byproduct drives the reaction equilibrium forward, which is essential for less favorable condensations.
Reagent Impurity Purify the 3-methoxybenzaldehyde (e.g., by distillation) if it is old or discolored. Ensure the active methylene compound is of high purity.Impurities, particularly the corresponding acid (3-methoxybenzoic acid), can inhibit the basic catalyst. Degraded reagents can also lead to side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-methoxybenzylidene)malononitrile

This protocol is optimized for a highly reactive methylene compound where Michael addition is a primary concern.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 eq).

  • Solvent & Catalyst: Add ethanol (20 mL) and a catalytic amount of piperidine (0.085 g, 1.0 mmol, 0.1 eq). Stir the mixture to dissolve.

  • Reagent Addition: In a separate vial, dissolve malononitrile (0.66 g, 10.0 mmol, 1.0 eq) in ethanol (5 mL). Add this solution dropwise to the stirring aldehyde mixture over 15 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup & Purification: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum.

Protocol 2: Synthesis of Diethyl 2-(3-methoxybenzylidene)malonate

This protocol is designed for a less reactive methylene compound where water removal is key to achieving high yield.

  • Preparation: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 eq), diethyl malonate (1.76 g, 11.0 mmol, 1.1 eq), and piperidine (0.085 g, 1.0 mmol, 0.1 eq).

  • Solvent: Add toluene (40 mL) as the solvent.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (0.18 mL) has been collected and TLC analysis shows consumption of the aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with dilute HCl (1M, 20 mL), followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References

  • BenchChem. (2025). Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. Technical Support Guide.
  • BenchChem. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Technical Support Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing Knoevenagel Condensation: A Technical Support Center. Technical Support Guide.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, Vol. 54B, August 2015, pp. 1041-1046.
  • Wikipedia. (2023). Cannizzaro reaction.
  • Papadopoulos, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K.
  • Shaikh, A., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.
  • Singh, P., & Kumari, S. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology.
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411.
  • Professor Dave Explains. (2021, September 23). Cannizzaro Reaction [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023).
  • Kulshrestha, A., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyr

How to increase the yield of "1-Methoxy-3-(2-nitrovinyl)benzene" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we move beyond simple protocols to dissect the critical parameters governing the success of the Henry condensation reaction between m-anisaldehyde and nitromethane. Our goal is to empower you with the knowledge to not only execute this synthesis but to troubleshoot and optimize it for maximal yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a classic example of the Henry (or nitroaldol) reaction. This carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde (m-anisaldehyde) with a nitroalkane (nitromethane). The reaction first forms a β-nitro alcohol intermediate, which then readily dehydrates under the reaction conditions to yield the desired conjugated nitroalkene.[1][2] While straightforward in principle, this reaction is notoriously sensitive to reaction conditions, with side reactions often leading to significantly reduced yields and purification challenges.

This guide will address the most common issues encountered during this synthesis and provide robust, field-proven strategies to overcome them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to directly address the most pressing issues researchers face during the synthesis of this compound.

Question 1: My reaction has produced a dark, sticky, tar-like substance, and my yield of the desired product is very low. What is causing this and how can I prevent it?

Answer: This is the most common issue in nitrostyrene synthesis. The "tar" is not a single compound but a complex mixture of high-molecular-weight byproducts.[3]

  • Primary Cause: Anionic Polymerization. The product, this compound, is an electron-deficient alkene, making it highly susceptible to anionic polymerization. This process is initiated by the base catalyst used in the Henry reaction. Strong bases like sodium hydroxide or potassium hydroxide can aggressively promote this side reaction, leading to the consumption of your desired product and the formation of intractable polymeric tars.[3]

  • Preventative Strategies:

    • Catalyst Selection: Shift from strong inorganic bases (NaOH, KOH) to a milder catalytic system. The use of ammonium acetate in glacial acetic acid is a highly effective alternative.[4] This system generates a less basic environment, which is sufficient to catalyze the condensation but minimizes the rate of anionic polymerization.[3]

    • Temperature Control: If using a strong base is unavoidable, maintain stringent temperature control. The initial condensation should be performed at low temperatures (e.g., -10 to 5°C) to control the exothermic reaction and slow down polymerization.[3]

    • Limit Reaction Time: Do not let the reaction run significantly longer than necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, proceed with the workup promptly to prevent the product from polymerizing while sitting in the basic reaction mixture.

Question 2: My final product is an oily substance instead of the expected yellow solid. What went wrong?

Answer: You have likely isolated the intermediate β-nitro alcohol, 1-(3-methoxyphenyl)-2-nitroethanol, instead of the dehydrated nitroalkene. This is a direct consequence of improper workup procedure.

  • Cause: The dehydration of the β-nitro alcohol intermediate is facilitated by acidic conditions during the workup. If the workup is not handled correctly, the intermediate can be isolated instead. The most common mistake is adding the acidic solution (e.g., hydrochloric acid) to the alkaline reaction mixture. This creates localized areas of high pH where the nitro alcohol remains stable.

  • Corrective Action: The "Reverse Quench" The correct procedure is to pour the cold, alkaline reaction mixture slowly into a stirred, large excess of cold acid.[5] This ensures that the mixture immediately becomes acidic, which promotes the rapid and complete dehydration of the nitro alcohol to the desired this compound, which then precipitates as a solid.

Question 3: The yield of my reaction is inconsistent between batches, even when I follow the same procedure. What are the likely variables?

Answer: Reproducibility issues in the Henry reaction often stem from subtle variations in starting material quality and reaction setup.

  • Purity of m-Anisaldehyde: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (m-anisic acid). This acidic impurity can interfere with the base catalyst, leading to inconsistent reaction rates and lower yields. Always use freshly distilled or newly purchased m-anisaldehyde. If you suspect oxidation, wash the aldehyde with a sodium carbonate solution, dry it, and distill it under reduced pressure before use.[5]

  • Moisture Control: While some procedures are performed in aqueous media, uncontrolled amounts of water can affect catalyst concentration and reaction kinetics. For non-aqueous methods, ensure your glassware is dry and use anhydrous solvents.

  • Stirring Efficiency: Inconsistent stirring can lead to localized "hot spots" or areas of high base concentration, promoting side reactions. Ensure vigorous and consistent mechanical or magnetic stirring throughout the reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the single most critical factor influencing the yield and purity of this compound. Below is a summary of common catalytic systems and their typical outcomes.

Catalyst SystemTypical ConditionsExpected YieldKey AdvantagesMajor Drawbacks
Sodium Hydroxide (NaOH) Methanol, Low Temp (0-15°C)50-83%Fast reaction time.High risk of tar formation, requires strict temperature control, sensitive workup.[3]
Ammonium Acetate Glacial Acetic Acid, Reflux70-92%[4]Significantly reduces tar formation, simpler workup, good for reproducibility.Requires reflux temperatures, longer reaction times than strong bases.
Methylamine Methanol, Room Temp40-85%Mild conditions.Very long reaction times (hours to days), potential for polymer formation.[6]
Microwave-Assisted Ammonium Acetate, NitromethaneHighDrastically reduced reaction time (minutes vs. hours).[7]Requires specialized microwave reactor equipment.

Experimental Protocols

Protocol 1: High-Yield Method Using Ammonium Acetate (Recommended)

This protocol is optimized to minimize side reactions and maximize yield. It is the recommended starting point for this synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 13.6 g (0.1 mol) of m-anisaldehyde, 9.2 g (0.15 mol) of nitromethane, and 7.7 g (0.1 mol) of ammonium acetate.

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-115°C) with continuous stirring. Monitor the reaction progress by TLC (eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Allow the reaction mixture to cool slightly, then pour it slowly, with vigorous stirring, into 500 mL of ice-cold water. A yellow solid will precipitate.

  • Filtration: Stir the slurry for 15-20 minutes to complete precipitation, then collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from hot ethanol or isopropanol to yield bright yellow crystals. The typical melting point is 91-95°C.[8]

Protocol 2: Classic Strong Base Method (for comparison)

This method, adapted from a general procedure in Organic Syntheses, is faster but requires more careful control to avoid significant byproduct formation.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer and a dropping funnel, placed in an ice-salt bath, combine 13.6 g (0.1 mol) of freshly distilled m-anisaldehyde, 9.2 g (0.15 mol) of nitromethane, and 100 mL of methanol. Cool the mixture to between -10°C and -5°C.

  • Base Addition: Prepare a solution of 8.4 g (0.21 mol) of NaOH in 50 mL of cold water. Add this solution dropwise from the funnel to the stirred reaction mixture, ensuring the temperature does not rise above 15°C. A thick white precipitate of the nitro aldol intermediate will form.

  • Hydrolysis: After the addition is complete, stir for an additional 15 minutes. Convert the pasty mass to a clear solution by adding approximately 300 mL of ice water.

  • Acid Quench (Critical Step): In a separate large beaker (2 L), prepare a solution of 50 mL concentrated HCl in 250 mL of water. Pour the cold alkaline reaction mixture from Step 3 slowly into the stirred acid solution. A yellow solid of the final product will precipitate immediately. Do not add the acid to the reaction mixture.

  • Isolation and Purification: Collect the solid by suction filtration, wash with water until chloride-free, and dry. Purify by recrystallization from hot ethanol.

Visualizing the Chemistry: Reaction and Troubleshooting

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common problems.

Henry_Reaction cluster_activation Catalyst Activation cluster_condensation Condensation cluster_dehydration Dehydration & Product Formation Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion (⁻CH2NO2) Nitromethane->Nitronate Deprotonation Base Base (e.g., AcO⁻) Aldehyde m-Anisaldehyde Nitronate->Aldehyde Nucleophilic Attack Alkoxide β-Nitro Alkoxide Intermediate Aldehyde->Alkoxide Nitro_Alcohol β-Nitro Alcohol Alkoxide->Nitro_Alcohol Protonation Product This compound Nitro_Alcohol->Product Elimination of H2O Troubleshooting_Workflow Start Experiment Start: Low Yield or Impure Product Check_Tar Is there significant tar formation? Start->Check_Tar Tar_Yes YES Check_Tar->Tar_Yes  YES Tar_No NO Check_Tar->Tar_No NO   Check_Oil Is the product an oily substance? Oil_Yes YES Check_Oil->Oil_Yes  YES Oil_No NO Check_Oil->Oil_No NO   Check_Purity Are starting materials pure? Purity_Yes YES Check_Purity->Purity_Yes NO   Purity_No NO Check_Purity->Purity_No YES   Tar_Solution High base concentration or temp. Solution: 1. Switch to Ammonium Acetate catalyst. 2. Lower reaction temperature. 3. Reduce reaction time. Tar_Yes->Tar_Solution Tar_No->Check_Oil End_Optimize Implement Solution & Re-run Tar_Solution->End_Optimize Oil_Solution Incomplete dehydration due to improper workup. Solution: Ensure 'Reverse Quench': Add alkaline mixture TO acid. Oil_Yes->Oil_Solution Oil_No->Check_Purity Oil_Solution->End_Optimize Purity_Solution Aldehyde has oxidized. Solution: Use freshly distilled aldehyde. Purity_Yes->Purity_Solution End_Consult If issues persist, consult further literature for advanced catalytic systems. Purity_No->End_Consult Purity_Solution->End_Optimize

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • BenchChem Technical Support. (2025).
  • Science of Synthesis. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • chemeurope.com. Nitroaldol reaction.
  • SynArchive. Henry Reaction.
  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134.
  • ResearchGate. Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1) and nitromethane (2) in acetic acid. [Link]

  • PrepChem. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]

  • Organic Syntheses. Nitrostyrene. Coll. Vol. 1, p.413 (1941); Vol. 4, p.73 (1925). [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • PubChem. This compound. [Link]

  • Chongqing Chemdad Co., Ltd. This compound.
  • BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.

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Purification of crude "1-Methoxy-3-(2-nitrovinyl)benzene" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of crude 1-Methoxy-3-(2-nitrovinyl)benzene via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step. The content is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My compound has "oiled out" during cooling, forming a liquid layer instead of solid crystals. What should I do?

Answer: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when significant impurities are present. It occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a molten liquid before the solution becomes saturated enough for crystallization.[1][2]

  • Immediate Corrective Actions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (e.g., 5-10% of the original volume) to decrease the saturation point.[2][3]

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[4]

  • If the Problem Persists:

    • Solvent Choice: The chosen solvent may be unsuitable. Consider switching to a solvent with a lower boiling point.

    • Purity: The crude material may be highly impure, causing a significant melting point depression. A pre-purification step like a column chromatography might be necessary if recrystallization consistently fails.

Question 2: The solution has cooled to room temperature (or even in an ice bath), but no crystals have formed. Is the experiment lost?

Answer: Not at all. This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[2][4]

  • Cause 1: Excessive Solvent: The concentration of the compound is too low to reach saturation upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%) and attempt to cool it again.[3][4] Be sure to do this in a well-ventilated fume hood.

  • Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, and crystal nucleation has not initiated.

    • Solution - Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][5]

      • Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed" crystal acts as a template for further crystallization.[4][5]

      • Deep Cooling: If crystals still haven't formed, try cooling the solution in an ice-salt bath for a more significant temperature drop.[1]

Question 3: My final yield of pure crystals is significantly lower than expected. What are the likely causes?

Answer: A low yield is a frequent problem in recrystallization. The goal is to maximize recovery without compromising purity. Several factors can lead to poor recovery.[1][3]

  • Using too much solvent: This is the most common reason. A significant portion of your product will remain dissolved in the mother liquor even after cooling.[4][5]

  • Premature crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. To prevent this, use a slight excess of hot solvent and pre-heat the funnel and receiving flask.[1]

  • Incomplete cooling: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Washing with warm solvent: The final crystal wash should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[1][5]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent must dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is a polar nitroaromatic compound, polar protic solvents are excellent candidates.[1]

  • Primary Recommendation: Ethanol or Isopropanol (IPA) . These solvents have been shown to be effective for β-nitrostyrene and its derivatives.[6][7] They provide a good solubility gradient and have boiling points well below the product's melting point (91-95°C), which helps prevent oiling out.[8][9]

  • Alternative: A mixed solvent system, such as Ethanol/Water , can be employed. The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution becomes faintly cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool.[1]

Q: What are the critical safety precautions when handling this compound?

A: Substituted nitrostyrenes require careful handling.

  • Irritant: The compound and its vapors are irritating to the skin, eyes, and respiratory tract.[6][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[11][12]

  • Ventilation: All handling, especially of hot solutions, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Waste Disposal: Dispose of all chemical waste, including the filtrate (mother liquor), in accordance with your institution's regulations.

Q: How can I verify the purity of my final product?

A: The most straightforward method is melting point analysis.

  • Melting Point: The literature melting point for this compound is 91-95°C .[8][9] A sharp melting range within this window indicates a high degree of purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product against the crude starting material. A pure product should appear as a single spot.

Experimental Protocol & Data

This protocol provides a reliable starting point for the recrystallization.

ParameterSpecificationRationale
Compound Crude this compoundStarting material for purification.
Chosen Solvent Ethanol (95% or absolute)Good solubility differential; boiling point (78°C) is safely below the product's melting point.[8]
Solvent Volume Approx. 3-5 mL per gram of crude solidThis is an estimate. The goal is to use the minimum amount of boiling solvent.[5]
Dissolution Temp. ~78°C (Boiling Ethanol)Ensures complete dissolution of the target compound.
Cooling Protocol 1. Slow cool to Room Temp. (RT) 2. Ice bath for 15-20 minSlow initial cooling promotes larger, purer crystals. The ice bath maximizes precipitation.
Washing Solvent Ice-cold Ethanol (~2-3 mL)Removes residual soluble impurities from crystal surfaces without significant product loss.[1]
Drying Method Air dry or vacuum oven at low temp.Removes residual solvent.
Purity Check Melting Point AnalysisCompare to literature value of 91-95°C.[8][9]
Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of ethanol and heat the mixture to boiling in a fume hood. Continue adding ethanol in small portions until the solid just dissolves completely.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. A vacuum oven at a temperature below 40°C can also be used.

  • Analysis: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.

Visual Workflow

Troubleshooting Logic Diagram

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Problem Identified no_crystals Problem: No Crystals Formed Upon Cooling start->no_crystals oiling_out Problem: Compound 'Oiled Out' start->oiling_out low_yield Problem: Poor Yield start->low_yield cause_supersat Cause: Supersaturation? no_crystals->cause_supersat If solution appears concentrated cause_too_much_solvent_nc Cause: Too Much Solvent? no_crystals->cause_too_much_solvent_nc If solution appears dilute cause_mp_bp Cause: Solvent BP > Compound MP? Or high impurity level? oiling_out->cause_mp_bp cause_too_much_solvent_ly Cause: Too Much Solvent? low_yield->cause_too_much_solvent_ly cause_wash Cause: Washing with warm solvent or incomplete cooling? low_yield->cause_wash sol_induce Solution: 1. Scratch inner wall of flask 2. Add a seed crystal cause_supersat->sol_induce sol_reduce_volume Solution: Boil off excess solvent and re-cool cause_too_much_solvent_nc->sol_reduce_volume sol_reheat_add Solution: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool SLOWLY cause_mp_bp->sol_reheat_add sol_change_solvent Alternative: Use a solvent with a lower boiling point sol_reheat_add->sol_change_solvent If problem persists sol_optimize_solvent Solution: Use minimum required boiling solvent cause_too_much_solvent_ly->sol_optimize_solvent sol_cold_wash Solution: Ensure thorough cooling and wash with ICE-COLD solvent cause_wash->sol_cold_wash

Caption: Troubleshooting workflow for recrystallization.

References

  • Organic Syntheses. Nitrostyrene Procedure. Available at: [Link]

  • Google Patents. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof.
  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • Biocyclopedia. Problems in recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Google Patents. US8067647B2 - Method for producing β-nitrostyrene compound.
  • Pavlovica, S., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Available at: [Link]

Sources

Preventing polymerization of "1-Methoxy-3-(2-nitrovinyl)benzene" during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methoxy-3-(2-nitrovinyl)benzene

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this valuable synthetic intermediate: unwanted polymerization. Here, we provide in-depth, evidence-based answers and troubleshooting protocols to ensure the successful synthesis, handling, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound, also known as 3-methoxy-β-nitrostyrene, is an organic compound with the molecular formula C₉H₉NO₃[1][2]. Its structure features a vinyl group attached to a benzene ring, with a nitro group on the β-carbon of the vinyl chain and a methoxy group at the meta position of the ring.

The high propensity for polymerization stems from the powerful electron-withdrawing nature of the nitro group (-NO₂). This group significantly reduces the electron density of the carbon-carbon double bond, making the β-carbon highly electrophilic and extremely susceptible to nucleophilic attack. This electronic configuration facilitates a rapid chain-growth polymerization known as anionic polymerization .[3][4][5]

Q2: What is anionic polymerization and how does it apply to this compound?

Anionic polymerization is a form of addition polymerization initiated by a nucleophile, such as a strong base (e.g., alkoxides, amides) or an organometallic reagent.[4][6] The process involves the initiator adding to the monomer to form a carbanion, which then acts as the propagating species, adding to subsequent monomer units in a chain reaction.

For this compound, the mechanism proceeds as follows:

  • Initiation: A nucleophile (B⁻) attacks the electron-poor β-carbon of the nitroalkene, forming a new carbanion.

  • Propagation: The newly formed carbanion attacks another monomer molecule, extending the polymer chain and regenerating the carbanionic active center at the chain end. This process repeats, rapidly consuming the monomer to form a high molecular weight polymer.

This type of polymerization can be extremely fast, especially in the presence of strong bases, which are often used in the synthesis of the monomer itself.[3][7]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation initiator B⁻ (Nucleophilic Initiator) monomer This compound Monomer initiator->monomer Nucleophilic Attack carbanion Active Carbanion (Propagating Species) monomer->carbanion carbanion_prop Active Carbanion carbanion->carbanion_prop Chain Growth monomer_prop Another Monomer Molecule carbanion_prop->monomer_prop Addition polymer_chain Lengthened Polymer Chain (Still Active) monomer_prop->polymer_chain Troubleshooting_Workflow start Unwanted Polymer Observed decision_stage At Which Stage? start->decision_stage synthesis_causes Potential Causes: 1. Strong/Excess Base 2. High Temperature 3. Impure Reagents decision_stage->synthesis_causes During Synthesis storage_causes Potential Causes: 1. Trace Impurities (Acid/Base) 2. Light/Heat Exposure 3. Incompatible Downstream Reagents decision_stage->storage_causes During Storage / Use synthesis_solutions Solutions: • Use Weaker Catalyst (e.g., NH₄OAc) • Reduce Reaction Temperature • Use Purified Reagents • Quench Base After Reaction synthesis_causes->synthesis_solutions storage_solutions Solutions: • Re-purify Material • Store Cold, Dark, Inert • Add Radical Inhibitor • Plan Downstream Additions Carefully storage_causes->storage_solutions

Fig 2. Troubleshooting Workflow for Polymerization.

References

  • Title: Anionic polymerization of β‐nitrostyrenes Source: ResearchGate (Compilation of various studies) URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: National Institutes of Health (NIH), PMC URL: [Link]

  • Title: Benzene, 1-methoxy-2-(2-nitroethenyl)- Source: NIST WebBook URL: [Link]

  • Title: 4-Methoxy-beta-nitrostyrene Source: National Institutes of Health (NIH), PubChem URL: [Link]

  • Title: Louis Henry: The Henry reaction and other organic syntheses Source: Redalyc URL: [Link]

  • Title: Anionic addition polymerization Source: Wikipedia URL: [Link]

  • Title: Stabilizer for nitrated organic compounds Source: Google Patents URL
  • Title: Electrophilic fatty acid nitroalkenes are systemically transported and distributed upon esterification to complex lipids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Troubleshooting step growth polymerization Source: Reddit r/Chempros URL: [Link]

  • Title: A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization Source: MDPI URL: [Link]

  • Title: Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes Source: ResearchGate URL: [Link]

  • Title: Reduction of nitroalkenes to nitroalkanes Source: Sciencemadness.org URL: [Link]

  • Title: Anionic and Radical Polymerizations Source: YouTube URL: [Link]

  • Title: Synthesis of Amino-Acid-Based Nitroalkenes Source: MDPI URL: [Link]

  • Title: Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors Source: University of Sydney Library URL: [Link]

  • Title: β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization Source: ResearchGate URL: [Link]

  • Title: Reaction of (1‐methoxyvinyl)benzene with/without TsOH Source: ResearchGate URL: [Link]

  • Title: Anionic Vinyl Polymerization Source: SpringerLink URL: [Link]

  • Title: Failed nitro-aldol reaction. Possible cause and fix? Source: Sciencemadness.org URL: [Link]

  • Title: 3-Nitroanisole Source: National Institutes of Health (NIH), PubChem URL: [Link]

  • Title: Henry Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups Source: E-RESEARCHCO URL: [Link]

  • Title: 6-Methylnitroarachidonate: a novel esterified nitroalkene that potently inhibits platelet aggregation and exerts cGMP-mediated vascular relaxation Source: National Institutes of Health (NIH), PubMed URL: [Link]

  • Title: 1-methoxy-3-nitrobenzene -- Critically Evaluated Thermophysical Property Data Source: NIST/TRC Web Thermo Tables (WTT) URL: [Link]

  • Title: An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: A Walk through Recent Nitro Chemistry Advances Source: National Institutes of Health (NIH), PMC URL: [Link]

  • Title: A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants Source: ResearchGate URL: [Link]

  • Title: Alkene Stability Increases With Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Nitroalkene Source: Wikipedia URL: [Link]

  • Title: Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst Source: MDPI URL: [Link]

  • Title: Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s Source: ResearchGate URL: [Link]

  • Title: 1,2,3-Trimethoxy-5-((E)-2-nitrovinyl)benzene Source: National Institutes of Health (NIH), PubChem URL: [Link]

  • Title: A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst Source: ScienceDirect URL: [Link]

Sources

Catalyst selection for improving the efficiency of "1-Methoxy-3-(2-nitrovinyl)benzene" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methoxy-3-(2-nitrovinyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting strategies, and optimized protocols for this crucial synthetic intermediate. The synthesis, primarily a Henry (nitroaldol) reaction followed by dehydration, presents several challenges where catalyst selection and reaction condition optimization are paramount for achieving high efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is a base-catalyzed condensation between 3-methoxybenzaldehyde and nitromethane. The reaction proceeds via a two-step sequence: a Henry (nitroaldol) addition to form a β-nitro alcohol intermediate, which then undergoes dehydration to yield the final product, this compound.

cluster_reactants Reactants cluster_process Process cluster_products Products R1 3-Methoxybenzaldehyde P1 Henry Addition R1->P1 R2 Nitromethane R2->P1 I1 β-Nitro Alcohol (Intermediate) P1->I1 Base Catalyst P2 Dehydration FP This compound (Final Product) P2->FP I1->P2 Heat / Acid

Caption: General synthesis pathway for this compound.

Q2: What are the most common types of catalysts used for this reaction?

The Henry reaction is base-catalyzed.[1][2] A variety of bases can be employed, ranging from simple amines to solid catalysts. Common choices include:

  • Primary Amines: Such as methylamine, ethylamine, and cyclohexylamine are frequently used.[3]

  • Ammonium Salts: Ammonium acetate is a classic and effective catalyst, often used in refluxing acetic acid.[4]

  • Solid Base Catalysts: For greener and more easily separable options, solid bases like basic alumina or layered double hydroxides (LDHs) have been shown to be effective.[1][5]

The choice of catalyst can significantly impact reaction time and yield, and may depend on the specific substrate and desired reaction conditions.[3]

Q3: What are the critical parameters that influence reaction efficiency and yield?

Optimizing the synthesis of this compound involves a careful balance of several factors.[6][7] The most critical parameters include:

  • Catalyst Choice and Loading: The type and amount of catalyst dictate the reaction rate.[8]

  • Solvent: The solvent affects the solubility of reactants and the stability of intermediates. Common solvents include ethanol, methanol, acetonitrile, and chloroform.[8]

  • Temperature: Temperature influences the rate of both the desired reaction and potential side reactions. Higher temperatures favor the dehydration step but can also lead to polymerization.

  • Reaction Time: The reaction must be monitored to determine the point of maximum conversion without significant side product formation.[8]

  • Purity of Reagents: Using pure 3-methoxybenzaldehyde and nitromethane is crucial to avoid side reactions and catalyst poisoning.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has a very low yield or failed completely. What are the first things I should check?

A: When a reaction fails, a systematic check of the fundamentals is the best approach.[9][10]

  • Reagent Purity: Verify the purity of your 3-methoxybenzaldehyde. Aldehydes can oxidize to carboxylic acids upon storage. Ensure your nitromethane is clean.

  • Catalyst Activity: If using a primary amine, ensure it has not degraded. If using a solid catalyst, confirm it has been properly activated (e.g., calcined if it's an LDH).[1]

  • Stoichiometry: Double-check your calculations for all reagents and the catalyst.

  • Reaction Setup: Ensure your glassware was properly dried, as water can interfere with some base catalysts. Confirm that stirring is efficient to ensure a homogenous reaction mixture.[9]

Q: I'm consistently getting low yields. How can I select a better catalyst or optimize its concentration?

A: Catalyst selection is key. There is no single "best" catalyst for all substrates, so screening may be necessary.[3]

  • Mechanism Insight: The base's role is to deprotonate nitromethane, forming a nitronate anion which is the active nucleophile.[2][11] The efficiency of this step is crucial.

  • Catalyst Comparison: Simple primary amines like methylamine are reported to give high yields at moderate temperatures (40-50°C).[3] Ammonium acetate is a robust choice but often requires higher temperatures.[4] For heterogeneous options, calcined layered double hydroxides (LDHs) can be highly active and are easily removed by filtration.[1][5]

  • Loading Optimization: Start with a catalytic amount (e.g., 2-5 mol%).[8] Increasing the catalyst loading may increase the reaction rate, but can also promote side reactions. A systematic approach, such as running small-scale parallel reactions with varying catalyst loads, is recommended.

Q: How does my choice of solvent impact the reaction?

A: The solvent plays a critical role. In one optimization study, changing the solvent from dichloromethane (CH₂Cl₂) to chloroform (CHCl₃) and increasing the temperature from 27°C to 45°C dramatically increased the product conversion from 9% to 82%.[8]

  • Polarity: Polar protic solvents like ethanol can facilitate the reaction but may also stabilize the β-nitro alcohol intermediate, potentially slowing the dehydration step.

  • Aprotic Solvents: Solvents like acetonitrile or chloroform are also effective.[3][8]

  • Solvent-Free: Some protocols utilize nitromethane itself as the solvent, though this can be wasteful. It is best to perform a solvent screen to find the optimal medium for your specific catalyst system.

Problem Area 2: Side Product Formation and Impurities

Q: My final product is impure. What are the most likely side products?

A: Several side products can form, complicating purification.

  • Unreacted Starting Materials: The most common impurity if the reaction does not go to completion.

  • β-Nitro Alcohol Intermediate: If the dehydration step is incomplete, this intermediate will remain. Small amounts of base are recommended if isolation of the intermediate is desired, but for the nitroalkene, conditions should favor elimination.[1][2]

  • Cannizzaro Reaction Products: In the presence of a strong base and for sterically hindered aldehydes, a self-condensation of the aldehyde can occur.[11]

  • Polymers: The nitroalkene product can polymerize, especially at high temperatures or upon prolonged reaction times.

Q: My NMR spectrum shows signals for the β-nitro alcohol intermediate. How can I drive the dehydration to completion?

A: Favoring the elimination of water from the intermediate is key to maximizing the yield of the desired nitroalkene.

  • Temperature: Increasing the reaction temperature generally promotes dehydration. Many procedures are run at reflux for this reason.[4]

  • Catalyst System: Some catalyst systems inherently favor dehydration. For example, using ammonium acetate in refluxing glacial acetic acid provides both the base catalyst and an acidic medium that promotes the elimination of water.

  • Workup: A slightly acidic workup can sometimes help dehydrate any remaining intermediate, but care must be taken as the product's stability to acid should be considered.[10]

Problem Area 3: Product Workup and Purification

Q: I'm having trouble isolating my product after the reaction. What are the best practices for workup and purification?

A: A robust workup and purification strategy is essential for obtaining pure this compound, which is a solid at room temperature with a melting point of 91-95°C.[12][13][14]

  • Quenching: After the reaction is complete (monitored by TLC), the mixture is often poured into ice water.[4] If an amine catalyst was used, adding acid (like glacial acetic acid) can neutralize it and help precipitate the product.[3]

  • Extraction: If the product doesn't precipitate cleanly, it can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[4]

  • Purification:

    • Recrystallization: This is the most common method for purification. Solvents like methanol, ethanol, or isopropanol are effective.[3] The goal is to obtain a pure, crystalline solid.

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography using a solvent system like ethyl acetate and hexane can be employed.[4]

Experimental Protocols & Data

Protocol 1: General Synthesis using Methylamine Catalyst

This protocol is adapted from demonstrated high-yielding methods for substituted nitrostyrenes.[3]

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (10 mmol, 1.36 g), nitromethane (15 mmol, 0.92 g), and methanol (20 mL).

  • Begin stirring and add an aqueous solution of methylamine (e.g., 40% in H₂O, ~1.2 mL) in one portion.

  • Place the flask in a water bath and heat to 40-50°C.

  • Monitor the reaction progress by TLC until the aldehyde spot is consumed (typically 45-90 minutes).

  • Once complete, add glacial acetic acid (15 mmol, 0.9 g) to the reaction mixture to neutralize the catalyst.

  • Cool the flask in an ice bath or freezer to promote crystallization.

  • Collect the solid product by vacuum filtration and wash the crystals with cold water to remove methylamine acetate.

  • Recrystallize the crude product from methanol or ethanol to yield pure this compound.

Data Summary: Catalyst and Condition Comparison

The following table summarizes findings from various sources to guide your selection process.

Catalyst SystemSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Zn-(D-GluBenz) (2 mol%)Chloroform452497% (Conversion)[8]
Calcined Cu:Al (3:1) LDHSolvent-free (M.W.)-1.5-2 min99% (Yield)[1]
MethylamineMethanol40-500.75-1.5High (not quantified)[3]
Ammonium AcetateAcetic Acid100 (reflux)675% (Yield for p-isomer)[4]
Visual Workflow: Troubleshooting Low Yield

This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Determination of 1-Methoxy-3-(2-nitrovinyl)benzene by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate like 1-Methoxy-3-(2-nitrovinyl)benzene is not merely a number—it is a critical determinant of reaction yield, downstream impurity profiles, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring the development of a trustworthy, stability-indicating analytical system.

Understanding the Analyte: this compound

Before designing a separation method, we must consider the physicochemical properties of our target molecule (MW: 179.17 g/mol ).[1] It possesses a non-polar benzene ring, a moderately polar methoxy group, and a polar nitrovinyl group. This combination of functionalities makes it an ideal candidate for reversed-phase chromatography, where it can be effectively retained and separated from potential impurities, which may range from non-polar starting materials (e.g., 3-methoxybenzaldehyde) to more polar side-products.

Method 1: The Workhorse – Isocratic Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the foundational technique for purity analysis in most laboratories due to its robustness, cost-effectiveness, and reliability.[2][3] The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Rationale for Method Parameters

The selection of each parameter is a deliberate choice aimed at optimizing the separation based on the analyte's chemistry. A typical starting point for method development is detailed below.

ParameterSelectionRationale
Stationary Phase C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µmThe C18 phase provides strong hydrophobic interactions with the benzene ring, ensuring adequate retention. The 5 µm particle size is a standard for conventional HPLC, balancing efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile is a common organic modifier that offers good peak shape and lower UV cutoff compared to methanol. The 60:40 ratio is a starting point, adjusted to achieve a retention time (k') between 2 and 10 for the main peak, ensuring it is well-retained but elutes in a reasonable time.
Detector UV-Vis Detector at ~310 nmThe extended conjugation between the benzene ring and the nitrovinyl group creates a strong chromophore. A wavelength maximum (λmax) scan should be performed, but a wavelength around 310 nm is a logical starting point for nitrostyrenes to maximize sensitivity.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.
Experimental Protocol: HPLC-UV Purity Assay
  • Mobile Phase Preparation: Prepare the Acetonitrile:Water (60:40 v/v) mixture. Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

  • Data Analysis: Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC-UV Purity Analysis

Figure 1: HPLC-UV Purity Determination Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing A Weigh Reference Standard & Test Sample B Dissolve in Mobile Phase (Target: 100 µg/mL) A->B C Filter with 0.45 µm Syringe Filter B->C D Equilibrate C18 Column with Mobile Phase C->D E Inject Blank, Standard, & Sample Solutions D->E F Detect at λmax (~310 nm) E->F G Integrate All Peaks in Chromatogram F->G H Calculate Purity (Area % Method) G->H I Final Purity Report H->I

Caption: Workflow for HPLC-UV Purity Assessment.

Alternative Methods: A Comparative Analysis

While standard HPLC-UV is often sufficient, certain scenarios demand higher throughput, enhanced resolution, or more definitive peak identification. Here, we compare HPLC to its advanced alternatives: Ultra-Performance Liquid Chromatography (UPLC) and HPLC-Mass Spectrometry (HPLC-MS).

FeatureHPLC-UVUPLC-UVHPLC-MS
Principle Separation by physicochemical interaction; detection by UV absorbance.Separation using sub-2 µm particles at high pressure; UV detection.[4][5]Separation by HPLC; detection by mass-to-charge ratio.[6][7]
Analysis Time 15-30 minutes1-5 minutes15-30 minutes (can be faster with UPLC front-end)
Resolution GoodExcellent (sharper, narrower peaks)[8]Same as HPLC (but can deconvolve co-eluting peaks)
Sensitivity Good (ng range)Excellent (higher due to narrower peaks)[4]Very High (pg to fg range)
Key Advantage Robust, widely available, cost-effective.High throughput, reduced solvent consumption.[4]Definitive identification of impurities and unknowns.[9]
Key Disadvantage Lower throughput; may not resolve complex mixtures.Higher initial instrument cost; requires cleaner samples.[8]Higher cost and complexity; not all compounds ionize well.
Best For... Routine QC, standard purity checks.High-throughput screening, complex impurity profiles.[10]Structure elucidation of unknown impurities, trace analysis.

Ensuring Trustworthiness: The Role of Forced Degradation Studies

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from any potential degradation products.[11] Forced degradation studies are the cornerstone of validating this capability.[12][13] The compound is intentionally exposed to harsh conditions to generate potential degradants.

Protocol: Forced Degradation Stress Testing
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile:Water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat a solid sample of the compound at 105 °C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose the stock solution to UV light (254 nm) for 24 hours, alongside a control sample wrapped in foil.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to the target concentration (e.g., 100 µg/mL) and analyze using the developed HPLC method.

  • Evaluation: The method is deemed stability-indicating if all degradation peaks are baseline-resolved from the parent peak, and the mass balance is close to 100%.

Forced Degradation Analysis Workflow

Figure 2: Forced Degradation for Method Validation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A This compound (Drug Substance) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Solid, Heat) A->E F Photolytic (UV Light) A->F G Neutralize & Dilute Stressed Samples K Degradation Products Formed B->K C->K D->K E->K F->K H Analyze via Developed HPLC-UV Method G->H I Evaluate Peak Purity, Resolution, & Mass Balance H->I J Validated Stability-Indicating Method I->J K->G

Caption: Forced Degradation for Method Validation.

Conclusion: Selecting the Right Tool for the Job

For routine purity determination of this compound, a well-validated RP-HPLC-UV method offers the best balance of performance, reliability, and cost-effectiveness. It is a robust technique capable of providing accurate and precise purity values.

The choice to escalate to more advanced techniques should be driven by specific needs:

  • UPLC is the superior choice when sample throughput is a primary concern or when dealing with a particularly complex impurity profile that requires higher resolving power.

  • HPLC-MS is indispensable when the identity of an unknown impurity or degradant must be determined. It provides an orthogonal detection method that complements UV data, adding a higher level of confidence to the analysis.

Ultimately, the development of any purity method must be underpinned by a thorough forced degradation study. This critical step transforms a simple separation into a trustworthy, stability-indicating system that ensures the quality and integrity of the analytical data.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-2-(2-nitroethenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Apiary. (n.d.). This compound CAS 3179-09-7 Market Analysis. Retrieved from [Link]

  • Gupta, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ramanathan, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Ngwa, G. (2010). The role of forced degradation studies in stability indicating HPLC method development. Drug Delivery Technology. Retrieved from [Link]

  • Wang, C., et al. (2019). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Angewandte Chemie. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Chromatography Forum. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Santafianos, D., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • Blessy, M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • MONAD. (2024). What is the Difference Between UPLC and HPLC?. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]

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A Guide to the Structural Confirmation of 1-Methoxy-3-(2-nitrovinyl)benzene using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, unambiguous structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. For a molecule such as 1-methoxy-3-(2-nitrovinyl)benzene, a compound with potential applications in organic synthesis, nuclear magnetic resonance (NMR) spectroscopy stands as the premier analytical technique for structural confirmation. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering a comparative framework against alternative analytical methods and furnishing detailed experimental protocols.

The Imperative of Spectroscopic Verification

The synthesis of this compound, often prepared via a Henry condensation between 3-methoxybenzaldehyde and nitromethane, necessitates a robust method to confirm the successful formation of the target structure and to rule out the presence of starting materials or undesired side products. The conjugated system involving the aromatic ring, the vinyl group, and the nitro group gives rise to a unique electronic environment, which can be precisely mapped by NMR spectroscopy.

Predicting the ¹H NMR Spectrum: A Window into Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group, transmitted through the aromatic ring and the vinyl bridge.

The vinyl protons, being part of a trans-alkene system coupled to a strong electron-withdrawing nitro group, are expected to resonate at significantly downfield chemical shifts. A large coupling constant (J), typically in the range of 13-16 Hz, is a hallmark of the trans relationship between these two protons. The aromatic region will present a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methoxy group will appear as a sharp singlet in the upfield region.

Deconstructing the ¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbons of the vinyl group will be deshielded due to the adjacent nitro group. The aromatic carbons will display a range of chemical shifts influenced by the methoxy and nitrovinyl substituents. The carbon of the methoxy group will be found at a characteristic upfield position.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Vinyl Hα7.5 - 8.0Doublet~13-16Proton on Cα
Vinyl Hβ7.0 - 7.5Doublet~13-16Proton on Cβ
Aromatic6.8 - 7.4Multiplet-Protons on benzene ring
Methoxy~3.8Singlet-Protons of -OCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=C (vinyl)130 - 145Vinyl carbons
C-Ar (ipso)130 - 160Aromatic carbons attached to substituents
C-H (aromatic)110 - 130Aromatic carbons with attached protons
C-O (methoxy)~55Methoxy carbon

Workflow for Structural Confirmation

The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to data interpretation.

Structural_Confirmation_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample_Purity Ensure Sample Purity Solvent_Selection Select Deuterated Solvent (e.g., CDCl3) Sample_Purity->Solvent_Selection Concentration Prepare ~5-10 mg/mL Solution Solvent_Selection->Concentration 1H_NMR Acquire ¹H NMR Spectrum Concentration->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum 1H_NMR->13C_NMR DEPT Perform DEPT (Optional for C-type) 13C_NMR->DEPT Process_Spectra Process Spectra (FT, Phasing, Baseline) Peak_Picking Identify Chemical Shifts (δ) Process_Spectra->Peak_Picking Integration Integrate ¹H Signals Peak_Picking->Integration Coupling_Constants Measure Coupling Constants (J) Integration->Coupling_Constants Assign_Signals Assign Signals to Protons & Carbons Coupling_Constants->Assign_Signals Compare_Data Compare with Predicted Spectra Assign_Signals->Compare_Data Final_Confirmation Confirm Structure Compare_Data->Final_Confirmation

Caption: Workflow for the structural confirmation of this compound via NMR.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Ensure the sample of this compound is of high purity, as impurities will complicate the spectra.

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean and dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Ensure the solution is homogeneous.

2. ¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet. Typical parameters on a 100 MHz spectrometer would include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (C=C, NO₂, C-O)Fast, inexpensive, good for functional group identificationProvides limited information on the overall molecular framework
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula with high resolution MSDoes not provide direct information on the connectivity of atoms
UV-Vis Spectroscopy Information about the conjugated π-systemSensitive to conjugation, can be used for quantitative analysisBroad absorption bands provide limited structural detail

The Logic of Structural Assignment

The definitive assignment of the ¹H and ¹³C NMR signals is a process of logical deduction, integrating information from chemical shifts, coupling constants, and integration values.

NMR_Assignment_Logic Structure Proposed Structure: This compound 1H_Data ¹H NMR Data: - Chemical Shifts (δ) - Integration - Coupling Constants (J) Structure->1H_Data 13C_Data ¹³C NMR Data: - Chemical Shifts (δ) Structure->13C_Data DEPT DEPT Spectra (Optional): - CH, CH₂, CH₃ signals Structure->DEPT Assignment Signal Assignment 1H_Data->Assignment 13C_Data->Assignment DEPT->Assignment Confirmation Structural Confirmation Assignment->Confirmation

Caption: Logical flow for assigning NMR signals to confirm the molecular structure.

Conclusion

The structural confirmation of this compound is reliably achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns, based on established principles of NMR spectroscopy and data from analogous compounds, provide a robust template for experimental verification. While other analytical techniques offer valuable supplementary data, NMR spectroscopy remains unparalleled in its ability to provide a detailed and unambiguous map of the molecular architecture, a critical step in any chemical research and development endeavor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

A Technical Guide to the Reactivity of Substituted Nitrostyrenes for Drug Development Professionals: A Comparative Analysis Centered on 1-Methoxy-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrovinyl Group in Synthesis

Substituted β-nitrostyrenes are powerful and versatile building blocks in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] The strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl moiety highly electrophilic, making it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.[2][3] This inherent reactivity allows for the facile construction of complex molecular scaffolds and the introduction of a nitro group that can be readily transformed into other valuable functionalities, such as amines.[3] This guide provides a comparative analysis of the reactivity of various substituted nitrostyrenes, with a particular focus on 1-methoxy-3-(2-nitrovinyl)benzene, a compound with significant potential in the synthesis of novel therapeutics. We will delve into the electronic and steric effects of substituents on the phenyl ring, providing experimental data to support these principles and offering detailed protocols for key transformations.

The Influence of Aromatic Substituents on Reactivity: An Electronic Perspective

The reactivity of the nitrovinyl group is profoundly influenced by the electronic nature of the substituents on the aromatic ring. This can be understood through the principles of resonance and inductive effects, and quantitatively correlated using the Hammett equation.[4]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. Through resonance, they increase the electron density of the benzene ring. This has a deactivating effect on the electrophilicity of the β-carbon of the nitrovinyl group, generally leading to slower reaction rates in nucleophilic additions.[5] The methoxy group in This compound , being in the meta position, exerts a primarily electron-withdrawing inductive effect with a weaker electron-donating resonance effect compared to a para-methoxy substituent. This results in a moderate level of reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups are strongly electron-withdrawing. They decrease the electron density of the aromatic ring and, through conjugation, significantly enhance the electrophilicity of the β-carbon. This "activation" of the double bond leads to faster reaction rates in Michael additions and Diels-Alder reactions.[6]

The following diagram illustrates the interplay of these electronic effects on the reactivity of the nitrostyrene core.

subst Substituent on Benzene Ring edg Electron-Donating Group (e.g., -OCH3, -CH3) subst->edg e.g., this compound ewg Electron-Withdrawing Group (e.g., -NO2, -CN) subst->ewg decr Decreased Electrophilicity of β-Carbon (Slower Reaction Rate) edg->decr incr Increased Electrophilicity of β-Carbon (Faster Reaction Rate) ewg->incr reactivity Reactivity of Nitrovinyl Group decr->reactivity incr->reactivity A Combine 3-methoxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid. B Reflux the mixture for 4-6 hours. A->B C Monitor reaction progress by TLC. B->C D Cool the reaction mixture to room temperature. C->D E Pour the mixture into ice water to precipitate the product. D->E F Filter the solid, wash with water, and dry. E->F G Recrystallize from ethanol to obtain pure product. F->G

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Methoxybenzaldehyde (1 eq)

  • Nitromethane (1.5 eq)

  • Ammonium acetate (1.2 eq)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask, add 3-methoxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. The causality here is that the ammonium acetate acts as a base to deprotonate nitromethane, forming a nucleophile that attacks the aldehyde. The acidic medium then promotes dehydration to form the nitroalkene.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from hot ethanol. The purity can be confirmed by melting point determination and NMR spectroscopy.

Protocol 2: Michael Addition of a Thiol to a Substituted Nitrostyrene

This protocol describes a general procedure for the conjugate addition of a thiol to a nitrostyrene.

Materials:

  • Substituted β-nitrostyrene (e.g., this compound) (1 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted β-nitrostyrene in DCM in a round-bottom flask.

  • Add thiophenol to the solution.

  • Add a catalytic amount of triethylamine. The base deprotonates the thiol, generating the more nucleophilic thiolate anion, which is the active nucleophile in the reaction.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl to remove the triethylamine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Diels-Alder Reaction with Cyclopentadiene

This protocol outlines the cycloaddition of a substituted nitrostyrene with cyclopentadiene.

A Add substituted nitrostyrene and toluene to a pressure tube. B Add freshly cracked cyclopentadiene. A->B C Seal the tube and heat at 80-110 °C. B->C D Monitor by TLC. C->D E Cool to room temperature. D->E F Concentrate the reaction mixture. E->F G Purify by column chromatography. F->G

Caption: Experimental workflow for the Diels-Alder reaction.

Materials:

  • Substituted β-nitrostyrene (e.g., this compound) (1 eq)

  • Cyclopentadiene (freshly cracked, 3-5 eq)

  • Toluene or xylene

Procedure:

  • In a pressure tube, dissolve the substituted nitrostyrene in toluene.

  • Add freshly cracked cyclopentadiene. Using freshly cracked cyclopentadiene is crucial as dicyclopentadiene is unreactive. The cracking is achieved by gentle heating.

  • Seal the pressure tube and heat the mixture at 80-110 °C. The elevated temperature is necessary to overcome the activation energy of the cycloaddition.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the tube to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel. The ratio of endo to exo products can be determined by ¹H NMR analysis of the purified product. [7]

Conclusion

This compound exhibits a moderate level of reactivity in common transformations of nitrostyrenes due to the meta-position of the methoxy group. Its reactivity is generally lower than that of nitrostyrenes bearing electron-withdrawing groups but comparable to or slightly less than unsubstituted β-nitrostyrene. This predictable reactivity, coupled with the synthetic versatility of the nitro group, makes it a valuable intermediate for the synthesis of complex molecules in drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the utility of this and other substituted nitrostyrenes in their synthetic endeavors.

References

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Comparison of different catalysts for the synthesis of β-nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for the Synthesis of β-Nitrostyrenes

As a Senior Application Scientist, this guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive comparison of various catalytic systems for the synthesis of β-nitrostyrenes, pivotal intermediates in organic chemistry. The synthesis of these compounds, typically achieved through the Henry-Knoevenagel condensation of aromatic aldehydes and nitroalkanes, is critically dependent on the choice of catalyst. This document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of β-Nitrostyrenes

β-Nitrostyrenes are highly versatile synthetic intermediates.[1][2] Their importance stems from the electron-deficient double bond, activated by the potent electron-withdrawing nitro group, which makes them excellent Michael acceptors.[1] This reactivity is harnessed in carbon-carbon bond formation, providing access to a wide range of valuable compounds. The resulting products can be readily transformed into other functional groups, making β-nitrostyrenes crucial building blocks for pharmaceuticals, including γ-aminobutyric acid (GABA) analogues, and other fine chemicals.[1][3]

The primary route to β-nitrostyrenes is the Henry (or nitroaldol) reaction, a classic C-C bond-forming reaction discovered by Louis Henry in 1895.[4] The reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde, followed by dehydration to yield the β-nitrostyrene.[4][5] The efficiency, selectivity, and environmental footprint of this transformation are profoundly influenced by the catalyst employed.

The Core Reaction Pathway

The synthesis follows a two-stage mechanism: a base-catalyzed nitroaldol addition followed by dehydration. Understanding this pathway is key to appreciating how different catalysts can influence the reaction outcome.

  • Nitronate Formation : A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This is the key nucleophile in the reaction.[4][5]

  • Nucleophilic Attack : The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide intermediate.[4][5]

  • Protonation : The alkoxide is protonated, often by the conjugate acid of the base catalyst, to yield a β-nitro alcohol.[4]

  • Dehydration : Under the reaction conditions, this alcohol readily undergoes dehydration to form the conjugated nitroalkene, our target β-nitrostyrene.[5]

Henry_Mechanism General Mechanism of β-Nitrostyrene Synthesis cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2 & 3: C-C Bond Formation & Protonation cluster_step3 Step 4: Dehydration Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate + Base - H-Base⁺ Base Base β-Nitro Alcohol β-Nitro Alcohol Nitronate->β-Nitro Alcohol + Aldehyde + H⁺ Aldehyde Aldehyde β-Nitrostyrene β-Nitrostyrene β-Nitro Alcohol->β-Nitrostyrene - H₂O Workflow General Workflow for β-Nitrostyrene Synthesis Reactants 1. Mix Aldehyde, Nitroalkane & Catalyst Reaction 2. Heat / Stir (Conventional or MW) Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Workup 4. Quench Reaction (e.g., pour into ice-water) Monitoring->Workup Upon Completion Extraction 5. Extract Product (e.g., with Ethyl Acetate) Workup->Extraction Purification 6. Purify Product (Recrystallization or Chromatography) Extraction->Purification

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A Researcher's Guide to Differentiating Methoxy-Nitrostyrene Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise identification of positional isomers is a critical step that underpins the reliability of subsequent research. Molecules with the same chemical formula but different arrangements of substituents can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of "1-Methoxy-3-(2-nitrovinyl)benzene" and its ortho- and para- isomers, offering a clear, data-supported framework for their unambiguous differentiation.

The three isomers under investigation are:

  • 1-Methoxy-2-(2-nitrovinyl)benzene (ortho-isomer)

  • This compound (meta-isomer)

  • 1-Methoxy-4-(2-nitrovinyl)benzene (para-isomer)

We will leverage the distinct capabilities of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical picture of each molecule.

Spectroscopic_Workflow Start Unknown Isomer MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR NMR ¹H & ¹³C NMR Start->NMR Result_MS Confirm MW = 179 MS->Result_MS Result_IR Identify Substitution (C-H Bending) IR->Result_IR Result_NMR Definitive Isomer ID (Symmetry & Splitting) NMR->Result_NMR

Caption: Recommended workflow for isomer identification.

References

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • University of Waterloo. (n.d.). Benzene and its derivatives.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Retrieved from [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
  • Royal Society of Chemistry. (2015). Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. RSC Advances. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Swarthmore College. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect.
  • University of California, Los Angeles. (n.d.). IR_lectureNotes.pdf.
  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemrevise. (n.d.). Spectroscopy. Retrieved from [Link]

A Comparative Guide to the Reactivity of 1-Methoxy-3-(2-nitrovinyl)benzene and 1-methoxy-4-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, substituted β-nitrostyrenes are powerful and versatile intermediates. Their electron-deficient nature, conferred by the potent electron-withdrawing nitro group, renders the carbon-carbon double bond highly susceptible to a variety of nucleophilic and cycloaddition reactions. This guide provides an in-depth technical comparison of the reactivity of two constitutional isomers: 1-Methoxy-3-(2-nitrovinyl)benzene (meta-isomer) and 1-methoxy-4-(2-nitrovinyl)benzene (para-isomer) . Understanding the nuanced differences in their reactivity, governed by the electronic effects of the methoxy substituent, is paramount for rational reaction design and the efficient synthesis of complex molecular architectures.

Electronic Landscape: The Decisive Role of Methoxy Group Positioning

The fundamental difference in the chemical behavior of the meta- and para-isomers stems from the distinct electronic influence of the methoxy (-OCH₃) group at different positions on the benzene ring. The methoxy group exerts two opposing electronic effects: a resonance (or mesomeric) effect (+M) and an inductive effect (-I).

  • Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density through the σ-bond framework. This effect diminishes with distance.

In 1-methoxy-4-(2-nitrovinyl)benzene , the methoxy group is in the para position relative to the nitrovinyl group. Here, the strong electron-donating resonance effect (+M) dominates over the weaker inductive effect (-I). This results in an overall increase in electron density within the aromatic ring and, crucially, through conjugation to the nitrovinyl moiety.

Conversely, in This compound , the methoxy group is in the meta position. At the meta position, the resonance effect is not operative. Therefore, the electron-withdrawing inductive effect (-I) is the primary electronic influence of the methoxy group on the reaction center.[1]

This fundamental electronic disparity dictates the electrophilicity of the β-carbon in the nitrovinyl group, which is the primary site of attack in many key reactions.

Comparative Reactivity in Michael Additions

The Michael addition, or conjugate addition, is a cornerstone reaction for these substrates, involving the addition of a nucleophile to the β-carbon of the electron-deficient alkene.[2] The reactivity in a Michael addition is directly related to the electrophilicity of this β-carbon.

Based on the electronic effects discussed, we can predict a significant difference in the reactivity of the two isomers:

  • 1-methoxy-4-(2-nitrovinyl)benzene (para-isomer): The electron-donating methoxy group at the para position pushes electron density into the conjugated system, which slightly decreases the partial positive charge on the β-carbon. This might suggest a lower reactivity. However, the overall activation of the aromatic ring can also play a role in stabilizing the transition state.

  • This compound (meta-isomer): The electron-withdrawing inductive effect of the meta-methoxy group will increase the electrophilicity of the β-carbon by pulling electron density away from the nitrovinyl group. This is expected to lead to a higher reactivity in Michael additions compared to the para-isomer.

Table 1: Predicted Relative Reactivity in Michael Additions

CompoundMethoxy PositionDominant Electronic EffectPredicted Electrophilicity of β-CarbonPredicted Michael Addition Reactivity
This compoundmeta-I (Electron-withdrawing)HigherFaster
1-methoxy-4-(2-nitrovinyl)benzenepara+M > -I (Electron-donating)LowerSlower
Experimental Protocol: Representative Michael Addition of a Thiol

This protocol describes a general procedure for the Michael addition of a thiol to a methoxy-substituted β-nitrostyrene, which can be used to experimentally verify the predicted reactivity differences.

Materials:

  • This compound or 1-methoxy-4-(2-nitrovinyl)benzene (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (DCM), 10 mL

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a solution of the respective methoxy-substituted β-nitrostyrene (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add thiophenol (1.2 mmol).

  • Add triethylamine (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with a saturated aqueous solution of NH₄Cl, dried over anhydrous Na₂SO₄, and the solvent removed under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

The reaction rate can be qualitatively compared by monitoring the disappearance of the starting material on TLC over time. For a quantitative comparison, the reaction can be monitored using ¹H NMR spectroscopy or UV-Vis spectroscopy.

Comparative Reactivity in Diels-Alder Reactions

In the Diels-Alder reaction, the substituted β-nitrostyrene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.[4] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5]

Following this principle, the predicted reactivity of the two isomers in Diels-Alder reactions is the inverse of their reactivity in Michael additions:

  • 1-methoxy-4-(2-nitrovinyl)benzene (para-isomer): The electron-donating nature of the para-methoxy group increases the electron density of the double bond, raising the energy of the LUMO. This makes it a less reactive dienophile.

  • This compound (meta-isomer): The electron-withdrawing inductive effect of the meta-methoxy group lowers the energy of the LUMO, making it a more reactive dienophile compared to the para-isomer.

Table 2: Predicted Relative Reactivity in Diels-Alder Reactions

CompoundMethoxy PositionDominant Electronic EffectPredicted LUMO EnergyPredicted Diels-Alder Reactivity
This compoundmeta-I (Electron-withdrawing)LowerFaster
1-methoxy-4-(2-nitrovinyl)benzenepara+M > -I (Electron-donating)HigherSlower
Experimental Protocol: Representative Diels-Alder Reaction

This protocol outlines a general procedure for a thermal Diels-Alder reaction that can be employed to compare the reactivity of the two isomers.

Materials:

  • This compound or 1-methoxy-4-(2-nitrovinyl)benzene (1.0 mmol)

  • Cyclopentadiene (freshly cracked, 3.0 mmol)

  • Toluene (5 mL)

  • Sealed tube or pressure vessel

  • Heating mantle or oil bath

Procedure:

  • In a sealed tube, dissolve the respective methoxy-substituted β-nitrostyrene (1.0 mmol) in toluene (5 mL).

  • Add freshly cracked cyclopentadiene (3.0 mmol) to the solution.

  • Seal the tube and heat the reaction mixture at 100-120 °C.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography.

The relative reactivity can be determined by comparing the reaction times required for complete consumption of the starting material or by analyzing the product yields at a specific time point.

Synthesis of the Isomers

Both isomers are typically synthesized via a Henry condensation (nitroaldol reaction) between the corresponding methoxy-substituted benzaldehyde and nitromethane, followed by dehydration.[6]

Synthesis of 1-methoxy-4-(2-nitrovinyl)benzene (para-isomer)

A common procedure involves the reaction of p-anisaldehyde with nitromethane in the presence of a base like ammonium acetate in refluxing acetic acid.[7]

G p_anisaldehyde p-Anisaldehyde ammonium_acetate Ammonium Acetate Acetic Acid, Reflux p_anisaldehyde->ammonium_acetate nitromethane Nitromethane nitromethane->ammonium_acetate product 1-methoxy-4-(2-nitrovinyl)benzene ammonium_acetate->product

Caption: Synthetic scheme for 1-methoxy-4-(2-nitrovinyl)benzene.

Synthesis of this compound (meta-isomer)

The synthesis of the meta-isomer follows a similar protocol, utilizing m-anisaldehyde as the starting material.

G m_anisaldehyde m-Anisaldehyde base_catalyst Base Catalyst (e.g., Ammonium Acetate) m_anisaldehyde->base_catalyst nitromethane Nitromethane nitromethane->base_catalyst product This compound base_catalyst->product

Caption: Synthetic scheme for this compound.

Spectroscopic Data

The following table summarizes key spectroscopic data for the two isomers.

Table 3: Spectroscopic Data

PropertyThis compound1-methoxy-4-(2-nitrovinyl)benzene
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), ~7.1-7.0 (m, 2H), ~3.8 (s, 3H)~7.98 (d, 1H), ~7.5 (d, 2H), ~7.5 (d, 1H), ~6.95 (d, 2H), ~3.87 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) Signals expected around 160, 139, 137, 130, 122, 117, 114, 55Signals expected around 162, 139, 138, 131, 124, 115, 56
Melting Point (°C) 91-9586-88

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

The positional isomerism of the methoxy group in this compound and 1-methoxy-4-(2-nitrovinyl)benzene leads to distinct electronic properties and, consequently, different chemical reactivities.

  • This compound is predicted to be the more reactive isomer in Michael additions due to the electron-withdrawing inductive effect of the meta-methoxy group, which enhances the electrophilicity of the β-carbon. In contrast, it is expected to be the more reactive dienophile in Diels-Alder reactions .

  • 1-methoxy-4-(2-nitrovinyl)benzene is predicted to be the less reactive isomer in Michael additions due to the electron-donating resonance effect of the para-methoxy group. Conversely, this makes it a less reactive dienophile in Diels-Alder reactions .

This comparative guide provides a framework for researchers to select the appropriate isomer based on the desired reaction pathway and to anticipate the relative reaction rates. Experimental verification of these predicted reactivities under specific reaction conditions is encouraged for the optimization of synthetic protocols.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxy-3-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, experience-driven protocol for the safe disposal of 1-Methoxy-3-(2-nitrovinyl)benzene, a compound whose chemical properties demand rigorous and informed handling procedures. Our approach is grounded in the principle that a well-defined disposal plan is integral to a self-validating system of laboratory safety.

Core Principle: Hazard-Centric Waste Management

The disposal protocol for any chemical is dictated by its intrinsic hazards. This compound is an aromatic nitro compound, a class of chemicals that requires cautious handling. The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause significant skin, eye, and respiratory irritation.[1][2] Therefore, from the moment it is designated as waste, it must be treated as hazardous.

The foundational logic is this: due to its toxicological profile and the presence of the nitro group—often associated with reactivity and environmental persistence—standard disposal routes like sink disposal or commingling with general refuse are strictly prohibited.[3][4] All waste streams containing this compound must be segregated, properly contained, and managed by a licensed hazardous waste disposal service.[5][6]

Table 1: Physicochemical & Hazard Profile of this compound

Property Value Source(s)
CAS Number 3179-09-7 [7][8]
Molecular Formula C₉H₉NO₃ [7][9]
Molecular Weight 179.17 g/mol [7][10]
Appearance Off-white to light yellow solid [2]
Melting Point 91-95 °C [7][8][10]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) [1][2]
H315 (Causes skin irritation) [1][2]
H319 (Causes serious eye irritation) [1][2]

| | H335 (May cause respiratory irritation) |[1][2] |

Pre-Disposal: Safety and Segregation Protocols

Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound in any form, including as waste[1]:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: All handling of the solid powder or solutions should occur within a certified chemical fume hood to prevent inhalation.[11]

Waste Stream Segregation

To ensure safe and compliant disposal, segregate waste into distinct, clearly labeled streams. Never mix incompatible waste types.[12][13]

  • Solid Waste: Unused or expired this compound powder.

  • Contaminated Labware: Items such as weigh boats, pipette tips, and gloves that have come into direct contact with the chemical.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound.[11]

  • Aqueous & Organic Rinsate: Liquid waste generated from the decontamination of glassware.

The Disposal Workflow: A Step-by-Step Guide

The following diagram and protocols outline the decision-making process and actions required for proper disposal. This workflow ensures that every step, from generation to final pickup, is deliberate and documented.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Containers Containerization cluster_EHS Coordination with EHS Gen Waste Generation (Solid, Contaminated Items, Rinsate) Classify Classify as Hazardous Waste (Aromatic Nitro Compound, Toxic) Gen->Classify Is it 1-Methoxy-3- (2-nitrovinyl)benzene? Segregate Segregate Waste Streams (Solid, Sharps, Labware, Liquid) Classify->Segregate Solid_Cont Solid Waste Container (Compatible, Sealed, Labeled) Segregate->Solid_Cont Solid & Labware Sharps_Cont Sharps Container (Puncture-proof, Labeled) Segregate->Sharps_Cont Sharps Liquid_Cont Liquid Waste Container (Compatible, Sealed, Secondary Containment) Segregate->Liquid_Cont Liquid Rinsate Store Store in Satellite Accumulation Area (SAA) (At/Near Point of Generation, Weekly Inspection) Solid_Cont->Store Sharps_Cont->Store Liquid_Cont->Store Request Request Waste Pickup (Contact Institutional EHS Office) Store->Request Container Full or Nearing Time Limit Pickup Licensed Disposal Vendor Pickup (Manifest Documentation) Request->Pickup

Caption: Waste Disposal Decision Workflow for this compound.

Protocol 1: Disposal of Solid this compound Waste
  • Container Selection: Choose a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must be in good condition with a secure, leak-proof lid.[12][13]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[14] The label must include:

    • The words "Hazardous Waste".[15]

    • Full Chemical Name: "this compound".

    • The accumulation start date (the date the first waste is added).[15]

    • Relevant hazard warnings (e.g., Toxic, Irritant).

  • Waste Accumulation: Carefully transfer the solid waste into the labeled container inside a fume hood to minimize dust. Also, place lightly contaminated items like weigh paper or gloves in this container.

  • Storage: Keep the container tightly sealed at all times, except when adding waste.[3][15] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13][14] The SAA should be inspected weekly for any signs of leakage.[13]

Protocol 2: Decontamination and Disposal of Contaminated Labware
  • Initial Decontamination: For glassware, perform an initial rinse with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual solid. This must be done in a fume hood.

  • Rinsate Collection: The first rinse is considered acutely hazardous waste and must be collected.[16] Collect this solvent rinsate in a separate, properly labeled hazardous waste container for halogenated or non-halogenated organic solvent waste, as appropriate.[11]

  • Subsequent Rinsing: For standard hazardous materials, subsequent rinses with soap and water can typically be discarded down the drain. However, given the toxicity of nitroaromatics, best practice dictates collecting the first three rinses as hazardous waste.[4][16]

  • Disposal of Empty Containers: An empty container that held this compound must be managed as hazardous waste.[3] It should be triple-rinsed, with all three rinsates collected as hazardous waste.[3][16] After rinsing and air-drying, deface all chemical labels before disposing of the container as regular trash or glass waste.[3]

Protocol 3: Management of Spills and Cleanup Waste
  • Isolate and Ventilate: In case of a spill, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood. Eliminate all ignition sources.[5]

  • Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and any remaining solid into a designated hazardous waste container.

  • Final Decontamination: Clean the spill area with a cloth or sponge wetted with a suitable solvent, followed by soap and water. All cleanup materials (absorbent, cloths, contaminated PPE) must be collected and disposed of as solid hazardous waste.[3]

Final Step: Professional Disposal

Under no circumstances should in-house chemical neutralization be attempted without a validated and approved protocol from your institution's Environmental Health & Safety (EHS) department.[11] The established and safest method for the final disposal of this compound waste is through a licensed hazardous waste contractor. This is typically arranged by your EHS office. Incineration at a permitted facility is a common disposal route for such organic compounds.[11][17]

Adherence to these protocols is not just about following rules; it is about cultivating a culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS professionals for guidance tailored to your location and facilities.[4]

References

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A Senior Application Scientist's Guide to Handling 1-Methoxy-3-(2-nitrovinyl)benzene: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 1-Methoxy-3-(2-nitrovinyl)benzene (CAS No. 3179-09-7). This document moves beyond a simple checklist to provide a deep, procedural understanding grounded in scientific causality. As researchers, our primary goal is innovation, but our foremost responsibility is safety. This guide is structured to ensure that every operational step is a self-validating system of protection for you, your colleagues, and your research integrity.

Hazard Assessment: Understanding the Compound

This compound, a solid with a melting point of 91-95 °C, is a valuable intermediate in organic synthesis, notably in the creation of novel thiazoline catalysts and chiral ferrocenophanes.[1][2] However, its utility is matched by a significant hazard profile that demands meticulous handling. The primary risks are associated with its irritant properties and acute toxicity upon exposure.[3][4]

A thorough understanding of its hazard classification under the Globally Harmonized System (GHS) is the foundation of our safety protocol.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4][5]

Expert Insight: The classification "Harmful" (Category 4) indicates that exposure above certain levels can cause significant health issues. The primary concern with this compound is its multifaceted irritancy. Skin contact can lead to inflammation, redness, and discomfort.[6] Eye contact is particularly dangerous, potentially causing serious, lasting damage.[5] Inhalation of the dust can irritate the entire respiratory tract.[5] Furthermore, as an aromatic nitro compound, it warrants special caution due to the general class risk of inducing methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the assessed hazards. Every piece of equipment serves a specific purpose in creating a barrier between you and the chemical.[8]

Eye and Face Protection
  • Mandatory: ANSI Z87.1 compliant chemical splash goggles must be worn at all times when handling this compound.[5] Standard safety glasses do not provide an adequate seal against dust and potential splashes.[9]

  • Enhanced Precaution: A full-face shield should be worn over splash goggles during procedures with a high risk of splashing or dust generation, such as when transferring large quantities of the solid or during vigorous reactions.[5][10]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[10] Always inspect gloves for tears or punctures before use. Double-gloving is a prudent practice when handling acutely toxic substances. Change gloves immediately if you suspect contamination.

  • Lab Coat: A clean, buttoned, flame-resistant lab coat is required.[9] This protects your skin and personal clothing from contamination.

  • Footwear: Closed-toe and closed-heel shoes are required in the laboratory at all times.[5]

Respiratory Protection
  • Primary Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

  • When a Fume Hood is Not Feasible: If engineering controls are insufficient or during a significant spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[11][12] Ensure you are properly fit-tested for any respirator you use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the procedural workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_cleanup Decontamination & Disposal prep1 Verify Fume Hood Certification is Current prep2 Don Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves prep1->prep2 prep3 Prepare Work Area: - Line with absorbent pads - Ensure waste containers are ready prep2->prep3 h1 Weighing Solid: - Inside fume hood - Use anti-static weigh paper - Handle gently to avoid dust prep3->h1 Begin Work h2 Solution Preparation: - Add solid to solvent slowly - Keep container covered h1->h2 h3 Reaction Monitoring: - Keep sash at lowest practical height - Never put head inside hood h2->h3 c1 Segregate Waste: - Solid Waste (contaminated PPE, paper) - Liquid Waste (solutions, rinsate) h3->c1 Experiment Complete c2 Decontaminate Glassware: - Triple rinse with appropriate solvent - Collect first rinse as hazardous waste c1->c2 c3 Clean Work Surface: - Wipe down with appropriate solvent - Dispose of cleaning materials as solid waste c2->c3 caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Experimental Protocol
  • Preparation: Before retrieving the chemical, ensure your designated chemical fume hood is operational and certified. Don all required PPE as detailed above. Line the work surface of the fume hood with disposable absorbent pads.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid chemical inside the fume hood.

    • Use a spatula to gently transfer the solid onto anti-static weigh paper or into a container. Avoid any actions that could create dust clouds.

    • Close the primary container immediately after extracting the required amount.

  • Dissolution:

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • Keep the solution container covered as much as possible to prevent vapor release.

  • Post-Handling:

    • After handling, carefully remove gloves and dispose of them in the designated solid hazardous waste container.

    • Wash your hands thoroughly with soap and water, even after glove use.[5]

Disposal Plan: Responsible Waste Management

Improper disposal is a serious breach of safety and environmental regulations.[13] All waste streams containing this chemical must be treated as hazardous.

Table 2: Waste Segregation and Disposal Plan

Waste TypeDescriptionCollection & Disposal Procedure
Solid Hazardous Waste Contaminated PPE (gloves, disposable coats), weigh paper, pipette tips, absorbent pads.Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
Liquid Hazardous Waste Unused solutions, reaction mixtures, and the first solvent rinse from contaminated glassware.Collect in a sealed, labeled, and chemically-resistant hazardous waste container. Never mix incompatible waste streams.[13][14]
Contaminated Glassware Beakers, flasks, and other glassware that came into direct contact with the chemical.Rinse the glassware three times with a suitable solvent (e.g., acetone). The first rinse must be collected and disposed of as liquid hazardous waste.[14] Subsequent rinses can be managed according to standard laboratory procedures for non-hazardous solvent waste.

Expert Insight: The directive to collect the first rinse of glassware as hazardous waste is critical.[14] This initial rinse contains the highest concentration of the residual chemical. By segregating it, we significantly reduce the risk of environmental contamination and ensure compliance with hazardous waste regulations.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the product.[3]

By integrating these protocols into your daily laboratory practices, you build a culture of safety that protects your most valuable asset: yourself and your team.

References

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  • Fisher Scientific. (2023, September 1). Safety Data Sheet: this compound. Retrieved from .

  • ChemicalBook. (n.d.). This compound CAS#: 3179-09-7. Retrieved from .

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from .

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: trans-ß-Nitrostyrene. Retrieved from .

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-Nitrostyrene. Retrieved from .

  • University of Cyprus, Department of Chemistry. (2024, April). Laboratory Health & Safety Rules.
  • Chemius. (n.d.). Safety Data Sheet: nitro razredčilo. Retrieved from .

  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Retrieved from .

  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • Chemistry For Everyone. (2025, July 11). How To Store Nitrocellulose?. YouTube. Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 710751, this compound.
  • ChemicalBook. (n.d.). This compound | 3179-09-7. Retrieved from .

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from .

  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet. Retrieved from .

  • Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from .

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Nitrobenzene. Retrieved from .

  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Isopropylanisole. Retrieved from .

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • The Data Institute. (n.d.). CAS 3179-09-7 this compound Chemical Report & Database.
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